molecular formula C10H11FO2 B030470 rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 99199-62-9

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No.: B030470
CAS No.: 99199-62-9
M. Wt: 182.19 g/mol
InChI Key: HAIDNNYCHKHYHX-UHFFFAOYSA-N
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Description

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chiral benzopyran derivative of significant interest in medicinal chemistry and preclinical research. The racemic (rac) mixture provides a crucial starting point for the investigation of stereoselective biological activity. The core benzopyran scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological effects. The introduction of a fluorine atom at the 6-position enhances metabolic stability and influences electronic properties, which can be critical for optimizing pharmacokinetic profiles and receptor binding affinity. The 2-methanol side chain serves as a versatile synthetic handle, allowing for further functionalization to create amides, esters, or ethers, thereby enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is particularly valuable for researchers developing novel ligands for neurological and cardiovascular targets, where benzopyran-based molecules have shown historical promise. It is an essential building block for the synthesis of more complex analogs aimed at probing biological pathways and identifying new therapeutic candidates.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDNNYCHKHYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80472645
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99199-62-9
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Record name (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A Potent ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core mechanism of action of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Abstract: This technical guide provides a detailed examination of the mechanism of action for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a potent activator of ATP-sensitive potassium (KATP) channels. We will explore its molecular interactions with the sulfonylurea receptor (SUR) subunit, the subsequent biophysical changes in the Kir6.x pore-forming subunit, and the resulting physiological effects, such as smooth muscle relaxation. This document synthesizes data from electrophysiological, pharmacological, and biochemical studies to offer a comprehensive view for researchers and drug development professionals. Detailed experimental protocols and workflows are provided to facilitate the investigation of this and similar compounds.

Introduction and Compound Overview

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a synthetic, racemic compound belonging to the chroman class of molecules. Structurally, it is an analog of cromakalim, a well-established opener of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the bioenergetic state of a cell to its electrical excitability. They are heterooctameric complexes formed by four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B). The specific combination of these subunits dictates the channel's pharmacology and physiological role in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and vascular smooth muscle.

The primary therapeutic and research interest in compounds like rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol lies in their ability to induce hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and a subsequent reduction in intracellular calcium concentration. This cascade of events results in the relaxation of smooth muscle, making it a valuable mechanism for treating conditions like hypertension and asthma.

The Molecular Target: The KATP Channel Complex

The definitive target of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is the ATP-sensitive potassium channel. The compound does not directly interact with the pore-forming Kir6.x subunit. Instead, its action is mediated through binding to the regulatory SUR subunit.

Causality of Experimental Focus: Understanding the specific subunit interaction is critical. Early research had to differentiate between a direct effect on the ion conduction pore versus an allosteric effect mediated by a regulatory partner. This was achieved through experiments using reconstituted channels with different subunit compositions. For instance, expressing Kir6.2 alone does not confer sensitivity to channel openers, whereas co-expression with a SUR subunit does. This elegantly demonstrates that the SUR subunit is the indispensable molecular target for this class of compounds.

The binding site for chroman-based openers is located within the transmembrane domains (TMDs) of the SUR subunit, distinct from the binding site for sulfonylureas like glibenclamide, which act as channel inhibitors. This separation of binding sites allows for complex allosteric regulation of the channel's activity.

Molecular Mechanism of Action: From Binding to Channel Opening

The action of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a sophisticated allosteric modulation process.

  • Binding to SUR: The compound binds to a specific pocket within the SUR2B subunit, which is the variant predominantly found in vascular smooth muscle.

  • Conformational Change: This binding event induces a conformational change in the SUR subunit.

  • Allosteric Modulation: This change is transmitted to the associated Kir6.x subunit. The core mechanism involves overriding the intrinsic inhibitory effect of ATP. KATP channels are typically closed by physiological concentrations of intracellular ATP. The binding of the opener effectively increases the channel's open probability (Po) at any given ATP concentration, mimicking a state of lower cellular energy.

  • Potassium Efflux and Hyperpolarization: The increased open probability allows for an increased efflux of potassium ions (K+) down their electrochemical gradient. This outward movement of positive charge drives the cell's membrane potential towards the Nernst potential for potassium, resulting in hyperpolarization.

Signaling Pathway Diagram

KATP_Channel_Activation cluster_membrane Cell Membrane cluster_KATP KATP Channel Complex cluster_CaV Voltage-Gated Ca2+ Channel (VGCC) KATP SUR2B Kir6.2 K_ion K+ KATP->K_ion K+ Efflux CaV Extracellular Ca2+ Channel (Closed) Intracellular CaV:f0->CaV:f1 Compound rac-6-Fluoro-3,4-dihydro- 2H-1-benzopyran-2-methanol Compound->KATP Binds to SUR2B ATP Intracellular ATP ATP->KATP Inhibits Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Causes Ca_ion_in Ca_ion_out Ca2+ Hyperpolarization->CaV Inactivates (Closes) Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Leads to

Caption: Mechanism of KATP channel opening by rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Experimental Validation: Protocols and Methodologies

The mechanism described above is validated through a series of well-established electrophysiological and pharmacological assays.

A. Electrophysiology: Patch-Clamp Technique

The gold standard for measuring the activity of ion channels is the patch-clamp technique. The inside-out patch configuration is particularly powerful for studying KATP channels as it allows for direct application of the compound and ATP to the intracellular face of the channel.

Trustworthiness of the Protocol: This protocol is self-validating. A successful experiment will show a low basal channel activity in the presence of inhibitory ATP. Application of the benzopyran compound should cause a marked increase in channel openings. This effect should then be reversible by washing out the compound or by applying a KATP channel blocker like glibenclamide, confirming the specificity of the action.

Detailed Protocol: Inside-Out Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the KATP channel subunits of interest (e.g., HEK-293 cells co-transfected with Kir6.2 and SUR2B). Culture cells to 60-80% confluency on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution. The pipette solution (extracellular) should contain (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Patch Excision: Retract the pipette from the cell to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Perfusion System: Place the pipette tip in the stream of a multi-barrel perfusion system to allow for rapid exchange of solutions.

  • Data Acquisition: Clamp the patch potential at a set voltage (e.g., -60 mV). Record single-channel currents using an appropriate patch-clamp amplifier and data acquisition software.

  • Experimental Procedure:

    • Initially, perfuse the patch with a control bath solution (intracellular) containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.

    • Add an inhibitory concentration of ATP (e.g., 0.5 mM Mg-ATP) to the bath solution to suppress basal channel activity.

    • Apply rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (e.g., 10 µM) in the presence of ATP. Observe for an increase in channel open probability (NPo).

    • Perform a washout with the ATP-containing solution to demonstrate reversibility.

    • Apply a known antagonist like glibenclamide (e.g., 1 µM) to confirm the identity of the channel.

Experimental Workflow Diagram

Patch_Clamp_Workflow A Prepare Cells Expressing Kir6.2/SUR2B C Form Gigaohm Seal on Cell Membrane A->C B Pull Glass Micropipette (2-4 MΩ) B->C D Excise Patch (Inside-Out Configuration) C->D E Establish Baseline Recording (Control Solution) D->E F Apply Inhibitory [ATP] (e.g., 0.5 mM) E->F G Observe Channel Inhibition F->G H Apply Test Compound + ATP G->H I Observe Channel Activation (Increased NPo) H->I J Washout Compound (ATP still present) I->J K Confirm Reversibility J->K L Apply Antagonist (e.g., Glibenclamide) K->L M Confirm Channel Identity L->M

Caption: Standard experimental workflow for an inside-out patch-clamp assay.

B. Functional Assay: Vasorelaxation in Aortic Rings

To connect the molecular action to a physiological response, tissue-based assays are essential. The vasorelaxant properties of the compound can be quantified using an organ bath setup with isolated arterial rings.

Protocol: Isometric Tension Measurement in Rat Aortic Rings

  • Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C. Attach the rings to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Contraction: Pre-contract the rings with a submaximal concentration of an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in a cumulative manner (e.g., from 1 nM to 100 µM).

  • Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration required to produce 50% of the maximal relaxation).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for cromakalim analogs, which would be expected for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

ParameterAssay TypeTypical ValueDescriptionReference
EC50 Rat Aorta Vasorelaxation0.1 - 1.0 µMThe molar concentration that produces 50% of the maximum possible relaxation in pre-contracted aortic rings.
pEC50 Rat Aorta Vasorelaxation6.0 - 7.0The negative logarithm of the EC50 value.
K_i Radioligand Binding Assay50 - 200 nMThe inhibition constant, representing the affinity of the compound for the SUR binding site, often determined by competition with a radiolabeled ligand like [3H]-P1075.

Conclusion

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol exemplifies a class of highly specific and potent allosteric modulators of ATP-sensitive potassium channels. Its mechanism of action is initiated by binding to the regulatory SUR subunit, which in turn stabilizes the open state of the Kir6.x pore, leading to potassium efflux and membrane hyperpolarization. This cascade effectively uncouples the cell's electrical activity from metabolic inhibition, resulting in profound physiological effects such as smooth muscle relaxation. The experimental protocols detailed herein provide a robust framework for the characterization of this and other KATP channel openers, forming a critical component of preclinical drug discovery and development in cardiovascular and metabolic research.

References

  • Edwards, G., & Weston, A. H. (1993). The pharmacology of ATP-sensitive potassium channels. Annual Review of Pharmacology and Toxicology, 33, 597-637. [Link]

  • Quast, U., & Cook, N. S. (1989). In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide. Journal of Pharmacology and Experimental Therapeutics, 250(1), 261-271. [Link]

  • Ashcroft, F. M., & Gribble, F. M. (2000). New windows on the mechanism of action of KATP channel openers. Trends in Pharmacological Sciences, 21(11), 439-445. [Link]

  • Nichols, C. G. (2006). KATP channels as molecular sensors of cellular metabolism. Nature, 440(7083), 470-476. [Link]

  • Quast, U., Stephan, J., & Scholtysik, G. (1993). Binding of the K+ channel opener [3H]P1075 to intact smooth muscle cells. European Journal of Pharmacology, 245(2), 179-185. [Link]

Spectroscopic Characterization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure consists of a fluorinated benzopyran core with a chiral center at the C2 position, which bears a hydroxymethyl group.[1] This combination of a rigid aromatic system, a heterocyclic ring, and a primary alcohol function gives rise to a distinct and interpretable set of spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected spectrum will show distinct signals for the aromatic protons, the diastereotopic protons of the pyran ring, the methoxy group, and the hydroxyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Justification
H-5~6.85dJ(H,F) ≈ 8.5Ortho-coupled to the fluorine atom.
H-7~6.75ddJ(H,H) ≈ 8.5, J(H,F) ≈ 4.5Ortho-coupled to H-8 and meta-coupled to the fluorine atom.
H-8~6.70ddJ(H,H) ≈ 8.5, J(H,H) ≈ 3.0Ortho-coupled to H-7 and meta-coupled to H-5.
H-2~3.90m-Chiral center proton, coupled to the diastereotopic protons at C3 and the CH₂OH group.
H-9a/9b (CH₂OH)~3.65-3.80m-Diastereotopic protons of the hydroxymethyl group, coupled to H-2.
H-4a/4b~2.80m-Diastereotopic benzylic protons, showing complex coupling.
H-3a/3b~1.90-2.10m-Diastereotopic protons adjacent to the chiral center, showing complex coupling.
OHVariable (e.g., 1.5-2.5)br s-Labile proton; chemical shift is concentration and solvent dependent.
Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the fluorine atom will induce C-F coupling, which can be a valuable diagnostic tool.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 128-1024 scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Justification
C-6~157d¹J(C,F) ≈ 240Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.
C-10~145d²J(C,F) ≈ 7Aromatic carbon ortho to the fluorine, showing a smaller two-bond coupling.
C-4a~122s-Quaternary aromatic carbon.
C-8~117d³J(C,F) ≈ 8Aromatic carbon meta to the fluorine.
C-5~115d²J(C,F) ≈ 22Aromatic carbon ortho to the fluorine.
C-7~114d³J(C,F) ≈ 8Aromatic carbon meta to the fluorine.
C-2~75s-Carbon of the chiral center, shifted downfield by the adjacent oxygen.
C-9 (CH₂OH)~65s-Carbon of the hydroxymethyl group.
C-4~29s-Benzylic carbon.
C-3~24s-Aliphatic carbon in the pyran ring.

Visualization of Molecular Structure and NMR Assignment

Caption: Molecular structure of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of the transmittance of infrared radiation versus the wavenumber.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between two salt plates (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3550-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
2950-2850MediumC-H stretchAliphatic (CH₂, CH)
1600-1450Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
~1050StrongC-O stretchPrimary Alcohol
~1100StrongC-F stretchAryl Fluoride

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol, confirming its presence.[4][5] The various C-H, C=C, and C-O stretches will confirm the aromatic and aliphatic ether components of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common technique that induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Analysis:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound (C₁₀H₁₁FO₂).[6][7]

  • Key Fragmentation Pathways:

    • Loss of the hydroxymethyl group (-CH₂OH): A significant fragment at m/z = 151 (M - 31) is expected due to the cleavage of the C2-C9 bond. This is a common fragmentation for primary alcohols.

    • Loss of water (-H₂O): A fragment at m/z = 164 (M - 18) may be observed, particularly under certain ionization conditions.

    • Retro-Diels-Alder (RDA) type cleavage: While less common in dihydro-benzopyrans compared to chromones, some ring-opening and subsequent fragmentation can occur. A key fragmentation would likely involve the cleavage of the heterocyclic ring, leading to a fragment corresponding to the fluorophenol moiety. For instance, cleavage of the C4-C4a and O1-C2 bonds could lead to a radical cation of 4-fluorophenol at m/z = 128 after rearrangement.

Visualization of Predicted Mass Spectral Fragmentation

fragmentation_pathway M [M]⁺˙ m/z = 182 F1 [M - CH₂OH]⁺ m/z = 151 M->F1 - •CH₂OH F2 [M - H₂O]⁺˙ m/z = 164 M->F2 - H₂O F3 [Fluorophenol fragment]⁺˙ m/z = 128 M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in mass spectrometry.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol relies on the synergistic interpretation of all three spectroscopic techniques.

analysis_workflow cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structural Confirmation NMR ¹H & ¹³C NMR Confirm_Skeleton Elucidate C-H Framework (¹H & ¹³C NMR) NMR->Confirm_Skeleton IR FTIR Confirm_FG Identify Functional Groups (IR: -OH, Ar-F, Ether) IR->Confirm_FG MS Mass Spec Confirm_MW Confirm Molecular Weight (MS: m/z = 182) MS->Confirm_MW Final_Structure Final Structure Confirmation Confirm_MW->Final_Structure Confirm_FG->Final_Structure Confirm_Skeleton->Final_Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

Conclusion

The structural elucidation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unequivocally achieved through a combined application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, with characteristic shifts and couplings confirming the connectivity of the benzopyran ring system and the hydroxymethyl substituent. The IR spectrum serves to rapidly confirm the presence of key functional groups, most notably the alcohol and the aromatic ether. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

  • Jas, G., et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3226. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy (IR) Handout. Available at: [Link]

  • Apeiron Synthesis. rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Available at: [Link]

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link]

  • University of Regensburg. NMR Chemical Shifts. Available at: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Available at: [Link]

  • SpectraBase. 2,2-DI-(4-FLUOROPHENYL)-6-METHYL-2H-BENZOPYRAN. Available at: [Link]

  • Mohler, D. L. Mass Spectrometry: Fragmentation. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass spectra of fluorocarbons. Available at: [Link]

  • PubChem. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Available at: [Link]

  • Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • PubChem. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table. Available at: [Link]

Sources

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of this compound (CAS No. 99199-62-9). As a pivotal intermediate in the synthesis of Nebivolol, a third-generation β1-adrenergic receptor antagonist, understanding its physicochemical properties is paramount for optimizing manufacturing processes, ensuring batch consistency, and developing stable formulations.[1] This document synthesizes information from established chemical principles and regulatory guidelines to offer expert insights into its behavior in various solvent systems and under common stress conditions. It details robust, field-proven experimental protocols for quantitatively determining its solubility and for conducting forced degradation studies to elucidate its stability profile. This guide is intended for researchers, process chemists, and formulation scientists engaged in the development and handling of this critical pharmaceutical building block.

Introduction and Physicochemical Overview

This compound is a chroman derivative distinguished by a fluorine atom on the aromatic ring and a primary alcohol functional group.[1] These structural features are fundamental to its chemical behavior and its role in complex organic syntheses. The fluorine atom is known to enhance metabolic stability and biological activity in final drug products, while the hydroxyl group serves as a key reactive handle for subsequent synthetic transformations.[1][2]

A thorough characterization of the solubility and stability of this intermediate is not merely an academic exercise; it is a critical prerequisite for efficient drug development. Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and analytical techniques. Stability determines appropriate storage conditions, informs potential degradation pathways, and is essential for developing stability-indicating analytical methods required by regulatory bodies.[3][4]

Core Physicochemical Properties

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
IUPAC Name (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol[5]
Synonyms (6-Fluorochroman-2-yl)methanol
CAS Number 99199-62-9[1][5][6]
Molecular Formula C₁₀H₁₁FO₂[1][5][6]
Molecular Weight 182.19 g/mol [5][6]
Appearance White to off-white solid (predicted)
Chemical Structure

The structure combines a hydrophilic alcohol moiety with a more lipophilic fluorinated benzopyran core, suggesting amphiphilic characteristics.

Caption: Chemical structure of the target compound.

Solubility Profile: Predictions and Experimental Protocol

Predicted Solubility

The following table summarizes the predicted solubility in common laboratory solvents. This expert assessment is foundational for designing experiments and selecting appropriate solvent systems for synthesis and analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Sparingly Soluble to Insoluble The large, nonpolar benzopyran core dominates, limiting interaction with water despite the hydroxyl group. Solubility is expected to be largely pH-independent due to the absence of ionizable groups.
Polar Protic Methanol, EthanolSoluble to Freely Soluble The alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group of the solute.
Polar Aprotic DMSO, DMF, Acetonitrile, THFSoluble These solvents can accept hydrogen bonds from the solute's hydroxyl group and have sufficient polarity to dissolve the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSoluble The overall moderate polarity and large surface area of the molecule allow for favorable dispersion interactions with these solvents. A related compound is noted to be soluble in DCM.[8]
Non-polar Hexanes, TolueneSlightly Soluble to Insoluble The polarity of the hydroxyl group is too high to be effectively solvated by non-polar hydrocarbons.
Experimental Protocol: Solubility Determination via Shake-Flask Method (HPLC-UV)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility rather than a kinetic one.

Objective: To accurately quantify the solubility of the target compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (high purity solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Methanol)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The visual presence of undissolved solid is required to ensure saturation.

    • Accurately add a known volume of the desired solvent (e.g., 2.0 mL).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Equilibrate for a minimum of 24 hours. A 48-hour or 72-hour time point can be included to confirm that equilibrium has been reached (i.e., the measured concentration does not change).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration curve range.

  • Quantification by HPLC-UV:

    • Prepare a multi-point calibration curve using accurately weighed standards of the compound.

    • Analyze the diluted sample via a validated HPLC method.

    • Calculate the concentration of the diluted sample against the calibration curve.

  • Calculation:

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Trustworthiness Check: The protocol is self-validating. Running duplicate or triplicate samples ensures reproducibility. Analyzing samples at multiple time points (e.g., 24h and 48h) validates that equilibrium was achieved.

start Start step1 1. Add Excess Solid to Known Volume of Solvent start->step1 step2 2. Equilibrate on Shaker (25°C, 24-48h) step1->step2 step3 3. Settle Undissolved Solid step2->step3 step4 4. Filter Supernatant (0.22 µm Syringe Filter) step3->step4 step5 5. Dilute Filtrate Accurately step4->step5 step6 6. Analyze by HPLC-UV (vs. Calibration Curve) step5->step6 step7 7. Calculate Solubility step6->step7 end_node End step7->end_node

Caption: Workflow for solubility determination.

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is crucial for defining storage conditions and predicting potential impurities that may arise during manufacturing or long-term storage. Forced degradation (or stress testing) is an essential tool used to accelerate these degradation processes, providing vital information on likely degradation pathways and helping to develop stability-indicating analytical methods.[3][4][9] The presence of the fluorine atom is generally expected to confer enhanced metabolic and chemical stability compared to its non-fluorinated analog.[1][2]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are most plausible:

  • Oxidation: The primary alcohol is the most likely site of oxidative degradation. It can be oxidized first to the corresponding aldehyde (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde) and subsequently to the carboxylic acid (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid). This is a common pathway for primary alcohols and can be induced by atmospheric oxygen (autoxidation, typically slow) or by oxidizing agents.

  • Acid/Base Mediated Reactions: The chroman core, particularly the ether linkage, is generally stable. However, under harsh acidic conditions and elevated temperatures, cleavage of the ether bond could potentially occur. The molecule lacks functional groups that are highly susceptible to hydrolysis under mild basic conditions.

  • Photodegradation: Aromatic systems can absorb UV radiation, which may lead to photolytic degradation. The specific pathway is difficult to predict without experimental data but could involve radical mechanisms or rearrangements.

Parent Parent Compound (Primary Alcohol) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde [O] e.g., H₂O₂ CarboxylicAcid Final Degradant (Carboxylic Acid) Aldehyde->CarboxylicAcid [O]

Caption: Plausible oxidative degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study based on ICH guidelines. The rationale is to subject the compound to stress conditions that are significantly more aggressive than typical storage conditions to generate potential degradants in a shortened timeframe.[10] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to real-time stability.[4]

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

Materials:

  • Target compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (Performed in parallel):

    • Acid Hydrolysis:

      • Mix stock solution with 0.1 N HCl.

      • Incubate at 60 °C for a defined period (e.g., 2, 8, 24 hours).[10]

      • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

    • Base Hydrolysis:

      • Mix stock solution with 0.1 N NaOH.

      • Incubate at 60 °C for a defined period.

      • At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation:

      • Mix stock solution with 3% H₂O₂.

      • Keep at room temperature for a defined period.

      • Withdraw samples and dilute for analysis.

    • Thermal Degradation:

      • Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

      • Store a solution of the compound at 60 °C.

      • Sample at defined intervals.

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

      • Analyze the samples alongside a "dark" control stored under the same conditions but protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.

    • The detector (PDA or MS) is critical. A PDA detector helps in assessing peak purity and identifying the emergence of new chromophores. An LC-MS is invaluable for obtaining the mass of degradation products, which is the first step in structure elucidation.

Trustworthiness and Causality: This protocol is designed to be stability-indicating. By subjecting the molecule to a range of degradation mechanisms (hydrolysis, oxidation, etc.), it ensures that any degradation products likely to form under real-world conditions will be generated and can be separated from the parent peak by the analytical method. The choice of multiple time points allows for controlled degradation and helps distinguish primary from secondary degradants.[3]

Summary and Recommendations

This compound is a moderately polar compound with predicted high solubility in polar organic solvents and low solubility in aqueous and non-polar media. Its stability is expected to be robust under ambient conditions, a trait enhanced by its fluoro-substitution.

The primary degradation pathway is anticipated to be the oxidation of the primary alcohol group. The compound is likely stable to mild hydrolytic stress but may be susceptible to photolytic degradation and degradation under harsh thermal or oxidative conditions.

Recommendations for Handling and Storage:

  • Storage: Store the solid material in a well-sealed container at controlled room temperature, protected from light.

  • Solution Handling: Solutions should be prepared fresh. For short-term storage, refrigeration and protection from light are advisable. Avoid contact with strong oxidizing agents.

  • Process Development: During process development, care should be taken to avoid reaction conditions involving strong oxidants or prolonged exposure to high heat unless desired for transformation. The use of a stability-indicating HPLC method is essential for monitoring purity throughout the synthesis and purification process.

References

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Importance of Fluorine in Benzazole Compounds - PMC. (2020, October 14). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl] - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins - PubMed. (2016, January 30). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved January 12, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 12, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022, November 30). Retrieved January 12, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Unveiling the Biological Landscape of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Synthetic Intermediate

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a fluorinated derivative of the privileged chroman scaffold, is cataloged primarily as a key intermediate in the stereoselective synthesis of Nebivolol, a third-generation beta-blocker with vasodilatory properties.[1] However, its structural features—a rigid chroman ring system, a chiral center at the 2-position bearing a primary alcohol, and a strategically placed fluorine atom—suggest a broader potential for direct biological activity. The chroman nucleus is a recurring motif in a multitude of bioactive natural products and synthetic compounds, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] This guide delves into the known and putative biological targets of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, providing a technical framework for researchers and drug development professionals to explore its therapeutic potential.

Primary Putative Target: Serotonin 5-HT1A Receptor Antagonism

The most compelling evidence for the direct biological activity of the 6-fluorochroman scaffold lies in its interaction with the serotonin 5-HT1A receptor. Extensive research has been conducted on derivatives of this core structure, revealing potent and selective antagonism at this G-protein coupled receptor, which is a key target for anxiolytics and antidepressants.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

Studies on a series of 6-fluorochroman derivatives have demonstrated high affinity for the 5-HT1A receptor.[5] While rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol itself has not been explicitly tested in these studies, the core structure is the foundation for these potent antagonists. The SAR suggests that modifications at the 2-position, where our subject compound possesses a methanol group, are critical for modulating activity. The primary alcohol of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol offers a versatile handle for synthetic elaboration to explore and optimize 5-HT1A receptor binding. It is plausible that the parent molecule exhibits weak to moderate affinity, serving as a valuable starting point for the development of more potent antagonists.

Experimental Workflow: Interrogating 5-HT1A Receptor Antagonism

A logical workflow to ascertain the 5-HT1A activity of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol would involve initial binding affinity determination followed by functional assays to confirm antagonism.

5-HT1A Antagonist Workflow cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Outcome Radioligand Binding Assay Radioligand Binding Assay Adenylate Cyclase Assay Adenylate Cyclase Assay Radioligand Binding Assay->Adenylate Cyclase Assay If binding is confirmed Determine Ki and IC50 Determine Ki and IC50 Adenylate Cyclase Assay->Determine Ki and IC50 Measure inhibition of forskolin-stimulated cAMP Test Compound Test Compound Test Compound->Radioligand Binding Assay Competition with [3H]-8-OH-DPAT

Caption: Workflow for 5-HT1A antagonist characterization.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radiolabeled agonist).

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT1A cells.

  • In a 96-well plate, add increasing concentrations of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

  • Add a constant concentration of [³H]-8-OH-DPAT to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) from the IC50 value (concentration of test compound that displaces 50% of the radioligand).

Protocol 2: Forskolin-Stimulated Adenylate Cyclase Assay

This functional assay determines whether the compound acts as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP).

Materials:

  • CHO cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylate cyclase activator).

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the CHO-h5-HT1A cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

  • Stimulate the cells with a fixed concentration of forskolin in the presence of the test compound.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • An antagonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner.

Secondary and Putative Biological Activities

Beyond 5-HT1A receptor modulation, the chemical structure of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol suggests other potential biological activities.

Antioxidant Properties

The chromanol ring is structurally related to Vitamin E (α-tocopherol), a potent natural antioxidant. The phenolic hydroxyl group in many chromanols is a key contributor to their antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals. While the subject compound lacks a free phenolic hydroxyl, the chroman ring system itself can participate in radical scavenging.

Proposed Mechanism: The antioxidant activity of chromanols often involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to a free radical, thus breaking the chain reaction of oxidation.

Antioxidant Mechanism cluster_0 Radical Scavenging Chroman-OH Chroman-OH Chroman-O• Chromanoxyl Radical (Stable) Chroman-OH->Chroman-O• H• donation R• Free Radical (R•) RH Neutralized Molecule (RH) R•->RH

Caption: General mechanism of antioxidant action for chromanols.

Experimental Evaluation: The antioxidant potential can be quantitatively assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7]

AssayPrincipleWavelength
DPPH Reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow.~517 nm
ABTS Reduction of the pre-formed ABTS radical cation by an antioxidant, causing a decolorization of the solution.~734 nm
Antimicrobial Activity

Fluorinated chroman derivatives have been explored for their antimicrobial properties. For instance, benzimidazole derivatives of 6-fluorochroman have shown activity against Salmonella typhimurium.[8] The fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

Experimental Evaluation: The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods against a panel of pathogenic bacteria and fungi.[2][5]

Other Putative Targets
  • Smoothened (Smo) Receptor: One report suggests the use of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in the preparation of Smoothened (Smo) inhibitors, which are relevant in anti-cancer drug development.[3] However, direct evidence for this interaction is currently limited in the primary literature.

  • P2Y6 Receptor: Structurally related 2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, a target for inflammatory diseases.[9][10] This suggests a potential, albeit unexplored, avenue of investigation for the subject compound.

Conclusion and Future Directions

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is more than a mere building block in the synthesis of Nebivolol. Its 6-fluorochroman core strongly suggests a potential for direct interaction with biological targets, most notably the 5-HT1A receptor. This technical guide provides a foundational understanding and a practical experimental framework for elucidating the pharmacological profile of this intriguing molecule. Further investigation is warranted to confirm its activity at the 5-HT1A receptor and to explore its potential as an antioxidant, antimicrobial agent, and its putative roles in modulating the Smoothened and P2Y6 receptor pathways. Such studies could unlock new therapeutic applications for this versatile chemical entity.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. BenchChem.
  • Smolecule. (2023, August 15). rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Smolecule.
  • European Journal of Medicinal Chemistry. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem.
  • Yasunaga, T., Kimura, T., Naito, Y., Mase, T., Nakayama, K., & Haga, T. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765–2777.
  • European Journal of Medicinal Chemistry. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
  • Kumar, A., Ahmad, I., Chhikara, S., & Tiwari, R. (2010). Synthesis and anti-bacterial activity of some novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 20(1), 249–251.
  • PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Sriramchem. (n.d.). (6-Fluorochroman-2-yl)methanol. Sriramchem.
  • ResearchGate. (n.d.). Selected bioactive molecules and the synthetic methods of chromans.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • Jung, D. W., Kim, H. C., Kim, Y. C., Jacobson, K. A., & Jeong, L. S. (2021). Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 41, 128008.
  • Ito, K., et al. (2017). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. Life Sciences, 180, 56-63.
  • Jung, D. W., et al. (2022). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Molecules, 27(15), 4998.

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rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol enantiomers and chiral separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Separation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the chiral separation of racemic (rac) 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. With the molecular formula C₁₀H₁₁FO₂ and CAS Number 99199-62-9, this compound is a critical chiral intermediate, notably in the synthesis of the cardiovascular drug Nebivolol.[1][2] As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust and efficient enantioseparation methods is paramount.[3] This document details field-proven strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the application of polysaccharide-based chiral stationary phases (CSPs). It is intended for researchers, analytical chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Imperative of Chirality

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol possesses a single stereocenter at the C2 position of the pyran ring, and therefore exists as a pair of enantiomers. In a pharmaceutical context, these enantiomers are not bio-equivalent. Regulatory bodies worldwide mandate that chiral drugs be treated as two distinct chemical entities unless proven otherwise.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, contribute to side effects, or even have a different, potentially harmful, pharmacological activity.[3]

The synthesis of this molecule often results in a racemic mixture.[2][5] Therefore, a robust, scalable, and reliable analytical and preparative method to separate these enantiomers is not merely an academic exercise but a critical step in drug development and quality control. This guide focuses on direct chromatographic methods, which are the industry standard for their broad applicability and efficiency.[6]

Core Principles of Chromatographic Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. The foundational principle of chiral chromatography is the creation of a transient, diastereomeric relationship between the analyte enantiomers and a chiral selector.[6] This is most commonly achieved by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto a support matrix (typically silica gel).

The differential interaction between each enantiomer and the CSP leads to different retention times, enabling their separation. The strength of these interactions is governed by forces such as:

  • Hydrogen bonding

  • π-π stacking interactions

  • Dipole-dipole interactions

  • Steric hindrance (inclusion complexing)

The most successful and versatile CSPs for a wide range of compounds, including benzopyran derivatives, are based on polysaccharide derivatives.[4][7][8] Specifically, phenylcarbamate derivatives of cellulose and amylose have demonstrated exceptional chiral recognition capabilities.[9]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is the most established and widely used technique for chiral analysis and purification.[9] Its success hinges on the selection of an appropriate CSP and mobile phase combination.

The Power of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) trade names, are the first choice for screening the separation of new chiral compounds.[10] Their broad applicability stems from the helical groove structure of the polysaccharide polymers, which provides a highly ordered chiral environment for interactions to occur.[4] Immobilized versions of these phases offer enhanced durability and solvent compatibility, allowing for a wider range of mobile phases to be explored.[11]

HPLC Method Development: A Systematic Approach

A successful method development strategy is not a matter of chance but a logical, systematic screening process. The goal is to find conditions that provide baseline resolution (Rs > 1.5) in the shortest possible time.

Experimental Protocol: HPLC Method Development Workflow
  • Column Screening:

    • Select a set of 3-5 polysaccharide-based CSPs with diverse chiral recognition characteristics. A recommended starting set includes columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other derivatives.[10]

    • Examples: Chiralpak® IA, IB, IC; Chiralcel® OD-H, OJ-H.

  • Mobile Phase Screening (Normal Phase):

    • Normal Phase (NP) mode is often the most successful for polysaccharide CSPs.[12]

    • Prepare primary mobile phases consisting of a nonpolar solvent (n-hexane or heptane) and an alcohol modifier (2-propanol or ethanol).

    • Screen each selected column with a series of mobile phase compositions, for example:

      • 90:10 (v/v) Hexane:2-Propanol

      • 80:20 (v/v) Hexane:2-Propanol

      • 70:30 (v/v) Hexane:2-Propanol

    • Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the modifier concentration generally decreases retention time but may also affect enantioselectivity (α). The optimal concentration balances analysis time and resolution.

  • Peak Shape Optimization:

    • The hydroxyl group in 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol can lead to peak tailing.

    • If poor peak shape is observed, add a small amount of an acidic or basic additive to the mobile phase. For a neutral compound like this, this is often unnecessary but can be explored if issues arise.

  • Optimization of the "Hit":

    • Once a promising separation is identified, fine-tune the conditions.

    • Adjust the alcohol modifier percentage in small increments (e.g., ±2%) to maximize the resolution factor (Rs).

    • Evaluate the effect of flow rate and column temperature. Lowering the temperature often improves resolution, while increasing it can shorten run times.[13]

  • Alternative Elution Modes:

    • If NP mode fails, explore Polar Organic (e.g., Acetonitrile/Methanol) or Reversed-Phase (e.g., Acetonitrile/Water with buffer) modes, especially if using robust immobilized CSPs.[12]

Data Presentation: Typical HPLC Screening Conditions
ParameterConditionRationale
Columns Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H (5 µm, 250 x 4.6 mm)Provides a diverse set of amylose and cellulose-based selectors.
Mobile Phase n-Hexane / 2-Propanol (IPA) mixturesStandard normal phase conditions for polysaccharide CSPs.
Flow Rate 1.0 mL/minA typical starting flow rate for analytical columns.
Temperature 25 °C (Ambient)A controlled starting point; can be adjusted for optimization.
Detection UV at 220 nm or 280 nmThe benzopyran ring provides strong UV absorbance.
Injection Vol. 5 µLStandard volume to avoid column overload.
Sample Conc. 1.0 mg/mL in mobile phaseEnsures adequate detector response.
Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization & Final Method prep Dissolve racemate (1 mg/mL) in mobile phase equil Equilibrate HPLC system and CSP column prep->equil col_screen Select CSPs (e.g., IA, IB, OD-H) equil->col_screen mp_screen Screen Mobile Phases (e.g., 90/10, 80/20, 70/30 Hexane/IPA) col_screen->mp_screen eval Resolution? (Rs > 1.5) mp_screen->eval eval->col_screen No, Try Next Column/Mode optimize Fine-tune % Modifier Adjust Flow Rate/Temp eval->optimize Yes final Final Validated Analytical Method optimize->final

Caption: Systematic workflow for HPLC chiral method development.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for both analytical and preparative chiral separations, often surpassing HPLC in speed and efficiency.[9][14] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates without a significant loss in resolution.[15]

Advantages of SFC for Chiral Separations
  • Speed: Analysis times are typically 3 to 10 times shorter than with HPLC.[16]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[17]

  • Efficiency: Faster column equilibration and rapid solvent evaporation make it ideal for preparative scale-up and high-throughput screening.[17][18]

SFC Method Development

The strategy for SFC method development mirrors that of HPLC, with the primary difference being the mobile phase composition. The same polysaccharide CSPs that are effective in HPLC are typically the best performers in SFC.[16]

Experimental Protocol: SFC Method Development Workflow
  • Column Screening:

    • Utilize the same set of polysaccharide-based CSPs as recommended for HPLC. Columns specifically packed for SFC are available and often preferred.

  • Co-solvent Screening:

    • The primary mobile phase is supercritical CO₂. A polar organic modifier (co-solvent) is required to elute the analyte. Methanol is the most common and effective co-solvent.

    • Screen each column with a gradient or a series of isocratic co-solvent percentages (e.g., 10%, 20%, 30%, 40% Methanol).

    • Causality: The co-solvent percentage is the primary driver of retention in SFC. Higher percentages decrease retention time.

  • Additive Screening:

    • Additives can have a profound impact on peak shape and selectivity in SFC.

    • For neutral analytes, additives may not be necessary, but screening small amounts (e.g., 0.1-0.5%) of diethylamine (DEA) or trifluoroacetic acid (TFA) can sometimes uncover unexpected selectivity.

  • Optimization:

    • Once a "hit" is found, optimize the co-solvent percentage, back pressure, and temperature to achieve the best balance of speed and resolution.

    • System Parameter Rationale:

      • Back Pressure: Typically maintained at 100-150 bar to ensure the CO₂ remains in its supercritical state.

      • Temperature: Usually set between 35-40 °C to enhance efficiency.

Data Presentation: Typical SFC Screening Conditions
ParameterConditionRationale
Columns Chiralpak® IA-3, Chiralpak® IB-3, Chiralcel® OD-3 (3 µm, 100 x 3.0 mm)Smaller particle/dimension columns are common in modern SFC for speed.
Mobile Phase CO₂ / Methanol (MeOH) mixturesStandard SFC mobile phase for chiral separations.
Flow Rate 3.0 mL/minHigher flow rates are possible due to the low viscosity of scCO₂.
Back Pressure 120 barMaintains the supercritical state of the mobile phase.
Temperature 40 °CStandard operating temperature for SFC.
Detection UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths.
Injection Vol. 1-2 µLSmaller volumes are typical for SFC.
Sample Conc. 1.0 mg/mL in MethanolSample must be soluble in the co-solvent.
Visualization: SFC Method Development Logic

SFC_Logic start Racemic Sample in Methanol csp_select Select CSP Screening Set (e.g., Amylose & Cellulose based) start->csp_select cosolvent_screen Screen Co-solvent % (e.g., 10-40% MeOH in CO₂) csp_select->cosolvent_screen eval Separation Achieved? cosolvent_screen->eval eval->csp_select No, Change CSP additive_screen Screen Additives (e.g., 0.2% DEA) for Peak Shape/Selectivity eval->additive_screen Partial/Poor optimize Optimize: Co-solvent %, Temp, BPR eval->optimize Yes additive_screen->optimize final Final SFC Method optimize->final

Caption: Logical flow for developing a chiral SFC method.

From Analysis to Production: Preparative Chiral Separation

The ultimate goal for drug development is the isolation of gram-to-kilogram quantities of the desired enantiomer. Both HPLC and SFC methods can be scaled up for preparative purposes.[19] SFC is often preferred for preparative work due to the significant reduction in solvent waste and the ease of product recovery—the CO₂ simply evaporates, leaving the product in a concentrated stream of the co-solvent.[17]

The process involves scaling the analytical method to a larger diameter column and optimizing the sample loading to maximize throughput without sacrificing purity. This is a specialized field that balances chromatographic principles with economic and environmental considerations.

Conclusion

The chiral separation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a critical and achievable task for pharmaceutical development. A systematic screening approach using modern chromatographic techniques is the key to success. Polysaccharide-based chiral stationary phases are the undisputed tools of choice, demonstrating broad applicability and high success rates. While HPLC remains a robust and reliable option, Supercritical Fluid Chromatography offers significant advantages in terms of speed, efficiency, and environmental sustainability, making it an increasingly dominant technology in the field of chiral separations. By following the logical workflows and experimental rationales outlined in this guide, researchers can confidently and efficiently develop validated methods for both the analysis and purification of these important chiral enantiomers.

References

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Sources

The Strategic Advantage of Fluorination in Benzopyran Derivatives: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzopyran scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of biologically active compounds.[1][2] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tool to modulate and enhance its pharmacological properties, leading to the development of novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzopyran derivatives, delving into their mechanisms of action, and presenting field-proven experimental protocols for their evaluation. We will explore their applications in oncology, infectious diseases, and beyond, offering insights for researchers and drug development professionals seeking to harness the unique advantages of fluorination in their discovery programs.

The Benzopyran Core and the Fluorine Advantage

The benzopyran ring system, consisting of a benzene ring fused to a pyran ring, is a common motif in a vast array of natural products and synthetic molecules with significant therapeutic value.[2] Its structural versatility allows for extensive chemical modifications to fine-tune its interaction with various biological targets.

The introduction of fluorine, the most electronegative element, into the benzopyran scaffold imparts unique physicochemical properties that can dramatically influence its biological activity.[3][5] This is often referred to as the "fluorine advantage." Key benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3][6] This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[3][4]

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing the molecule's ionization state and its interaction with biological targets.[6]

  • Conformational Control: The small size of the fluorine atom allows it to act as a hydrogen bond acceptor and to influence molecular conformation through steric and electronic interactions, leading to improved binding affinity and selectivity for the target protein.[5][6]

These properties have led to a surge in the development of fluorinated pharmaceuticals, with a significant number of FDA-approved drugs containing at least one fluorine atom.[7]

Anticancer Activity: Targeting Key Cellular Processes

Fluorinated benzopyran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism of action for several third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, is the inhibition of tubulin polymerization.[8][10] These compounds bind to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[8] This disruption of microtubule dynamics leads to a mitotic delay, ultimately triggering either mitotic slippage or apoptosis in cancer cells.[8][10]

Diagram: Mechanism of Action of Tubulin Polymerization Inhibitors

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Mitotic Spindle Formation->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Slippage Mitotic Slippage Mitosis->Mitotic Slippage Fluorinated Benzopyran Fluorinated Benzopyran Fluorinated Benzopyran->Tubulin Dimers Binds to Colchicine Site

Caption: Fluorinated benzopyrans inhibit tubulin polymerization, disrupting mitosis.

Mechanism of Action: Targeting Metabolic and Survival Pathways

Another promising avenue for the anticancer activity of fluorinated benzopyrans is the targeting of cancer cell metabolism and survival pathways.[9] The novel benzopyran derivative SIMR1281, for instance, exhibits a multitargeted effect by strongly inhibiting glutathione reductase (GSHR) and moderately inhibiting thioredoxin reductase (TrxR).[9] These enzymes are crucial for maintaining the redox balance in cancer cells, and their inhibition leads to increased oxidative stress and subsequent cell death. Furthermore, SIMR1281 has been shown to induce DNA damage, perturb the cell cycle, and inactivate the Ras/ERK and PI3K/Akt survival pathways.[9]

Experimental Protocols

A fundamental experiment to assess the anticancer potential of fluorinated benzopyran derivatives is the in vitro cytotoxicity assay.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzopyran derivatives in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).[11]

  • Viability Assessment: Use a cell viability reagent such as MTT, MTS, or resazurin to determine the percentage of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[11]

To evaluate the in vivo efficacy of promising compounds, a xenograft mouse model is commonly employed.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of the mice.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

  • Compound Administration: Once the tumors reach a certain size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[8] Administer the fluorinated benzopyran derivative (e.g., via intravenous injection) and a vehicle control daily for a specified duration (e.g., 15 days).[8]

  • Efficacy Evaluation: Measure tumor volume throughout the treatment period. At the end of the study, excise the tumors and perform histological and immunohistochemical analyses.[8]

Table 1: Anticancer Activity of Selected Fluorinated Benzopyran Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
TRX-E-009-1Melanoma PanelVariesTubulin Polymerization Inhibitor[8]
TRX-E-002-1Melanoma PanelVariesTubulin Polymerization Inhibitor[8]
SIMR1281MCF7, A549, HCT116VariesGSHR/TrxR Inhibitor, DNA Damage[9]
Fluoroindole-tethered chromene 13aA549, PC-3, MCF-77.9–9.1Tubulin Polymerization Inhibitor[5]
Fluoroindole-tethered chromene 13bA549, PC-3, MCF-77.9–9.1Tubulin Polymerization Inhibitor[5]
N-methylated derivative 5bTriple-Negative Breast Cancer1.5 - 58.4Cytotoxic[12]

Antimicrobial and Antiviral Activities

The benzopyran scaffold is also a fertile ground for the development of antimicrobial and antiviral agents.[13][14] The incorporation of fluorine can enhance the potency and spectrum of activity of these compounds.[15]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of fluorinated benzopyran and related heterocyclic derivatives with significant antibacterial and antifungal properties.[15][16] For instance, certain fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles have demonstrated potent activity against various bacterial and fungal strains.[15]

The antimicrobial activity of fluorinated benzopyran derivatives can be assessed using standard methods such as the disk-diffusion assay or by determining the minimum inhibitory concentration (MIC).

Protocol (Disk-Diffusion):

  • Microbial Culture: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the fluorinated benzopyran derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[16]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Antiviral Activity

Fluorinated benzopyran and benzopyran-2-one derivatives have shown promise as antiviral agents, including activity against the influenza A virus and SARS-CoV-2.[14][17] The mechanism of action can vary, with some compounds targeting viral enzymes like RNA-dependent RNA polymerase, while others may interfere with viral entry or replication processes.[14][18]

Protocol:

  • Cell Culture: Culture a suitable host cell line (e.g., MDCK cells for influenza virus) in 96-well plates.[17]

  • Cytotoxicity Assessment: Determine the 50% cytotoxic concentration (CC50) of the fluorinated benzopyran derivatives on the host cells to identify non-toxic concentrations for the antiviral assay.[17]

  • Viral Infection: Infect the cells with the virus in the presence of serial dilutions of the test compounds.

  • Antiviral Activity Measurement: After a suitable incubation period, quantify the viral replication using methods such as plaque reduction assay, TCID50 assay, or by measuring viral protein or nucleic acid levels.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[17]

Diagram: Workflow for Evaluating Antiviral Activity

Host Cell Culture Host Cell Culture Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Host Cell Culture->Cytotoxicity Assay (CC50) Viral Infection with Compound Viral Infection with Compound Host Cell Culture->Viral Infection with Compound Quantify Viral Replication Quantify Viral Replication Viral Infection with Compound->Quantify Viral Replication Calculate EC50 and SI Calculate EC50 and SI Quantify Viral Replication->Calculate EC50 and SI

Caption: A streamlined workflow for assessing the in vitro antiviral efficacy.

Neuroprotective and Cardiovascular Effects

The biological activities of fluorinated benzopyran derivatives extend to the central nervous and cardiovascular systems, highlighting their potential for treating a range of complex diseases.

Neuroprotective Effects

Neurodegenerative diseases are a growing global health concern.[19] Some benzofuran derivatives, structurally related to benzopyrans, have demonstrated neuroprotective effects against excitotoxicity, a key pathological process in many neurodegenerative disorders.[20][21] These compounds can protect neurons from damage induced by excessive stimulation of glutamate receptors.[20] The antioxidant properties of these molecules also contribute to their neuroprotective potential by scavenging reactive oxygen species.[21]

Cardiovascular Effects

Certain benzopyran analogues have been investigated for their cardiovascular effects, including antiarrhythmic and antioxidant activities.[22] Some fluorinated compounds have been shown to influence cardiovascular function, although the effects can be complex and require careful evaluation.[23][24] For instance, some fluorinated compounds have been reported to have vasodilatory effects, which could be beneficial in treating hypertension.[24] However, it is also important to assess any potential cardiotoxicity associated with these derivatives.[25]

Conclusion and Future Directions

Fluorinated benzopyran derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has proven to be a valuable strategy for enhancing their therapeutic potential. The anticancer properties of these compounds, particularly their ability to disrupt microtubule dynamics and target cancer cell metabolism, are well-documented. Furthermore, their antimicrobial, antiviral, neuroprotective, and cardiovascular effects underscore the vast therapeutic landscape that can be explored with this chemical scaffold.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzopyran core and the position and number of fluorine substituents will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing promising candidates into clinical development.

  • Development of Novel Synthetic Methodologies: Efficient and scalable synthetic routes to access a wider diversity of fluorinated benzopyran derivatives are needed to accelerate drug discovery efforts.[26][27]

By leveraging the unique properties of fluorine and the privileged nature of the benzopyran scaffold, researchers and drug development professionals are well-positioned to develop the next generation of innovative therapeutics to address unmet medical needs.

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The Strategic Incorporation of Fluorine in Benzopyran-2-methanol Scaffolds: A Technical Guide to Enhancing Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This in-depth technical guide explores the multifaceted role of fluorine in enhancing the bioactivity of benzopyran-2-methanol derivatives. By dissecting the fundamental principles of fluorine's effects on molecular properties, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for fluorine substitution, from synthetic methodologies to the nuanced impacts on metabolic stability, target binding affinity, and overall therapeutic potential. This document serves as a practical and authoritative resource for harnessing the unique attributes of fluorine to optimize the development of novel benzopyran-2-methanol-based therapeutic agents.

The Benzopyran-2-methanol Scaffold: A Privileged Structure in Drug Discovery

The benzopyran ring system is a recurring motif in a vast array of biologically active natural products and synthetic compounds. The inherent structural features of this scaffold, including its rigidity and potential for diverse functionalization, have made it a "privileged structure" in drug discovery. The addition of a methanol group at the 2-position further enhances its potential for interacting with biological targets through hydrogen bonding and other non-covalent interactions. Derivatives of benzopyran-2-methanol have demonstrated a wide spectrum of pharmacological activities, including but not limited to, potassium channel opening, anticancer, and antimicrobial effects.[1][2][3]

The Unique Influence of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become an indispensable strategy in modern drug discovery.[4][5] The singular properties of the fluorine atom, such as its small van der Waals radius (1.47 Å, similar to hydrogen at 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the strength of the carbon-fluorine (C-F) bond, allow for subtle yet profound modifications of a molecule's biological profile.[5][6]

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter key physicochemical parameters that govern a drug's behavior in a biological system:

  • Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have a more complex influence, sometimes leading to a decrease in the overall lipophilicity of a molecule.[4][7] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups through inductive effects.[8][9] This can be strategically employed to alter the ionization state of a molecule at physiological pH, thereby influencing its solubility, membrane permeability, and binding to target proteins.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule.[10][11] This can be particularly advantageous in locking a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target. The gauche effect, for instance, can be induced by vicinal fluorine and oxygen atoms, leading to a preferred staggered conformation.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The C-F bond is considerably stronger (bond dissociation energy of ~110 kcal/mol) than a carbon-hydrogen (C-H) bond (~98 kcal/mol), making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][12] By strategically placing fluorine at metabolically labile positions, the half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[13][14]

Alteration of Binding Affinity and Selectivity

Fluorine can participate in various non-covalent interactions with biological targets, including hydrogen bonds (with the fluorine atom acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions with amide bonds in proteins.[10] These interactions can contribute to enhanced binding affinity and selectivity for the target receptor or enzyme. The strategic placement of fluorine can also displace water molecules from a binding pocket, leading to a favorable entropic contribution to binding.

Strategic Fluorination of the Benzopyran-2-methanol Scaffold

The application of these principles to the benzopyran-2-methanol core allows for a rational approach to lead optimization. The following sections outline key strategies and considerations.

Synthesis of Fluorinated Benzopyran-2-methanol Derivatives

The synthesis of fluorinated benzopyran-2-methanol derivatives can be achieved through various synthetic routes. A common approach involves the electrophilic cyclization of fluorinated precursors.

Experimental Protocol: Synthesis of a 2-Fluoromethylbenzopyran Derivative

This protocol outlines a general procedure for the synthesis of a 2-fluoromethylbenzopyran derivative, adapted from methodologies described in the literature.[1]

Step 1: Synthesis of the Fluorinated Precursor

  • To a solution of a substituted phenol in an appropriate solvent (e.g., acetonitrile), add a suitable base (e.g., potassium carbonate).

  • Add a fluorinated alkylating agent (e.g., 1-bromo-2-fluoroethane) and heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the fluorinated ether precursor.

Step 2: Electrophilic Cyclization

  • Dissolve the fluorinated ether precursor in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the desired 2-fluoromethylbenzopyran derivative.

Diagram: Synthetic Workflow for Fluorinated Benzopyran-2-methanol

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Phenol Substituted Phenol Alkylation Fluorinated Ether Precursor Formation Phenol->Alkylation K2CO3, 1-bromo-2-fluoroethane Purification1 Purified Precursor Alkylation->Purification1 Column Chromatography Cyclization Electrophilic Cyclization Purification1->Cyclization BF3·OEt2, DCM Purification2 Crude Product Cyclization->Purification2 Column Chromatography Final_Product Final Product Purification2->Final_Product Fluorinated Benzopyran-2-methanol

Caption: General workflow for the synthesis of fluorinated benzopyran-2-methanol.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial to understanding the impact of fluorine substitution on the bioactivity of benzopyran-2-methanol derivatives.[15][16][17] This involves synthesizing a library of analogs with fluorine atoms or fluorinated groups at various positions on the benzopyran ring and the methanol substituent and evaluating their biological activity.

Table 1: Hypothetical SAR Data for Fluorinated Benzopyran-2-methanol Analogs

Compound IDPosition of FluorineIn Vitro Potency (IC50, µM)Metabolic Stability (t1/2, min)
Parent None10.515
Analog 1 6-F5.245
Analog 2 7-F8.930
Analog 3 8-F12.125
Analog 4 2-CH2F2.160
Analog 5 6-CF315.890

This hypothetical data illustrates that the position of fluorine substitution can have a dramatic impact on both potency and metabolic stability. For instance, a fluorine at the 6-position or a fluoromethyl group at the 2-position significantly enhances potency, while a trifluoromethyl group at the 6-position, although greatly improving metabolic stability, may be detrimental to potency.

Evaluating the Bioactivity of Fluorinated Benzopyran-2-methanol Derivatives

A comprehensive evaluation of the biological activity of newly synthesized fluorinated compounds is essential. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Assays
  • Target-Based Assays: These assays directly measure the interaction of the compound with its intended biological target. For example, if the target is a specific enzyme, an enzyme inhibition assay would be performed.

  • Cell-Based Assays: These assays assess the effect of the compound on whole cells. Examples include cytotoxicity assays (e.g., MTT or SRB assays) to determine the compound's effect on cell viability, and functional assays that measure a specific cellular response.[18][19]

Metabolic Stability Assays
  • Liver Microsomal Stability Assay: This in vitro assay is a standard method to assess the metabolic stability of a compound. The compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes, and the rate of its disappearance is measured over time.[12][14]

Diagram: Workflow for Bioactivity Evaluation

G start Synthesized Fluorinated Benzopyran-2-methanol Analog in_vitro In Vitro Assays (Target-based, Cell-based) start->in_vitro metabolic Metabolic Stability Assays (Liver Microsomes) start->metabolic sar Structure-Activity Relationship Analysis in_vitro->sar metabolic->sar lead_id Lead Identification sar->lead_id lead_op Lead Optimization lead_id->lead_op in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo lead_op->start Iterative Design preclinical Preclinical Development in_vivo->preclinical

Caption: A streamlined workflow for the evaluation of fluorinated compounds.

Spectroscopic Analysis of Fluorinated Benzopyran-2-methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated compounds.

  • ¹⁹F NMR Spectroscopy: This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR can be used to confirm the successful incorporation of fluorine and to provide insights into the electronic environment of the C-F bond.[20][21]

  • ¹H and ¹³C NMR Spectroscopy: The presence of fluorine will cause characteristic splitting patterns (coupling) in the signals of nearby protons and carbons, providing valuable structural information.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzopyran-2-methanol scaffold offers a powerful and versatile approach to enhance its bioactivity. By carefully considering the position and nature of the fluorine substitution, researchers can fine-tune the physicochemical properties, improve metabolic stability, and increase the binding affinity of these compounds. The continued development of novel fluorination methodologies, coupled with a deeper understanding of fluorine's interactions with biological systems, will undoubtedly pave the way for the discovery of next-generation therapeutic agents based on the fluorinated benzopyran-2-methanol framework. The principles and protocols outlined in this guide provide a solid foundation for scientists and researchers to rationally design and develop more effective and safer drugs.

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An In-Depth Technical Guide to the Synthesis and Significance of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive examination of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a fluorinated chroman derivative of significant interest in pharmaceutical development. While not a therapeutic agent itself, its "discovery" and history are intrinsically linked to its pivotal role as a key intermediate in the synthesis of Nebivolol, a highly cardioselective β-blocker used in the management of hypertension.[1][2] This document details the strategic importance of the fluorinated benzopyran scaffold, provides a plausible and detailed multi-step synthesis of the racemic alcohol, and explains the scientific rationale behind the chosen experimental protocols. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep technical understanding of this crucial building block.

The Strategic Importance of the Fluorinated Benzopyran Scaffold

The 3,4-dihydro-2H-1-benzopyran, or chroman, ring system is a privileged scaffold in medicinal chemistry. It forms the core structure of numerous biologically active natural products and synthetic compounds, which exhibit a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The structural rigidity and specific stereochemistry of the chroman moiety allow for precise interactions with biological targets.

The introduction of a fluorine atom, particularly on the aromatic ring, is a well-established strategy in modern drug design.[6] Fluorine's unique properties—small atomic size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7] Specifically, strategic fluorination can:

  • Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block metabolically labile sites and increase the drug's half-life.

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

  • Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

  • Improve Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding potency.

In the context of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, the fluorine at the 6-position is a critical design element for the final drug, Nebivolol, contributing to its unique pharmacological profile.

Historical Context: A Crucial Intermediate in the Development of Nebivolol

The history of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is not one of a standalone discovery but of its emergence as an indispensable building block in the industrial synthesis of Nebivolol.[1] Nebivolol is a third-generation β-adrenergic receptor antagonist with high selectivity for β1 receptors and additional vasodilatory effects mediated by nitric oxide.[1][8]

The Nebivolol molecule is a complex structure consisting of a bis-amine linking two distinct (and enantiomerically pure) 6-fluorochroman units.[1] The final drug is administered as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of these specific stereoisomers necessitates the preparation of chiral epoxide intermediates, namely the four stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman.[2][8][9]

Our target molecule, the racemic chroman-2-methanol, is the direct precursor to these essential chiral epoxides. Its development was driven by the need for a scalable, efficient, and cost-effective process to access the core fluorinated chroman structure, from which all necessary stereoisomers could be derived.[1][10]

G cluster_0 Core Synthetic Challenge Nebivolol Nebivolol Chiral Epoxides Four Stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman Nebivolol->Chiral Epoxides Key Building Blocks Target_Molecule rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol Chiral Epoxides->Target_Molecule Direct Precursor Precursor_Acid rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Target_Molecule->Precursor_Acid Reduction

Figure 1: Hierarchical relationship of the target molecule to Nebivolol.

A Plausible Synthetic Pathway: From 4-Fluorophenol to the Target Alcohol

The synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is most efficiently approached from readily available starting materials. The following multi-step synthesis represents a robust and industrially relevant pathway derived from established literature procedures.[10]

G A 4-Fluorophenol B 4-Fluorophenyl acetate A->B Step 1: Esterification C 4-Fluoro-2-acetylphenol B->C Step 2: Fries Rearrangement D 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic acid C->D Step 3: Acylation/ Cyclization E rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran- 2-carboxylic acid D->E Step 4: Hydrogenation F rac-Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran- 2-carboxylate E->F Step 5: Esterification G rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran- 2-methanol F->G Step 6: Reduction

Figure 2: Proposed six-step synthesis pathway.

Detailed Synthetic Protocols and Methodologies

The following protocols are designed to be self-validating, with clear causality for each experimental choice.

  • Protocol:

    • To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent (e.g., toluene), add acetic anhydride (1.2 eq).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction, wash with aqueous sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-fluorophenyl acetate.

  • Causality: This is a standard esterification. Acetic anhydride is used as the acylating agent. The acid catalyst protonates the anhydride, making it a more reactive electrophile. The reaction protects the phenolic hydroxyl group and sets up the molecule for the subsequent Fries rearrangement.[10]

  • Protocol:

    • Add 4-fluorophenyl acetate (1.0 eq) to a reaction vessel.

    • Cool the vessel to 0-5 °C and add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise, maintaining the temperature.

    • After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-fluoro-2-acetylphenol.[10]

  • Causality: The Fries rearrangement is an intramolecular Friedel-Crafts acylation. AlCl₃ is a Lewis acid that coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl group and its subsequent electrophilic attack on the aromatic ring, primarily at the ortho position due to chelation effects with the phenolic oxygen.[10] This is a more efficient way to introduce the acetyl group ortho to the hydroxyl than direct acylation of 4-fluorophenol.

  • Protocol:

    • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add 4-fluoro-2-acetylphenol (1.0 eq) followed by diethyl oxalate (1.2 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction and add a solution of hydrochloric acid to effect cyclization and hydrolysis.

    • Heat the acidic mixture for an additional 1-2 hours.

    • Cool the mixture, and the product, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, will precipitate.

    • Filter the solid, wash with cold water, and dry.[10]

  • Causality: This is a one-pot Claisen condensation followed by intramolecular cyclization (Baker-Venkataraman rearrangement type mechanism) and subsequent hydrolysis/decarboxylation. Diethyl oxalate serves as the source for the two-carbon unit required to form the pyranone ring and the C2-carboxylic acid. The basic conditions facilitate the initial condensation, and the final acidic workup drives the cyclization and hydrolysis of the ester.[10]

  • Protocol:

    • Charge a high-pressure reactor (autoclave) with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), a suitable solvent like acetic acid, and 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt%).

    • Pressurize the reactor with hydrogen gas (H₂) to 50-100 psi.

    • Heat the mixture to 50-60 °C with vigorous stirring for 12-24 hours.

    • After the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture through Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[10]

  • Causality: Catalytic hydrogenation with Pd/C is a powerful method for reducing both the alkene double bond in the pyran ring and the ketone at the 4-position simultaneously to yield the saturated chroman ring system. Acetic acid is a common solvent for such reductions.[10]

This reduction is typically performed in two stages for better control: esterification followed by hydride reduction.

  • Protocol (Esterification):

    • Dissolve the carboxylic acid from Step 4 (1.0 eq) in methanol (MeOH).

    • Add a catalytic amount of sulfuric acid and stir the reaction at room temperature for 3-5 hours.[11][12]

    • Neutralize the acid, extract the methyl ester with a suitable solvent (e.g., MDC), and concentrate to obtain the crude ester.

  • Protocol (Reduction):

    • Dissolve the crude methyl ester (1.0 eq) in an anhydrous solvent like toluene or methylene dichloride (MDC) under a nitrogen atmosphere.

    • Cool the solution to a low temperature, typically -78 °C.

    • Slowly add a solution of a reducing agent such as sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride or Red-Al®) (1.5-2.0 eq).[11][12]

    • Stir the reaction at low temperature for 1-2 hours, then quench carefully with an aqueous acid solution (e.g., 15% HCl).

    • Allow the mixture to warm to room temperature, separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

  • Causality: Direct reduction of carboxylic acids can be challenging. Converting it to a methyl ester makes it more susceptible to nucleophilic attack by hydride reagents.[11][12] Vitride is a powerful, soluble, and often more selective reducing agent than LiAlH₄, making it suitable for large-scale synthesis. The reaction is performed at low temperature to control its high reactivity and minimize side reactions.

StepReaction NameKey ReagentsSolventTemp.Approx. Yield
1 EsterificationAcetic anhydride, H₂SO₄TolueneReflux>90%
2 Fries RearrangementAnhydrous AlCl₃Neat60-70 °C~60%[10]
3 Claisen/CyclizationDiethyl oxalate, NaOEt, HClEthanolReflux~75%
4 HydrogenationH₂, 10% Pd/CAcetic Acid50-60 °C>95%
5 EsterificationMethanol, H₂SO₄MethanolRT>95%
6 ReductionVitride (Red-Al®)Toluene/MDC-78 °C~85-90%

Application in the Synthesis of Nebivolol Epoxides

The ultimate utility of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol lies in its conversion to the chiral epoxides required for Nebivolol. The racemic alcohol serves as the starting point for this critical transformation. A common route involves converting the alcohol to a chlorohydrin, followed by base-induced ring closure to form the epoxide. Chiral resolution can be performed at the carboxylic acid stage or later to isolate the desired stereoisomers.[8][9]

G A rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran- 2-methanol B Intermediate (e.g., Chlorohydrin) A->B Activation/ Halogenation C rac-6-Fluoro-2-(oxiran-2-yl)chroman B->C Base-induced Ring Closure D Chiral Resolution & Separation C->D E Four Pure Stereoisomers of the Epoxide D->E F Synthesis of Nebivolol E->F Coupling Reaction

Figure 3: Conversion of the target alcohol to key Nebivolol intermediates.

Conclusion

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol exemplifies a compound whose scientific importance is defined by its role as a critical enabler in pharmaceutical synthesis. Its "history" is woven into the process development of the antihypertensive drug Nebivolol. The synthetic route, beginning with the commodity chemical 4-fluorophenol, leverages fundamental organic reactions to construct the complex fluorinated chroman core with efficiency and control. Understanding the synthesis and strategic value of this intermediate provides crucial insight into the broader field of modern pharmaceutical process chemistry, where the elegant and scalable production of key building blocks is paramount to delivering life-saving medicines.

References

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Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Enantioselective Analysis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of the enantiomers of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. The separation of enantiomers is a critical task in pharmaceutical development, as they often exhibit different pharmacological and toxicological profiles.[1][2] This method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape for this chroman derivative. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, system suitability criteria, and a summary of validation parameters according to International Council for Harmonisation (ICH) guidelines.[3]

Scientific Background & Method Rationale

The Imperative of Chiral Separation

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9) is a chiral molecule existing as a pair of non-superimposable mirror images, or enantiomers.[4][5] In drug development, the United States Food and Drug Administration (FDA) mandates that enantiomers of a chiral drug be treated as distinct chemical entities unless proven otherwise.[2] This necessitates the development of analytical methods capable of separating and quantifying each enantiomer to ensure product safety, efficacy, and quality.

Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for resolving enantiomers.[2][6] The underlying principle of this method is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7][8] The differential stability of these complexes leads to different retention times and, consequently, separation.[9]

Rationale for Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in achieving enantiomeric separation.[1] The analyte, a chroman derivative, belongs to a class of compounds for which polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[10]

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a powerful mechanism for chiral recognition.[2][10] Their effectiveness stems from a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups of the CSP.

  • Steric Hindrance: The analyte fitting into the chiral grooves or pockets of the helical polymer structure.[10]

Based on this established success for related structures, an amylose-based CSP, such as Chiralpak® AD or a comparable phase, was selected as the foundational component for this method. Normal phase chromatography, utilizing non-polar solvents like hexane and an alcohol modifier, is often preferred for these CSPs as it tends to enhance the specific interactions required for chiral recognition.[6]

Method_Development_Workflow A Analyte Characterization (Structure, Solubility) B CSP & Mode Screening - Polysaccharide (Amylose/Cellulose) - Normal Phase vs. Reversed Phase A->B Initial Assessment C Method Optimization - Mobile Phase Ratio (Hexane:IPA) - Flow Rate & Temperature B->C Select Best Condition D System Suitability Definition (Resolution, Tailing, RSD) C->D Finalize Parameters E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) D->E Confirm Performance F Validated Analytical Method E->F Implement for Routine Use

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Application Note & Protocol: Crystallization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in the synthesis and purification of pharmaceutical intermediates.

Introduction: The Critical Role of Crystallization in Pharmaceutical Manufacturing

In the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, crystallization is a pivotal purification and particle engineering step. The solid-state properties of a compound, including its crystalline form (polymorphism), particle size, and purity, are dictated by the crystallization process. These properties, in turn, directly influence the bulk characteristics, stability, and bioavailability of the final drug product.[1] For rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (Figure 1), a key intermediate in the synthesis of Nebivolol, a potent beta-blocker, achieving a consistent and pure crystalline form is essential for the efficiency and reproducibility of subsequent synthetic steps and the quality of the final API.[2]

This application note provides a comprehensive guide to developing a robust crystallization protocol for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. It combines fundamental crystallization principles with empirical data derived from analogous structures found in the patent literature for Nebivolol synthesis.[1][3][4] The protocol herein is designed to be a self-validating system, guiding the user from solvent selection to final crystal characterization.

Figure 1: Chemical Structure of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Molecular Formula: C₁₀H₁₁FO₂

Molecular Weight: 182.19 g/mol

CAS Number: 99199-62-9

Foundational Principles: Solvent Selection and Supersaturation

The success of any crystallization process hinges on two core concepts: solvent selection and the generation of a supersaturated state.

Solvent Selection: The ideal solvent system should exhibit moderate solubility for the compound of interest, with solubility being significantly temperature-dependent for cooling crystallization.[5] The solvent's interaction with the solute can influence crystal habit and even determine the resulting polymorphic form.[5] Based on patent literature for related Nebivolol intermediates, a range of solvents can be considered.[1][3][4]

Supersaturation: This is the thermodynamic driving force for both nucleation (the birth of new crystals) and crystal growth.[6] It can be achieved through several methods:

  • Cooling Crystallization: Effective for compounds whose solubility decreases significantly with temperature.[7]

  • Anti-Solvent Addition: Involves adding a solvent in which the compound is poorly soluble to a solution of the compound, causing it to precipitate.[1]

  • Solvent Evaporation: Increases the concentration of the solute until it exceeds its solubility limit.[7]

This guide will focus on developing a cooling crystallization protocol, as it is a widely used and scalable method for pharmaceutical intermediates.[8]

Protocol Part I: Solvent Solubility Screening

A systematic solvent screening is the first and most critical experimental step. This will identify a suitable solvent or solvent system for the crystallization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Objective: To determine the solubility of the target compound in a variety of solvents at both ambient and elevated temperatures.

Materials:

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

  • Selection of solvents (see Table 1)

  • Vials with magnetic stir bars

  • Hotplate/stirrer with temperature control

  • Thermometer/temperature probe

Procedure:

  • Initial Screening at Ambient Temperature (20-25°C):

    • Add a known mass (e.g., 10 mg) of the compound to a vial.

    • Add a measured volume (e.g., 0.1 mL) of the first solvent.

    • Stir vigorously for 5-10 minutes.

    • Observe and record if the solid dissolves completely.

    • If not dissolved, continue adding the solvent in 0.1 mL increments until dissolution is achieved or a total volume of 2 mL is reached.

    • Categorize the solubility as "Very Soluble," "Soluble," "Sparingly Soluble," or "Insoluble" based on the volume of solvent required.

  • Elevated Temperature Screening (e.g., 60°C or ~10°C below solvent boiling point):

    • For solvents where the compound was sparingly soluble or insoluble at ambient temperature, heat the suspension to the target temperature while stirring.

    • Observe for dissolution. If the compound dissolves, it is a good candidate for cooling crystallization.

    • Record the observations.

  • Data Compilation:

    • Compile the results in a table similar to Table 1. The ideal solvent will show poor to moderate solubility at room temperature and high solubility at elevated temperatures.

Solvent Class Solvent Predicted Solubility at 25°C Predicted Solubility at 60°C Rationale for Inclusion
Alcohols MethanolSolubleVery SolubleCommonly used for polar compounds; mentioned in Nebivolol patents.[3]
EthanolSolubleVery SolubleSimilar to methanol, good general-purpose solvent.[3]
Isopropanol (IPA)Sparingly SolubleSolubleLower polarity than MeOH/EtOH, may offer better solubility curve.[3]
Ketones AcetoneVery SolubleVery SolubleHigh polarity, may be too strong a solvent.
Ethers Methyl tert-butyl ether (MTBE)InsolubleSparingly SolublePotential anti-solvent or co-solvent.[9]
Isopropyl EtherInsolubleSparingly SolubleMentioned for crystallizing a related intermediate.[9]
Esters Ethyl Acetate (EtOAc)Sparingly SolubleSolubleMedium polarity, often used in combination with other solvents.[4]
Hydrocarbons Heptane / CyclohexaneInsolubleInsolubleNon-polar, excellent candidates for use as anti-solvents.[4]
Aromatic TolueneInsolubleSparingly SolubleCan sometimes provide different crystal packing interactions.

Table 1: Suggested Solvents for Screening and Predicted Solubility Profile.

Protocol Part II: Cooling Crystallization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

This protocol is based on a hypothetical successful screening result where Isopropanol (IPA) was identified as a suitable single solvent.

Objective: To purify and isolate rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in a crystalline form.

Materials and Equipment:

  • Crude rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

  • Isopropanol (IPA), reagent grade

  • Jacketed glass reactor with overhead stirrer (for larger scale) or round-bottom flask with magnetic stirrer and reflux condenser (for lab scale)

  • Heating/cooling circulator or oil bath

  • Buchner funnel, filter paper, and vacuum flask

  • Vacuum oven

Step-by-Step Methodology:

  • Dissolution:

    • Charge the reactor/flask with the crude material (e.g., 10.0 g).

    • Add a volume of IPA determined from the screening study to be sufficient to dissolve the material at an elevated temperature (e.g., 50 mL, representing a 5 vol concentration).

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing without excessive shear.

    • Heat the mixture to a temperature that ensures complete dissolution (e.g., 65-70°C). Visually confirm that all solid material has dissolved, resulting in a clear solution. Causality: Heating increases the solubility of the compound to create a saturated or slightly undersaturated solution, ensuring no solid particles remain to cause uncontrolled nucleation upon cooling.

  • Controlled Cooling & Nucleation:

    • Once a clear solution is obtained, initiate a controlled cooling ramp. A slow cooling rate is crucial for forming larger, more ordered crystals.

    • Cooling Profile: Cool the solution from 70°C to 20°C over 2-3 hours (approx. 0.3-0.4°C/min).

    • Observe the solution for the onset of nucleation (cloud point). This is the temperature at which the first crystals appear. Record this temperature.

    • (Optional - Seeding): If spontaneous nucleation is inconsistent, a small quantity of previously isolated, pure crystals (seed crystals) can be added once the solution is slightly supersaturated (a few degrees below the dissolution temperature). This provides a template for controlled crystal growth and can lead to a more uniform particle size distribution.

  • Crystal Growth & Maturation (Digestion):

    • Once the final temperature of 20°C is reached, hold the slurry at this temperature with continued stirring for a minimum of 2 hours. This "digestion" or "aging" period allows the system to reach equilibrium, can improve crystal perfection, and may drive the transformation to a more stable polymorphic form.

  • Secondary Cooling (Yield Maximization):

    • For maximizing yield, a secondary cooling step can be implemented. Cool the slurry further to a lower temperature, for example, 0-5°C, and hold for an additional 1-2 hours. Causality: The solubility of the compound is further reduced at this lower temperature, causing more material to crystallize out of the solution, thereby increasing the isolated yield.

  • Harvesting and Washing:

    • Isolate the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystal cake with a small amount of cold IPA (0-5°C) to displace the impurity-rich mother liquor. Use a minimal volume to avoid significant product loss.

    • Continue to pull a vacuum for 15-20 minutes to partially dry the cake.

  • Drying:

    • Transfer the crystalline material to a drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Trustworthiness: Drying under vacuum at a mild temperature is critical to remove residual solvent without inducing thermal degradation or polymorphic transformation of the product.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying A Charge Crude Material & Solvent (IPA) B Heat to Dissolution (e.g., 70°C) A->B Heat & Stir C Controlled Cooling (e.g., to 20°C over 2h) B->C Slow Ramp D Hold for Maturation (2h @ 20°C) C->D Hold E Secondary Cooling (e.g., to 0-5°C) D->E Maximize Yield F Vacuum Filtration E->F Harvest G Wash with Cold IPA F->G Purify H Dry Under Vacuum (40-50°C) G->H Remove Solvent I Pure Crystalline Product H->I Characterization_Flow cluster_primary Primary Characterization cluster_secondary Secondary Characterization Product Crystallized Product XRPD XRPD Product->XRPD Identify Crystal Form DSC DSC Product->DSC Determine Melting Point & Thermal Events HPLC HPLC Product->HPLC Assess Chemical Purity TGA TGA XRPD->TGA Confirm Anhydrous/Solvated Form Microscopy Microscopy DSC->Microscopy Correlate Thermal Behavior with Morphology

Sources

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in vitro assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Initial Characterization of Novel Bioactive Compounds: An In Vitro Cytotoxicity and Proliferation Assay for rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of novel chemical entities are foundational to drug development. The subject of this note, this compound, belongs to the chromane class of compounds, a scaffold known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects[1][2][3]. As a fluorinated derivative, this compound may possess enhanced metabolic stability and biological activity[1]. This document provides a comprehensive, step-by-step protocol for the initial in vitro characterization of this compound, focusing on a foundational cell-based assay: the assessment of cytotoxicity and anti-proliferative effects. We detail a robust colorimetric MTS-based assay, which measures cellular metabolic activity as an indicator of cell viability[4]. The protocol is designed to be a self-validating system, incorporating essential controls and quality checks to ensure data integrity and reproducibility, which are critical for making informed decisions in early-stage drug discovery[5].

Introduction and Scientific Principle

1.1. The Chromane Scaffold in Drug Discovery The chromane (3,4-dihydro-2H-1-benzopyran) structure is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant therapeutic potential. Derivatives have been investigated for a variety of applications, from antiviral agents that act as capsid-binders to compounds with potent anti-breast cancer activity[6][7]. The addition of a fluorine atom to such a scaffold can significantly alter its physicochemical properties, often leading to increased potency and improved pharmacokinetic profiles[1]. Given the reported antioxidant, antimicrobial, and potential neuroprotective properties of this compound, a systematic evaluation of its effect on cell health is a critical first step[1].

1.2. Principle of the MTS Cell Viability Assay Before investigating specific mechanisms of action, it is imperative to determine a compound's general effect on cell viability and proliferation. Cytotoxicity assays are widely used for this purpose in both fundamental research and high-throughput screening campaigns[8][9]. This protocol utilizes the MTS assay, a robust and sensitive colorimetric method.

The principle is based on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells. Dehydrogenase enzymes found in living cells convert the MTS into a soluble formazan product that is purple in color[4]. The amount of formazan produced is directly proportional to the number of living cells in the culture. This conversion can be quantified by measuring the absorbance of the formazan at 490 nm. By exposing a cell population to serial dilutions of the test compound, one can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.

Materials and Reagents

Item Supplier Example Notes
This compoundSanta Cruz BiotechnologyCAS: 99199-62-9[10]
Human Cancer Cell Line (e.g., MCF-7, HCT 116)ATCCSelect a cell line relevant to the intended therapeutic area.
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaContains MTS and the electron coupling reagent, PES.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichFor dissolving the test compound.
Doxorubicin or StaurosporineSigma-AldrichPositive control for cytotoxicity.
Complete Growth Medium (e.g., DMEM, RPMI-1640)Gibco (Thermo Fisher)Supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Thermo Fisher)For washing cells.
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)For cell detachment.
96-well, flat-bottom, clear tissue culture platesCorningFor cell culture and assay.
Sterile, filtered pipette tips and serological pipettesVWR
Multichannel pipette (8- or 12-channel)EppendorfFor efficient plate handling.
Microplate reader with 490 nm filterBioTek (Agilent)
Humidified CO2 incubator (37°C, 5% CO2)Thermo Fisher Scientific

Experimental Workflow and Protocols

The overall experimental process is designed to ensure consistency and minimize variability, which is paramount for reliable cell-based assays[11].

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis compound_prep Compound Stock Preparation treatment Compound Treatment (Dose-Response) compound_prep->treatment cell_culture Cell Culture Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation1 24h Incubation (Cell Adherence) cell_seeding->incubation1 incubation1->treatment incubation2 48-72h Incubation (Exposure) treatment->incubation2 mts_add Add MTS Reagent incubation2->mts_add incubation3 1-4h Incubation (Color Development) mts_add->incubation3 read_plate Read Absorbance (490 nm) incubation3->read_plate data_proc Data Processing (% Viability) read_plate->data_proc calc_ic50 IC50 Calculation (Dose-Response Curve) data_proc->calc_ic50

Figure 1: Overall experimental workflow for the in vitro cytotoxicity assay.
Protocol 1: Compound Stock and Dilution Plate Preparation

Causality: Proper compound handling is critical. The use of a high-concentration DMSO stock minimizes the final solvent concentration in the assay wells, preventing solvent-induced toxicity. A serial dilution plate simplifies the addition of the compound to the cell plate.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Vortex until fully dissolved. Store at -20°C.

  • Intermediate Dilution: Create a 200 µM working solution (2X final highest concentration) by diluting the 10 mM stock in complete growth medium. For example, add 10 µL of 10 mM stock to 490 µL of medium.

  • Serial Dilution Plate: In a separate 96-well plate (not the cell plate), perform 1:2 serial dilutions of the 200 µM solution in complete growth medium to create the dose-response curve. A typical 8-point curve might range from 200 µM down to 1.56 µM. Also prepare wells with medium only (for negative control) and medium with the positive control (e.g., 20 µM Doxorubicin).

Protocol 2: Cell Seeding and Treatment

Causality: Seeding an optimal number of cells is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect[12]. A 24-hour adherence period allows cells to recover from trypsinization and enter a logarithmic growth phase before treatment[12].

  • Cell Culture: Grow cells in T-75 flasks until they reach 70-80% confluency. Ensure the cells appear healthy with normal morphology under a microscope.

  • Cell Harvesting: Wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach them. Neutralize trypsin with complete growth medium.

  • Counting and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/mL).

  • Plating: Dispense 100 µL of the cell suspension into the wells of a 96-well plate. Leave the outermost wells filled with 200 µL of sterile PBS to minimize evaporation (the "evaporation barrier").

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Treatment: After 24 hours, carefully remove the medium. Add 100 µL of the prepared compound dilutions (from Protocol 1) to the corresponding wells. The final DMSO concentration should be ≤0.5%.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

Protocol 3: MTS Assay and Data Acquisition

Causality: The incubation time with the MTS reagent is a balance. It must be long enough for sufficient color development but short enough to remain within the linear range of the assay[13]. Reading at 490 nm provides the quantitative measure of the formazan product.

  • Reagent Addition: After the treatment incubation, add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, 5% CO2. Monitor the color development in the vehicle control wells. The assay is ready when the color is a distinct purple but not overly dark.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

4.1. Data Processing The raw absorbance values must be corrected and normalized to determine the percentage of cell viability for each compound concentration.

  • Subtract Background: Subtract the average absorbance of the media blank wells from all other absorbance values.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

4.2. Dose-Response Curve and IC50 Calculation Plot the Percent Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to generate a dose-response curve and calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

4.3. Example Data Presentation

Concentration (µM) Avg. Absorbance (490nm) Corrected Absorbance % Viability
Media Blank0.0520.000N/A
Vehicle Control (0 µM)1.2521.200100.0%
1.561.1921.14095.0%
3.131.0921.04086.7%
6.250.8920.84070.0%
12.50.6520.60050.0%
250.3820.33027.5%
500.1720.12010.0%
1000.0820.0302.5%
Positive Control0.0720.0201.7%
Hypothetical data for illustrative purposes.

Quality Control and Assay Validation

A robust and reliable assay is a self-validating one. Key parameters should be monitored in every experiment to ensure consistency and validity.

  • Z'-factor: This statistical parameter assesses the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n, vehicle) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the vehicle control to the mean signal of the media blank. A high S/B ratio (typically >5) is desirable.

  • Microscopic Inspection: Visually inspect the cells before adding the MTS reagent to check for signs of precipitation of the compound or obvious morphological changes that could affect the results[12].

G cluster_input Inputs cluster_qc Quality Control Checks cluster_output Outputs raw_data Raw Absorbance Data z_factor Z'-Factor > 0.5? raw_data->z_factor sb_ratio S/B Ratio > 5? raw_data->sb_ratio visual_check No Precipitation? raw_data->visual_check valid_data Valid Data z_factor->valid_data Yes invalid_data Invalid Data (Troubleshoot) z_factor->invalid_data No sb_ratio->valid_data Yes sb_ratio->invalid_data No visual_check->valid_data Yes visual_check->invalid_data No

Figure 2: Quality control decision-making process for assay validation.

Conclusion

This application note provides a detailed protocol for the initial in vitro assessment of this compound. By first establishing its dose-dependent effect on cell viability and proliferation, researchers can determine the appropriate concentration range for subsequent, more specific mechanistic studies, such as those investigating its antioxidant, antimicrobial, or neuroprotective potential[1]. Adherence to the principles of causality, rigorous quality control, and careful data analysis outlined herein will ensure the generation of high-quality, reproducible data, forming a solid foundation for further drug discovery efforts.

References

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]

  • Conti, C., Proietti Monaco, L., & Desideri, N. (2011). Design, synthesis and in vitro evaluation of novel chroman-4-one, chroman, and 2H-chromene derivatives as human rhinovirus capsid-binding inhibitors. Bioorganic & Medicinal Chemistry, 19(24), 7357-7364. Available at: [Link]

  • a4cell. (2023, January 23). Truly Effective Cell Assay Design. Available at: [Link]

  • MDPI. (2024, July 28). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. Available at: [Link]

  • Al-Warhi, T., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2923–2933. Available at: [Link]

  • MDPI. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Available at: [Link]

  • MDPI. (2022). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Available at: [Link]

Sources

Application Note & Protocol: A Framework for the Cellular Characterization of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been created.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed framework and experimental protocols for the initial cell-based characterization of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS No. 99208-91-8). Given the limited publicly available biological data for this specific molecule, this guide presents a logical, multi-tiered screening cascade designed to elucidate its cytotoxic profile and uncover potential mechanisms of action. The protocols described herein are robust, self-validating, and grounded in established cell biology principles, providing a solid foundation for further investigation. We begin with foundational cytotoxicity assays to establish a viable concentration range, followed by secondary assays to probe for effects on oxidative stress and common signaling pathways.

Introduction & Scientific Rationale

The compound this compound is a derivative of the chromane scaffold. The chromane ring system is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including tocopherols (Vitamin E), and modulators of ion channels and nuclear receptors. The presence of a fluorine atom at the 6-position can significantly alter the molecule's electronic properties, metabolic stability, and binding affinities, making it a compound of interest for screening campaigns.

Without a known biological target, the initial characterization of a novel compound like this requires a systematic approach. A tiered assay cascade is the most logical and resource-efficient strategy. This process begins with broad, high-level assays to determine the compound's general effect on cell health (cytotoxicity) and progresses to more specific, hypothesis-driven functional assays. This ensures that subsequent, more complex experiments are conducted at non-toxic concentrations and are guided by initial observations.

Our proposed workflow is designed to answer two primary questions:

  • At what concentrations does this compound affect overall cell viability?

  • Within its non-toxic concentration range, does the compound modulate key cellular processes such as oxidative stress or canonical signaling pathways?

This structured approach provides a robust foundation for generating a preliminary pharmacological profile of a novel chemical entity.

Experimental Workflow: A Tiered Approach

The characterization of this compound will proceed through a two-tiered workflow. The first tier establishes the fundamental cytotoxic profile, which is a critical prerequisite for all subsequent mechanistic studies. The second tier explores potential biological activities within the determined sub-toxic concentration range.

Figure 1: A tiered experimental workflow for the characterization of a novel compound.

Tier 1 Protocol: Determining Cytotoxicity Profile

Objective: To determine the concentration range over which this compound exhibits cytotoxic effects on a common mammalian cell line. This is essential for distinguishing true pharmacological effects from non-specific toxicity in subsequent assays.

Assay Principle: The MTS assay is a colorimetric method for assessing cell metabolic activity. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Materials & Reagents
  • Cell Line: HEK293 (human embryonic kidney) or HeLa (human cervical cancer). These are robust, well-characterized cell lines suitable for initial screening.

  • Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or equivalent.

  • Positive Control: Doxorubicin (10 mM stock in DMSO) or another known cytotoxic agent.

  • Equipment: 96-well clear-bottom cell culture plates, multichannel pipette, absorbance plate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture and expand the chosen cell line (e.g., HEK293) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound in culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Also, prepare dilutions for the positive control (e.g., Doxorubicin) and a vehicle control (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle, or positive control.

    • Return the plate to the incubator for a 48- or 72-hour exposure period.

  • MTS Assay & Data Acquisition:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis & Interpretation
  • Normalization: Subtract the average absorbance of the "no-cell" background control wells from all other wells.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC₅₀).

ParameterDescriptionExample Value
Cell Seeding Density Cells per well in a 96-well plate8,000 cells/well
Compound Concentration Range Range of dilutions for the test compound0.1 µM to 100 µM
Incubation Time Duration of compound exposure48 hours
Vehicle Control Final DMSO concentration0.5%
Calculated IC₅₀ Concentration causing 50% viability losse.g., 25 µM

This IC₅₀ value is crucial. For subsequent mechanistic assays, concentrations should be kept well below this value (e.g., ≤ 1/10th of IC₅₀) to ensure that observed effects are not artifacts of cell death.

Tier 2 Protocol: Oxidative Stress Assessment

Objective: To determine if the compound modulates intracellular reactive oxygen species (ROS) levels. The chromane structure is related to antioxidants like Vitamin E, making this a logical mechanistic question.

Assay Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS. Non-fluorescent DCFDA is cell-permeable. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS present.

Materials & Reagents
  • Reagents: DCFDA (Cell-Permeable) Cellular ROS Assay Kit or equivalent.

  • Positive Control: Tert-butyl hydroperoxide (TBHP) or H₂O₂ to induce ROS.

  • Negative/Antioxidant Control: N-acetylcysteine (NAC).

  • Equipment: Fluorescence microplate reader (Excitation/Emission ~485/535 nm), 96-well black-walled, clear-bottom plates.

Step-by-Step Protocol
  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well black-walled plate as described in section 3.2.1 and allow them to attach overnight.

  • Compound Loading:

    • Remove culture medium.

    • Wash cells once with 1X Phosphate-Buffered Saline (PBS).

    • Add 100 µL of DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Treatment:

    • Remove the DCFDA solution and wash cells again with 1X PBS.

    • Add 100 µL of medium containing the test compound at sub-toxic concentrations (e.g., IC₅₀/10, IC₅₀/20).

    • Include wells for: Vehicle control, Positive control (TBHP), and test compound + TBHP (to test for antioxidant effects).

  • Data Acquisition:

    • Immediately measure fluorescence at time zero.

    • Continue to measure fluorescence every 15-30 minutes for 1-2 hours.

Data Analysis & Interpretation
  • Calculate Fold Change: Normalize the fluorescence of treated wells to the vehicle control at each time point.

  • Interpretation:

    • An increase in fluorescence suggests the compound is pro-oxidant.

    • A decrease in fluorescence in the co-treatment with TBHP suggests the compound has antioxidant properties.

G cluster_0 Cellular Environment DCFDA DCFDA (Non-fluorescent, Cell-permeable) DCFH DCFH (Non-fluorescent) DCFDA->DCFH DCF DCF (Highly Fluorescent) DCFH->DCF ROS ROS (e.g., H₂O₂)

Figure 2: Mechanism of the DCFDA assay for ROS detection.

Tier 2 Protocol: NF-κB Signaling Pathway Analysis

Objective: To assess if the compound modulates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation, immunity, and cell survival.

Assay Principle: This assay utilizes a reporter cell line that has been stably transfected with a plasmid containing a transcriptional response element for NF-κB that drives the expression of a reporter gene, such as luciferase. When the NF-κB pathway is activated, transcription factors bind to this element, leading to the production of luciferase, which can be quantified by measuring luminescence after the addition of a substrate.

Materials & Reagents
  • Cell Line: HEK293/NF-κB-luc or similar stable reporter cell line.

  • Inducer: Tumor Necrosis Factor-alpha (TNFα), a potent activator of the NF-κB pathway.

  • Assay Reagent: Luciferase assay system (e.g., ONE-Glo™ or Bright-Glo™).

  • Equipment: 96-well white-walled, clear-bottom plates, luminometer.

Step-by-Step Protocol
  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • Compound Pre-treatment:

    • Add the test compound at various sub-toxic concentrations to the appropriate wells.

    • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and interact with its potential target before pathway activation.

  • Pathway Activation:

    • Add the inducer, TNFα (e.g., at a final concentration of 10 ng/mL), to all wells except the unstimulated negative control.

    • Incubate for an additional 6-8 hours.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis & Interpretation
  • Calculate Fold Induction: Normalize the raw luminescence units (RLU) of all wells to the average of the unstimulated vehicle control wells.

  • Determine % Inhibition: For wells treated with the compound and TNFα, calculate the percentage inhibition relative to the TNFα-only control.

    • % Inhibition = 100 * (1 - (RLU_Compound+TNFα / RLU_TNFα_only))

  • Interpretation: A dose-dependent decrease in luminescence in the presence of TNFα indicates that the compound is an inhibitor of the NF-κB pathway.

Conclusion and Future Directions

This application note outlines a foundational, tiered strategy for the initial biological characterization of this compound. By first establishing a toxicity profile and then proceeding with targeted mechanistic assays, researchers can efficiently generate a preliminary understanding of the compound's cellular effects.

Positive results in any of the Tier 2 assays would provide a strong rationale for more in-depth follow-up studies. For example:

  • Antioxidant activity could be confirmed with more specific assays (e.g., measuring lipid peroxidation).

  • NF-κB inhibition would warrant further investigation into which specific node of the pathway is being targeted (e.g., IKK kinase activity assays, Western blotting for phosphorylated IκBα).

This systematic approach ensures that research efforts are guided by robust, reproducible data, paving the way for more complex and hypothesis-driven investigations into the compound's mechanism of action.

References

Application Notes & Protocols: The Strategic Utility of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Chroman Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and target binding affinity.[3]

Within this context, rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9) emerges as a building block of significant strategic value.[4][5] This compound features a privileged chroman (benzopyran) core, a structure prevalent in a wide array of biologically active natural products and synthetic molecules.[6] The presence of a fluorine atom at the 6-position enhances the druglike properties of its derivatives, while the primary alcohol at the 2-position provides a versatile synthetic handle for elaboration into more complex molecular architectures.[7]

This guide provides an in-depth exploration of this building block, focusing on its pivotal role as a key intermediate in the synthesis of major pharmaceuticals and outlining detailed protocols for its practical application in the research laboratory.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible synthesis. The key properties of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol are summarized below.

PropertyValue
CAS Number 99199-62-9
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Appearance Typically an off-white solid or a colorless oil
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Note: Physical appearance may vary by supplier and purity. Always refer to the Certificate of Analysis for lot-specific data.[8]

Core Application: A Crucial Intermediate for Nebivolol Synthesis

The most prominent application of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is as a precursor in the synthesis of Nebivolol .[9] Nebivolol is a third-generation beta-blocker used for the treatment of hypertension, possessing a unique mechanism of action that includes nitric oxide-mediated vasodilation.[10]

The molecular structure of Nebivolol is a symmetric dimer composed of two distinct 6-fluorochroman enantiomeric units. The synthesis of this complex molecule relies on the preparation of key chiral epoxide intermediates, namely (R)- and (S)-6-fluoro-2-(oxiran-2-yl)chroman.[11][12] Our title building block serves as a direct precursor to the racemic aldehyde, which is then converted into these essential epoxides.

The overall synthetic logic is outlined in the workflow below.

G cluster_0 Core Transformation Pathway A rac-6-Fluoro-3,4-dihydro-2H- 1-benzopyran-2-methanol B rac-6-Fluoro-3,4-dihydro-2H- 1-benzopyran-2-carbaldehyde A->B Mild Oxidation C rac-6-Fluoro-2-(oxiran-2-yl)chroman (Key Epoxide Intermediate) B->C Epoxidation (e.g., Corey-Chaykovsky) D Nebivolol Synthesis C->D Coupling & Resolution

Caption: Synthetic pathway from the title alcohol to Nebivolol.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Protocol 1: Mild Oxidation to rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde

Causality & Expertise: The conversion of a primary alcohol to an aldehyde is a delicate transformation that risks over-oxidation to the carboxylic acid. The choice of a mild and selective oxidizing agent is therefore critical. Pyridinium chlorochromate (PCC) is a well-established reagent that reliably achieves this conversion under anhydrous conditions, minimizing side reactions. The addition of an inert adsorbent like Celite or silica gel during the reaction simplifies the workup by adsorbing the chromium byproducts, allowing for a straightforward filtration to isolate the crude product.

Materials:

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

  • Pyridinium chlorochromate (PCC)

  • Celite® 545 or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • n-Hexane

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (approx. 10 mL per 1 g of alcohol).

  • Reagent Addition: To the flask, add Celite® (approx. 1.5 g per 1 g of PCC) followed by Pyridinium chlorochromate (PCC, 1.5 equivalents). Stir the resulting suspension.

  • Substrate Addition: Dissolve rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction Monitoring: The reaction mixture will typically turn dark brown/black. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a Hexane:EtOAc solvent system (e.g., 7:3 v/v).

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or EtOAc to reduce viscosity.

  • Filtration: Prepare a short plug of silica gel or Celite® in a fritted glass funnel. Pass the reaction mixture through the plug, washing thoroughly with additional diethyl ether or EtOAc (3x the reaction volume) to ensure all product is collected. The filtrate should be a clear, pale-yellow solution.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (e.g., starting from 95:5) to afford the pure aldehyde.

G cluster_workflow Oxidation Workflow start Dissolve Alcohol in Anhydrous DCM add_pcc Add PCC & Celite® start->add_pcc react Stir 2-4h at RT Monitor by TLC add_pcc->react workup Dilute & Filter through Silica/Celite Plug react->workup concentrate Concentrate Filtrate workup->concentrate purify Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the oxidation protocol.

Protocol 2: Application in Derivatization for Library Synthesis

Causality & Expertise: Beyond its role in multi-step synthesis, the primary alcohol of this building block is an ideal anchor point for generating chemical libraries. Etherification reactions, such as the Williamson ether synthesis, allow for the introduction of a vast array of chemical fragments (R-groups), enabling the exploration of structure-activity relationships (SAR). Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol to the corresponding alkoxide, which is a potent nucleophile, driving the reaction to completion even with less reactive alkyl halides.

Materials:

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl Halide (R-X, e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether derivative by flash column chromatography.

G cluster_SAR Diversification via Etherification Core 6-Fluorochroman Scaffold Handle -CH₂-OH Core->Handle Linkage -CH₂-O- Handle->Linkage Williamson Ether Synthesis R1 R₁ Group (e.g., Alkyl, Benzyl) Linkage->R1 R2 R₂ Group (e.g., Aryl, Heterocycle) Linkage->R2 R3 R₃ Group (e.g., Functionalized Chain) Linkage->R3

Caption: Diversification potential of the building block.

Broader Context: The Fluorinated Chroman in Drug Discovery

The 6-fluorochroman scaffold is not limited to Nebivolol. This structural motif has been investigated for a range of biological targets. For instance, derivatives have been synthesized and evaluated as potent and selective antagonists for the 5-HT1A serotonin receptor, which is a target for treating psychiatric disorders like anxiety and depression.[13][14] The fluorine atom in these analogues is often crucial for achieving high receptor affinity and selectivity.[15] The use of building blocks like rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol allows medicinal chemists to rapidly access novel chemical space around this validated pharmacophore.[16]

Safety & Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • PCC is a suspected carcinogen and a strong oxidant; handle with extreme care.

  • Sodium hydride (NaH) is a water-reactive flammable solid that evolves hydrogen gas upon contact with protic solvents. Handle only under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Vertex AI Search. (2024).
  • Sharma, P., et al. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Advances. [Link]

  • Google Patents. (2021).
  • BenchChem. (2025). Comparative Docking Analysis of Fluorinated Chroman Derivatives: A Guide for Drug Discovery Professionals.
  • Google Patents. (2017).
  • Mattson, R. J., et al. (1998). Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • WIPO Patentscope. (2017). WO/2017/125900 PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL. [Link]

  • European Patent Office. (2022). EP 3974419 A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. [Link]

  • PubMed. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [Link]

  • Smolecule. (2023). rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.
  • NIH. (2022).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Fluorochroman-4-one.
  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Amrita Vishwa Vidyapeetham. (2013). Pharmacological activities of chromene derivatives: An overview. [Link]

  • ResearchGate. (2004). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • NIH. (2024).
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (2025). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].

Sources

Application Note: A Practical Synthetic Route to Nebivolol from rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nebivolol is a third-generation β-blocker distinguished by its high β1-selectivity and its ability to induce nitric oxide-mediated vasodilation.[1] It is widely prescribed for the treatment of hypertension.[1] The molecular structure of Nebivolol is characterized by four chiral centers, which results in a total of ten stereoisomers due to a C2-axis of symmetry.[2][3] The commercially available drug is a racemic mixture of two enantiomers: (SRRR)-d-Nebivolol and (RSSS)-l-Nebivolol.[4][5] The d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer is primarily responsible for the vasodilatory effects.[4]

The synthesis of Nebivolol presents a significant stereochemical challenge. A prevalent and industrially relevant strategy involves the coupling of two key chromane-based building blocks. This application note provides a detailed protocol for a synthetic route to Nebivolol starting from racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. This route proceeds through the formation of a key chromane epoxide intermediate, which is then separated into its diastereomers to ultimately construct the desired Nebivolol framework.[2][6]

This guide is intended for researchers, scientists, and drug development professionals, offering both detailed experimental procedures and the underlying scientific rationale for each step.

Overall Synthetic Strategy

The synthesis begins with the oxidation of the starting alcohol to the corresponding aldehyde. This aldehyde is then converted to a mixture of diastereomeric epoxides. The crucial step of separating these epoxides is followed by the regioselective opening of one epoxide with benzylamine to form a key amino alcohol intermediate. This intermediate is then reacted with the other diastereomeric epoxide to form N-benzyl Nebivolol. The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the target racemic Nebivolol.

G A rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol B rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde A->B Oxidation C Diastereomeric Mixture of 6-Fluoro-2-(oxiran-2-yl)chromans B->C Epoxidation D Separated Epoxide Diastereomers (RS/SR and RR/SS) C->D Chromatographic Separation E 2-((Benzylamino)(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl))methanol D->E Epoxide Opening (with Benzylamine) F N-Benzyl Nebivolol D->F E->F Coupling Reaction G rac-Nebivolol F->G Debenzylation

Caption: Overall workflow for the synthesis of Nebivolol.

Experimental Protocols

Part 1: Synthesis and Separation of Key Intermediates

Step 1.1: Oxidation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol to the Aldehyde

The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde. A Swern oxidation is a suitable method for this transformation, as it is performed under mild conditions and minimizes over-oxidation to the carboxylic acid.[5]

  • Materials:

    • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -65 °C.

    • After stirring for 15 minutes, add a solution of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq.) in anhydrous DCM, again keeping the temperature below -65 °C.

    • Stir the resulting mixture for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde. The product can be purified by silica gel chromatography if necessary.

Step 1.2: Formation of the Diastereomeric Epoxides

The aldehyde is converted into a mixture of diastereomeric epoxides using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide.[7] This reaction generates a mixture of the (RS/SR) and (RR/SS) diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman.[3][6]

  • Materials:

    • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde

    • Trimethylsulfoxonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous DMSO

  • Protocol:

    • In a flame-dried flask under nitrogen, wash sodium hydride (1.1 eq.) with anhydrous hexane to remove the mineral oil.

    • Add anhydrous DMSO and heat the suspension to 70 °C until the evolution of hydrogen ceases, forming the dimsyl anion.

    • Cool the solution to room temperature and then to 0 °C in an ice bath.

    • Add trimethylsulfoxonium iodide (1.1 eq.) in portions, and stir the resulting mixture for 30 minutes.

    • Add a solution of the aldehyde from Step 1.1 (1.0 eq.) in anhydrous DMSO dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture of diastereomeric epoxides.

Step 1.3: Chromatographic Separation of the Epoxide Diastereomers

The separation of the diastereomeric epoxides is a critical step to ensure the correct stereochemistry in the final product.[2][7] This is typically achieved using column chromatography.

  • Materials:

    • Crude epoxide mixture

    • Silica gel for column chromatography

    • Eluent system (e.g., n-hexane/ethyl acetate gradient)

  • Protocol:

    • Prepare a silica gel column packed with the chosen eluent system.

    • Dissolve the crude epoxide mixture in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of n-hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the separated diastereomers. Typically, two main fractions corresponding to the (RS/SR) and (RR/SS) pairs will be obtained.[8]

    • Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.

IntermediateStereochemistryTypical Elution Order
Epoxide A(RS/SR)First Fraction
Epoxide B(RR/SS)Second Fraction
Part 2: Assembly of the Nebivolol Backbone

Step 2.1: Synthesis of the Amino Alcohol Intermediate

One of the separated epoxides (e.g., the (RS/SR) diastereomer) is reacted with benzylamine to form the corresponding amino alcohol. This reaction proceeds via a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.[3][9]

  • Materials:

    • (RS/SR)-6-Fluoro-2-(oxiran-2-yl)chroman (Epoxide A)

    • Benzylamine

    • Isopropyl alcohol

  • Protocol:

    • In a round-bottom flask, dissolve the (RS/SR) epoxide (1.0 eq.) in isopropyl alcohol.

    • Add benzylamine (1.1 eq.) to the solution.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[5]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude amino alcohol can be purified by recrystallization or column chromatography to yield pure (RS)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.[5]

Step 2.2: Coupling to form N-Benzyl Nebivolol

The purified amino alcohol from the previous step is then coupled with the other diastereomeric epoxide (e.g., the (RR/SS) diastereomer) to form the protected Nebivolol precursor, N-benzyl Nebivolol.[8][10]

  • Materials:

    • (RS)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

    • (RR/SS)-6-Fluoro-2-(oxiran-2-yl)chroman (Epoxide B)

    • Isopropyl alcohol

  • Protocol:

    • Dissolve the amino alcohol (1.0 eq.) and the (RR/SS) epoxide (1.0 eq.) in isopropyl alcohol in a round-bottom flask.[5]

    • Heat the reaction mixture to reflux and stir for 8-15 hours, monitoring by TLC for the formation of the product.[5]

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The crude N-benzyl Nebivolol is obtained, which consists of a mixture of the desired (SRRR) and (RSSS) isomers, along with other potential diastereomers if the starting materials were not stereochemically pure. Purification can be achieved by crystallization.[3][9]

Part 3: Deprotection and Final Product Formation

Step 3.1: Catalytic Hydrogenation to Nebivolol

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation to yield the racemic Nebivolol base.[6]

  • Materials:

    • N-Benzyl Nebivolol

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Acetic acid (optional, can aid in solubility)

  • Protocol:

    • Dissolve the N-benzyl Nebivolol in methanol or a mixture of acetic acid and water.[6]

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir the mixture at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude Nebivolol base.

    • The crude product can be purified by recrystallization from a suitable solvent system to yield the final racemic mixture of (SRRR)-d-Nebivolol and (RSSS)-l-Nebivolol.

G cluster_0 Intermediate Preparation cluster_1 Nebivolol Assembly A Oxidize Alcohol to Aldehyde B Form Epoxide Mixture A->B C Separate Diastereomers B->C D Open Epoxide A with Benzylamine C->D E Couple Amino Alcohol with Epoxide B D->E F Catalytic Hydrogenation (Debenzylation) E->F

Caption: Key stages in the synthesis of Nebivolol.

Conclusion

This application note outlines a robust and well-documented synthetic pathway to Nebivolol, starting from the readily accessible rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. The success of this synthesis hinges on the careful execution of each step, with particular emphasis on the chromatographic separation of the key epoxide diastereomers. By following these detailed protocols, researchers can effectively synthesize Nebivolol for further study and development. The principles of stereochemical control and strategic use of protecting groups demonstrated in this synthesis are fundamental to modern pharmaceutical chemistry.

References

  • Vertex AI Search. (2025, January 24).
  • Xue, J., Dou, Z., Sun, Z., Luo, T., Chen, X., Wu, J., & Wei, D. (2024, July 23). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). [Link]

  • Google Patents. (2017, July 27).
  • Karri, V. R., & Surendranath, K. V. (2014). A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase. Journal of Chromatographic Science, 52(9), 1051–1058. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (2022, March 30). EP 3974419 A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • European Patent Office. (2009, September 7). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride. [Link]

Sources

Application Note and Protocol for the Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a key intermediate in the preparation of various pharmaceutical compounds, most notably the β-adrenergic receptor antagonist, Nebivolol.[1][2] The protocol herein details a robust and scalable multi-step synthetic route, commencing from the readily available starting material, 4-fluorophenol. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature and patents, ensuring reliability and reproducibility for researchers in medicinal chemistry and drug development.

Introduction: Significance of the Target Compound

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, with the chemical formula C10H11FO2, is a fluorinated benzopyran derivative.[3] The incorporation of a fluorine atom at the 6-position of the benzopyran ring can enhance the metabolic stability and biological activity of molecules derived from this scaffold.[3] Its primary utility lies in its role as a pivotal building block for the synthesis of Nebivolol, a third-generation beta-blocker with vasodilatory properties used in the management of hypertension. The precise and efficient synthesis of this intermediate is therefore of critical importance for the pharmaceutical industry. This protocol outlines a well-established pathway involving the synthesis of the key intermediate, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, followed by its esterification and subsequent reduction to the desired alcohol.

Synthetic Strategy Overview

The synthesis is designed as a multi-step process to ensure high purity and yield of the final product. The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Carboxylic Acid Synthesis cluster_1 Part 2: Esterification cluster_2 Part 3: Reduction to Alcohol A 4-Fluorophenol B 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid A->B Acylation, Cyclization, Hydrolysis C rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid B->C Hydrogenation D rac-Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate C->D Esterification E rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol D->E Reduction

Caption: Synthetic workflow for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
4-Fluorophenol≥99%Sigma-Aldrich
Diethyl oxalate≥99%Sigma-Aldrich
Sodium metal99.9%Sigma-AldrichHandle with extreme care
Ethanol, anhydrous≥99.5%Fisher Scientific
Hydrochloric acid, concentrated (37%)ACS GradeVWR Chemicals
Palladium on Carbon (10% Pd/C)Johnson Matthey
Acetic acid, glacial≥99.7%Sigma-Aldrich
Methanol, anhydrous≥99.8%Fisher Scientific
Sulfuric acid, concentrated (98%)ACS GradeVWR Chemicals
Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride®)~70% in tolueneSigma-AldrichHandle under inert atmosphere
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Toluene, anhydrous≥99.8%Fisher Scientific
Step 1: Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

This part of the synthesis is adapted from established procedures for forming the chroman ring system.[4][5]

3.2.1. Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Acylation and Cyclization: To the freshly prepared sodium ethoxide solution, add a solution of 4-fluorophenol (1 equivalent) in anhydrous ethanol. Subsequently, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.

  • Reaction and Hydrolysis: Heat the reaction mixture to reflux for 4-6 hours. After cooling to room temperature, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

3.2.2. Hydrogenation to rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Catalyst Slurry: In a hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C) catalyst in glacial acetic acid.

  • Hydrogenation: Add 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to the vessel. Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed (monitor by pressure drop).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude carboxylic acid. The product can be further purified by recrystallization.

Step 2: Esterification to rac-Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

This esterification is a standard procedure to facilitate the subsequent reduction.[6][7]

  • Reaction Setup: Dissolve the rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the methyl ester as an oil.[7]

Step 3: Reduction to rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

The reduction of the ester to the primary alcohol is a critical final step.[6]

  • Reaction Setup: Dissolve the rac-methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate (1 equivalent) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride®) (typically 1.5-2.0 equivalents) in toluene to the cooled ester solution, maintaining the temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate or 1 M HCl at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Safety and Handling Precautions

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated Acids: Corrosive. Handle in a fume hood with appropriate PPE.

  • Vitride®: Pyrophoric and reacts with moisture. Handle under a strict inert atmosphere (nitrogen or argon).

  • Hydrogenation: Use a properly rated and maintained hydrogenation apparatus. Ensure the area is well-ventilated and free of ignition sources.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. By following these procedures, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The causality behind each step is rooted in fundamental organic chemistry principles, ensuring a robust and reproducible synthetic route.

References

  • Google Patents. (n.d.). WO2004041805A1 - New process for the preparation of racemic ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] and its.
  • Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • ResearchGate. (2015, August 7). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250050A - Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof.

Sources

Analytical methods for the characterization of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide: Comprehensive Analytical Characterization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9). As a key intermediate in the synthesis of pharmaceuticals like Nebivolol, rigorous analytical control is imperative.[1][2] This guide covers structural elucidation using spectroscopic techniques, purity assessment via chromatographic methods, and the critical enantioselective separation of its racemic form. The protocols are designed for researchers, scientists, and drug development professionals to ensure the quality, identity, and purity of this important synthetic intermediate.

Introduction and Physicochemical Properties

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a heterocyclic organic compound belonging to the benzopyran class. Its structure incorporates a chiral center, meaning it exists as a pair of enantiomers. The accurate characterization of its structure, impurity profile, and enantiomeric composition is a foundational requirement in pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₁FO₂ PubChem[3]
Molecular Weight 182.19 g/mol PubChem[3][4]
IUPAC Name (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol PubChem[3]

| CAS Number | 99199-62-9 | Santa Cruz Biotechnology[4] |

Overall Analytical Strategy

A multi-faceted analytical approach is required for full characterization. The strategy begins with the unambiguous confirmation of the molecular structure, proceeds to the quantitative assessment of purity, and concludes with the resolution and quantification of the individual enantiomers.

Analytical_Workflow cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Enantioselective Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity HPLC Reverse-Phase HPLC-UV Quantitative Purity NMR->HPLC MS Mass Spectrometry (GC-MS) Confirms MW & Fragmentation MS->HPLC IR FTIR Spectroscopy Identifies Functional Groups IR->HPLC GCMS_Purity GC-MS Volatile Impurities HPLC->GCMS_Purity Chiral_HPLC Chiral HPLC Separates Enantiomers Determines Enantiomeric Excess GCMS_Purity->Chiral_HPLC End Complete Characterization Report Chiral_HPLC->End Start Test Sample: rac-6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-methanol Start->NMR Start->MS Start->IR

Caption: Overall analytical workflow for characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the molecular structure by mapping the carbon-hydrogen framework. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous confirmation.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire spectra using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Acquisition (¹⁹F NMR): Acquire spectra using a standard fluorine pulse program. Chemical shifts should be referenced to an external standard like CFCl₃ or an internal standard.

  • Data Analysis: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate ¹H NMR peaks and assign chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic | 6.7-7.0 | m | 3H, Ar-H | | Methylene (O-CH₂) | 4.1-4.3 | m | 1H, Chromane H-2 | | Methanol (CH₂OH) | 3.6-3.8 | m | 2H, -CH₂OH | | Methylene (CH₂) | 2.7-3.0 | m | 2H, Chromane H-4 | | Methylene (CH₂) | 1.9-2.2 | m | 2H, Chromane H-3 | | Hydroxyl (OH) | 1.5-2.5 | br s | 1H, -OH | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Aromatic C-O | 152-155 | C-O | | Aromatic C-F | 155-158 (d) | C-F | | Aromatic CH | 113-120 | Ar-C | | Chromane C-2 | 75-78 | C-2 | | Methanol CH₂OH | 63-66 | -CH₂OH | | Chromane C-4 | 28-32 | C-4 | | Chromane C-3 | 23-26 | C-3 | | ¹⁹F NMR | Predicted δ (ppm) | Assignment | | Aromatic C-F | -115 to -125 | Ar-F | Note: Predicted values are based on general principles and data from similar structures. Actual values must be determined experimentally.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of benzopyran derivatives.[8]

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

  • Derivatization (Optional): To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).[9] However, the native alcohol may be sufficiently volatile for direct analysis.

  • Instrumentation: A standard GC-MS system equipped with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) corresponding to the molecular weight. Analyze the fragmentation pattern to confirm structural features.

Table 3: Expected Mass Spectrometry Data

m/z Interpretation
182 Molecular Ion [M]⁺
151 [M - CH₂OH]⁺, Loss of the methanol side chain

| 123 | Further fragmentation of the benzopyran ring |

Chromatographic Methods for Purity and Enantioseparation

Chromatographic methods are the gold standard for assessing the purity of a compound and for separating its stereoisomers.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of pharmaceutical intermediates and for quantifying impurities.[10]

Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary.

  • System Suitability: Before analysis, perform system suitability tests (e.g., check theoretical plates, tailing factor, and reproducibility of replicate injections) to ensure the system is performing correctly.

  • Data Analysis: Calculate purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow Sample Sample Prep (1 mg/mL in ACN/H₂O) HPLC HPLC System - C18 Column - ACN/H₂O Gradient - UV Detection Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Purity Calculation (Area %) Data->Analysis

Caption: Workflow for HPLC purity assessment.

Chiral HPLC for Enantioselective Separation

Since the molecule is racemic, separating and quantifying the two enantiomers is crucial. This is most effectively achieved using Chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers.[11]

The Principle of Chiral Separation

The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies of association. This difference in interaction strength leads to different retention times, allowing for their separation.

Chiral_Separation cluster_0 Racemic Mixture Enters Column cluster_1 Interaction with Chiral Stationary Phase (CSP) cluster_2 Separation and Elution R_en R-enantiomer CSP CSP Sites R_en->CSP S_en S-enantiomer S_en->CSP R_complex [R-CSP] (Weaker Interaction) S_complex [S-CSP] (Stronger Interaction) Elution_R R-enantiomer Elutes First R_complex->Elution_R Elution_S S-enantiomer Elutes Second S_complex->Elution_S

Caption: Principle of enantiomeric separation on a CSP.

Protocol: Chiral HPLC Analysis

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm, 5 µm). The selection may require screening.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a solution of the racemic compound at approximately 0.5 mg/mL in the mobile phase.

  • Data Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The analytical methods detailed in this guide provide a robust framework for the complete and accurate characterization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. The synergistic use of spectroscopic (NMR, MS) and chromatographic (HPLC, GC, Chiral HPLC) techniques ensures unambiguous structural confirmation, accurate purity assessment, and precise determination of enantiomeric composition. Adherence to these protocols will support the development of high-quality chemical intermediates for the pharmaceutical industry.

References

  • Tripathi, A. K., et al. (n.d.). GC – MASS: A tool for rapid Identification of Synthesized Benzopyrans. Opast Publishing Group.
  • Unknown Author. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. PubChem. Retrieved from [Link]

  • Unknown Author. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. RSC. Retrieved from [Link]

  • Hsu, M. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Unknown Author. (n.d.). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Retrieved from [Link]

  • Attygalle, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

Sources

Application Notes and Protocols: rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Fluorochroman Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The chroman (3,4-dihydro-2H-1-benzopyran) framework, a privileged structure found in a variety of biologically active natural products and synthetic compounds, serves as a versatile template for drug design[2]. The fusion of these two concepts gives rise to the 6-fluorochroman scaffold, a key building block in contemporary drug discovery.

This document provides a detailed guide to the use of a specific derivative, rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS No. 99199-62-9), in medicinal chemistry research. While primarily recognized as a crucial intermediate in the synthesis of the third-generation beta-blocker, Nebivolol, its utility extends beyond this single application[3][4]. The inherent structural features of this molecule—a chiral center, a reactive primary alcohol, and a strategically placed fluorine atom—make it an attractive starting point for the development of novel therapeutic agents.

These notes will provide a comprehensive overview of its synthesis, potential biological applications with protocols for their investigation, and its role as a versatile scaffold for the generation of compound libraries.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₁FO₂[3][5]
Molecular Weight 182.19 g/mol [5]
CAS Number 99199-62-9[3][5]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Synthesis Protocol: From Carboxylic Acid to Target Alcohol

The most common route to this compound involves the reduction of its corresponding carboxylic acid, rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The synthesis of this precursor from 4-fluorophenol is a well-documented multi-step process involving esterification, rearrangement, acylation, cyclization, and hydrogenation[4].

Herein, we provide a detailed protocol for the final reduction step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols[6][7][8].

Protocol 1: LiAlH₄ Reduction of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Causality: Lithium aluminum hydride serves as a source of hydride ions (H⁻), which are strong nucleophiles. The reaction proceeds through the initial deprotonation of the carboxylic acid, followed by nucleophilic attack of the hydride on the carbonyl carbon. Subsequent steps lead to an aldehyde intermediate which is immediately further reduced to the primary alcohol[8]. Due to the high reactivity of LiAlH₄, especially with water, the reaction must be conducted under anhydrous conditions.

Materials:

  • rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Argon or Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF to a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 1 M HCl until the vigorous reaction ceases and a clear solution is formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous Na₂SO₄ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of the hydroxymethyl proton signals in the NMR spectrum are key indicators of a successful reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Workup & Purification CarboxylicAcid rac 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid Reduction Reduction at 0°C to RT CarboxylicAcid->Reduction LiAlH4 LiAlH₄ in anhydrous THF LiAlH4->Reduction Alcohol rac 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-methanol Reduction->Alcohol Quenching Aqueous HCl Quench Reduction->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of the target alcohol.

Medicinal Chemistry Applications and Investigative Protocols

The 6-fluorochroman scaffold is a promising platform for the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, while the hydroxymethyl group provides a handle for further chemical modification.

Central Nervous System (CNS) Agents: 5-HT₁ₐ Receptor Modulation

Derivatives of the 6-fluorochroman scaffold have been investigated as potent antagonists for the 5-HT₁ₐ receptor, a key target in the treatment of anxiety and depression[9]. The parent compound, this compound, can be used as a starting material to synthesize a library of analogs for screening against this receptor.

Activation of the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and other signaling cascades like the MAPK/ERK pathway[2][10][11][12].

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin 5-HT (Serotonin) Receptor 5-HT1A Receptor Serotonin->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits ERK_Pathway MAPK/ERK Pathway G_Protein->ERK_Pathway modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Response ERK_Pathway->Response

Caption: Simplified 5-HT₁ₐ receptor signaling pathway.

Potential Antioxidant Activity

Chromanols are structurally related to Vitamin E (α-tocopherol) and are known for their antioxidant properties. The phenolic hydroxyl group in Vitamin E is crucial for its radical-scavenging activity. While the primary alcohol in our target compound is not phenolic, the overall chroman structure may still confer some antioxidant capacity. Preliminary studies on this compound suggest potential antioxidant properties[1][3].

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the radical scavenging ability of a compound. The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at 517 nm[13][14]. The degree of discoloration is proportional to the antioxidant's scavenging potential.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the test compound or standard solution at different concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Self-Validation: The assay should include a positive control with a known IC₅₀ value to validate the experimental setup. The results should be reproducible across multiple replicates.

Potential Antimicrobial Activity

The benzopyran nucleus is present in many natural and synthetic compounds with antimicrobial properties. Therefore, it is plausible that this compound and its derivatives may exhibit inhibitory effects against various microbial strains[1][3].

Causality: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[9][15][16]. The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Gentamicin or other appropriate antibiotic (as a positive control)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), then dilute it in MHB to the highest concentration to be tested (e.g., 1024 µg/mL).

    • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing MHB to obtain a range of concentrations.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Controls:

    • Growth Control: Wells containing MHB and inoculum but no test compound.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: A row of wells with a known antibiotic.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • If using a growth indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change occurs.

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control against the test organism should fall within the expected range.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its role as a key intermediate for Nebivolol underscores its industrial relevance. Beyond this, its inherent structural and physicochemical properties make it an excellent starting point for the exploration of novel chemical entities targeting a range of biological pathways. The protocols outlined in this document provide a framework for the synthesis and preliminary biological evaluation of this compound and its derivatives. Further investigation into its potential neuroprotective effects and the expansion of structure-activity relationship (SAR) studies around the 6-fluorochroman scaffold are promising avenues for future research.

References

  • Poltavchiev, A. V., et al. (2020). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

  • Shi, C., et al. (2017). Schematic diagram showing the major 5-HT receptors signalling pathways. ResearchGate. Available at: [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. Available at: [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Bhattacharyya, S., et al. (2005). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. NCBI. Available at: [Link]

  • Microbiology Abstracts. (n.d.). Broth Microdilution. Available at: [Link]

  • Özçelik, B., et al. (2020). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. NCBI. Available at: [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Amorati, R., & Valgimigli, L. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Clark, J. (2023). reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Available at: [Link]

  • Filler, R., et al. (Eds.). (1993).
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link]

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Derivatization of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Topic: Derivatization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol for Biological Screening Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 6-Fluorochroman Scaffold

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid bicyclic structure is present in a wide array of natural products and synthetic compounds, serving as a versatile template for designing therapeutic agents targeting neurodegenerative, inflammatory, and infectious diseases, as well as cancer.[2][4][5] The introduction of a fluorine atom at the 6-position of the chromane ring is a strategic design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[6][7][8]

The primary alcohol at the 2-position of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol serves as an ideal handle for chemical modification. By converting this alcohol into a diverse array of functional groups (e.g., esters, ethers, amines), a chemical library can be rapidly constructed. This process, known as derivatization, is a cornerstone of early-stage drug discovery, enabling a systematic exploration of the structure-activity relationship (SAR) to identify analogues with improved potency, selectivity, and drug-like properties.[9]

This application note provides a comprehensive guide to the derivatization of this core scaffold, detailing robust synthetic protocols for esterification and etherification, methods for structural characterization, and considerations for subsequent biological screening.

Rationale and Strategic Overview of Derivatization

The primary objective is to leverage the hydroxyl group of the starting material to introduce a variety of substituents, thereby modulating the molecule's properties to explore chemical space for biological activity.

  • Esterification: Converts the alcohol into an ester linkage. This introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the incorporation of a wide range of R-groups from various carboxylic acids. This modification can alter polarity, solubility, and steric bulk.

  • Etherification: Forms an ether linkage, which is generally more metabolically stable than an ester. This strategy allows for the introduction of diverse alkyl or aryl groups, impacting lipophilicity and conformational flexibility.

The overall synthetic workflow is designed for efficiency and diversity, enabling the parallel synthesis of multiple derivatives for high-throughput screening (HTS).

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_library Compound Library cluster_end Application Start rac-6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-methanol Ester Protocol 1: Esterification Start->Ester RCOOH, Coupling Agent Ether Protocol 2: Williamson Ether Synthesis Start->Ether R-X, Base Lib_Ester Ester Derivatives Ester->Lib_Ester Lib_Ether Ether Derivatives Ether->Lib_Ether Screen Biological Screening (HTS) Lib_Ester->Screen Lib_Ether->Screen

Caption: Derivatization workflow for library synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ester Derivatives via EDC Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) as a coupling agent to facilitate ester formation under mild conditions. This method is broadly applicable to a wide range of commercially available carboxylic acids.[10][11]

Materials:

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq)

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.2 eq)

  • EDCI (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq), the selected carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the starting alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Add EDCI (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ester derivative.

Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust Sₙ2 reaction for forming ethers.[12][13][14] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[15]

Materials:

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. For less reactive halides, gentle heating (e.g., 40-50 °C) may be required.[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Analytical Characterization of Derivatives

Confirmation of the successful synthesis and purity of each derivative is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons from the newly introduced group and observe shifts in the protons adjacent to the newly formed ester/ether linkage.

    • ¹³C NMR: To confirm the presence of new carbon signals and shifts in the chromane core.

    • ¹⁹F NMR: To confirm the integrity of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product, typically via Electrospray Ionization (ESI).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Representative Analytical Data for Hypothetical Derivatives

Derivative StructureR-GroupDerivatization MethodFormulaMW ( g/mol )Expected ¹H NMR Signal (Diagnostic)
Acetyl (-COCH₃)Protocol 1C₁₂H₁₃FO₃224.23Singlet ~2.1 ppm (3H, -CH₃)
Benzyl (-CH₂Ph)Protocol 2C₁₇H₁₇FO₂288.32Singlet ~4.6 ppm (2H, -OCH₂Ph); Multiplet ~7.3 ppm (5H, Ar-H)

Considerations for Biological Screening

The newly synthesized library of fluorochroman derivatives is now ready for biological evaluation. The diversity introduced at the C-2 position allows for a broad screening approach.

  • Assay Design: The library can be screened against a variety of biological targets. Given the known activities of the chromane scaffold, initial screens could focus on targets related to cancer, inflammation, or neurological disorders.[3][4]

  • High-Throughput Screening (HTS): The library is well-suited for HTS campaigns to identify initial "hits." Purity of >95% as determined by HPLC is essential to avoid false positives.

  • Structure-Activity Relationship (SAR): Data from the initial screening will guide the synthesis of a second-generation library. By comparing the activity of different esters and ethers, researchers can deduce which physicochemical properties (e.g., size, polarity, hydrogen bonding capability) are critical for biological activity. The fluorine atom's role in modulating these properties can also be assessed.[6][9]

Conclusion

This application note details robust and versatile protocols for the derivatization of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. By employing standard esterification and etherification reactions, researchers can efficiently generate a diverse library of novel compounds. This library serves as a valuable starting point for biological screening campaigns, enabling the exploration of structure-activity relationships and the identification of lead compounds for further drug development. The strategic incorporation of the fluorinated chromane scaffold provides a strong foundation for discovering molecules with potentially superior therapeutic properties.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Source: PubMed, adapted URL] [Link]

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  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2021). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 64(17), 12345-12375. [Source: ACS Publications, adapted URL] [Link]

  • National Cancer Institute. (n.d.). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Frederick National Laboratory for Cancer Research.
  • Li, J., et al. (2022). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules, 27(19), 6529. [Source: NIH, adapted URL] [Link]

  • Kumar, R. S., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Current Medicinal Chemistry, 28(42), 8758-8789. [Source: PubMed, adapted URL] [Link]

  • Matos, M. J., Varela, C., & Borges, F. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4983. [Source: MDPI, adapted URL] [Link]

  • ResearchGate. (n.d.). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
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  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026, from [Link]

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  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
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  • PubMed. (n.d.). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
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  • Zhang, C., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2845. [Source: NIH, adapted URL] [Link]

  • Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
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Troubleshooting & Optimization

Technical Support Center: Purification of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9). This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile benzopyran derivative.[1][2][3][4] As a key intermediate in the synthesis of various biologically active molecules, including the β1-adrenergic receptor antagonist Nebivolol, achieving high purity of this compound is critical for successful downstream applications.[1]

This guide provides a structured approach to troubleshooting common purification challenges, offering detailed protocols and expert insights to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol?

A1: Impurities can originate from unreacted starting materials, side-products, or decomposition during the reaction or workup. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be fluoro-substituted phenols or other precursors.

  • Over-reduced or Oxidized Species: The hydroxymethyl group can be susceptible to oxidation or other transformations.

  • Polymeric Byproducts: Under certain conditions, polymerization of starting materials or the product can occur.

  • Residual Solvents: Solvents used in the reaction or extraction steps may be retained in the crude product.

Q2: What is the recommended initial purification strategy for the crude product?

A2: For a solid crude product, a preliminary wash with a non-polar solvent such as petroleum ether or hexanes can be effective for removing non-polar impurities.[5] Subsequently, recrystallization is often a good first choice for purification.[6] If the product is an oil or if recrystallization is ineffective, column chromatography is the preferred method.[7][8]

Q3: Is this compound stable on silica gel during column chromatography?

A3: Generally, chroman derivatives are stable on silica gel. However, prolonged exposure, especially to acidic silica gel, can potentially lead to degradation.[6] It is advisable to use a neutral silica gel and to perform the chromatography as efficiently as possible.

Q4: How can the racemic mixture be separated into its individual enantiomers?

A4: As a racemic mixture, separation of the enantiomers requires a chiral separation technique. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely employed method for this purpose.[9] Enzymatic resolution is another potential strategy that has been successfully used for similar chromanmethanol precursors.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • A significant portion of the product remains in the mother liquor.

  • The final yield of pure crystals is substantially lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The solubility of the compound in the chosen solvent at both high and low temperatures is not optimal.1. Single Solvent: Experiment with different solvents. An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[11] 2. Mixed Solvent System: If a suitable single solvent cannot be found, use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists.[12] Heat to dissolve and then cool slowly.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[11]
Insufficient Concentration The solution may not be saturated enough for crystallization to occur effectively.If the volume of solvent is too large, carefully evaporate some of the solvent to create a more concentrated solution and then allow it to cool again.
Issue 2: Oily Product Instead of Crystals After Recrystallization

Symptoms:

  • The product separates as an oil upon cooling instead of forming a solid crystalline material.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Presence of Impurities Impurities can interfere with the crystal lattice formation, causing the product to "oil out."1. Pre-purification: Attempt a preliminary purification by passing a concentrated solution of the crude product through a short plug of silica gel to remove gross impurities. 2. Re-dissolve and Scratch: If the product oils out, try to redissolve it by gentle heating and then induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[11]
Supersaturation is Too High If the solution is too concentrated, the product may not have enough time to form an ordered crystal lattice.Add a small amount of the "good" solvent to the oiled-out mixture, heat to re-dissolve, and then cool slowly.
Melting Point is Below Room Temperature If the product is a low-melting solid or an oil at room temperature, recrystallization may not be feasible.In this case, column chromatography is the recommended purification method.
Issue 3: Poor Separation During Column Chromatography

Symptoms:

  • The desired product co-elutes with impurities.

  • Streaking or tailing of the product band on the column.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Eluent Polarity The mobile phase is either too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening.1. TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve the separation of compounds with similar polarities.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica gel to crude material by weight).
Improper Column Packing Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.Ensure the column is packed uniformly without any cracks or air pockets.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, dissolve the crude rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in the minimum amount of warm ethyl acetate.

  • Addition of Anti-Solvent: While stirring, slowly add hexanes until the solution becomes slightly cloudy.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the optimized solvent system (e.g., a mixture of ethyl acetate and hexanes), starting with a lower polarity and gradually increasing if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol Initial_Assessment Initial Assessment (Solid or Oil?) Crude_Product->Initial_Assessment Recrystallization Attempt Recrystallization Initial_Assessment->Recrystallization Solid Column_Chromatography Perform Column Chromatography Initial_Assessment->Column_Chromatography Oil Purity_Check_1 Check Purity (TLC, NMR, etc.) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check_2 Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Impure Purity_Check_2->Pure_Product Pure Purity_Check_2->Further_Purification Impure Further_Purification->Recrystallization From Chromatography (if solid) Further_Purification->Column_Chromatography From Recrystallization

Sources

Technical Support Center: Scaling the Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol reaction scale-up problems.

Introduction

Welcome to the technical support center for the synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. This molecule is a crucial intermediate in the development of various pharmaceuticals, most notably as a key building block for the antihypertensive agent Nebivolol.[1][2][3] While its synthesis via the reduction of the corresponding ester or carboxylic acid is well-established on a lab scale, transitioning to pilot or manufacturing scale introduces significant challenges. These challenges often relate to reaction kinetics, thermal management, reagent safety, and product purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience. Our goal is to empower you to anticipate and solve the problems that arise during the scale-up of this critical reaction.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up process. Each answer explains the underlying causes and provides actionable solutions.

Question 1: My reaction is showing a dangerous exotherm upon scale-up, far exceeding what was observed in the lab. How can I regain control?

Answer: This is the most critical issue in scaling up hydride reductions, which are notoriously exothermic.[4][5] A runaway reaction is a significant safety hazard. The core problem is the change in the surface-area-to-volume ratio; as the reactor size increases, its ability to dissipate heat does not scale at the same rate as the heat being generated.

Root Causes & Solutions:

  • Addition Rate: Adding the reducing agent (or the substrate) too quickly is the most common cause.

    • Solution: Implement a slow, controlled addition using a syringe pump or a dropping funnel with precise control. For a large-scale reaction, the addition time should be significantly longer than in the lab. It is crucial to monitor the internal temperature continuously and tie the addition rate to this reading.

  • Insufficient Cooling: The cooling capacity of the reactor may be inadequate.

    • Solution: Ensure your reactor's cooling jacket is functioning optimally. Use a cooling fluid set to a lower temperature than you might use in the lab. For highly exothermic steps, consider upgrading to a more powerful cooling system or a reactor with better heat transfer characteristics.

  • Concentration: High concentrations of reactants lead to a faster rate of heat generation.

    • Solution: Decrease the concentration of the reaction mixture. While this may increase solvent cost and reduce throughput, safety is paramount. The use of a higher-boiling solvent can also provide a larger temperature window before reaching a dangerous state, though this does not reduce the total energy released.

  • "Inverse" Addition: The standard procedure often involves adding the hydride to the substrate solution.

    • Solution: Consider an "inverse" addition, where the substrate solution is added slowly to a slurry of the reducing agent (e.g., Lithium Aluminum Hydride - LAH) in the solvent.[6] This ensures the powerful reducing agent is never the limiting reagent, which can help maintain better control over the reaction rate.

Question 2: The yield of my desired alcohol has dropped significantly after moving from a 1 L flask to a 50 L reactor. What's going wrong?

Answer: A drop in yield during scale-up can be attributed to several factors, often related to mixing, thermal homogeneity, or extended reaction times that favor side reactions.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield on Scale-Up Incomplete_Conversion Incomplete Conversion? (Check TLC/HPLC) Start->Incomplete_Conversion Degradation Product Degradation? Start->Degradation Workup_Loss High Work-up Losses? Start->Workup_Loss Mixing Improve Agitation (Baffles, Impeller Design) Incomplete_Conversion->Mixing Temp Re-optimize Temperature (Local Cold/Hot Spots) Incomplete_Conversion->Temp Time Increase Reaction Time Incomplete_Conversion->Time Side_Reaction Identify Byproducts (MS/NMR) Lower Temperature Degradation->Side_Reaction Quench_Time Optimize Quenching (Avoid prolonged exposure to harsh conditions) Degradation->Quench_Time Filtration Optimize Filtration (Fieser work-up, Filter aids) Workup_Loss->Filtration Extraction Improve Extraction (Solvent volume, pH adjustment, Emulsions) Workup_Loss->Extraction

Caption: Troubleshooting workflow for low yield on scale-up.

  • Inefficient Mixing: In a large reactor, creating a homogenous mixture is more difficult. If the reducing agent is a solid slurry (like LAH), it can settle at the bottom, leading to poor contact with the dissolved substrate.[6]

    • Solution: Verify that your reactor's agitation is sufficient. This may require changing the impeller type (e.g., to an anchor or pitched-blade turbine) or increasing the RPM. The use of baffles is critical in large reactors to ensure turbulent, effective mixing.

  • Incomplete Reaction: Due to poor mixing or insufficient reaction time, the conversion may not be complete.

    • Solution: Track the reaction progress using in-process controls (IPC) like TLC or HPLC. Do not quench the reaction based on time alone; ensure the starting material is consumed. You may need to increase the equivalents of the reducing agent slightly to compensate for any decomposition over a longer reaction time.

  • Work-up and Isolation Losses: Handling larger volumes can lead to greater physical losses. The gelatinous aluminum salts from an LAH quench are particularly problematic, trapping the product and making filtration a bottleneck.

    • Solution: For LAH reactions, use a Fieser work-up protocol (sequential addition of water, then 15% NaOH solution, then more water) to generate a granular, easily filterable solid.[7] Alternatively, consider using a reducing agent that offers a simpler aqueous work-up, such as sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride).[8]

Question 3: My final product is contaminated with an unknown impurity after scale-up purification. How can I identify and prevent it?

Answer: New impurities can emerge at scale due to longer reaction times or localized temperature variations. The first step is to characterize the impurity (LC-MS, NMR) to understand its origin.

Potential Impurities & Prevention:

  • Unreacted Starting Material: This points to an incomplete reaction (see Question 2).

  • Over-reduction Byproducts: While less common for this specific substrate, aggressive conditions could potentially affect the aromatic ring or ether linkage, though this is unlikely with standard hydride reagents.

  • Solvent-Related Impurities: If using THF, be aware of peroxides, especially in older, uninhibited solvent. Peroxides can cause unpredictable and dangerous side reactions.[6]

    • Solution: Always use fresh, dry, and peroxide-free solvents for hydride reductions.

  • Ring-Opened Species: If the reaction conditions become too harsh (e.g., a runaway exotherm followed by an acidic quench), the chroman ring could potentially be compromised.

    • Solution: Maintain strict temperature control throughout the reaction and quench.

Large-Scale Purification Strategies: Standard silica gel chromatography is often not economically viable or practical at a large scale.[9]

  • Recrystallization: If your product is a solid, developing a robust recrystallization protocol is the most effective and scalable purification method. Experiment with various solvent/anti-solvent systems.

  • Distillation: If the product is a thermally stable liquid with a suitable boiling point, vacuum distillation can be an excellent option.

  • Liquid-Liquid Extraction: Optimize your extraction work-up. Sometimes, impurities can be selectively removed by washing the organic layer with an aqueous solution of a specific pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol?

The most direct precursor is an ester of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, typically the methyl or ethyl ester.[8] The carboxylic acid itself can also be used, but it requires a more powerful reducing agent like LAH or borane, as NaBH4 will not reduce carboxylic acids under normal conditions.[10][11] The synthesis of the parent carboxylic acid often starts from 4-fluorophenol.[1][12]

Q2: Lithium Aluminum Hydride (LAH) seems very effective. Why is it considered so hazardous for scale-up?

LAH is a powerful and efficient reducing agent, but its high reactivity is also its main drawback on a large scale.[13]

  • Violent Reaction with Water: LAH reacts explosively with water and other protic sources (like alcohols), releasing large volumes of hydrogen gas, which is highly flammable and can auto-ignite.[6][7][13] This requires all equipment to be scrupulously dried and the reaction to be run under a strictly inert atmosphere (Nitrogen or Argon).

  • Pyrophoric Nature: Dry LAH powder can ignite spontaneously upon contact with air, especially in a humid environment.[7]

  • Highly Exothermic Reductions: As discussed in the troubleshooting section, its reactions are extremely energetic, posing a significant thermal hazard.[4][5]

  • Difficult Work-up: The quenching process must be done slowly and at low temperatures to manage gas evolution and the exotherm. The resulting aluminum salts can form a thick, gelatinous sludge that is very difficult to filter on a large scale.

Q3: Can I use the safer Sodium Borohydride (NaBH₄) for this ester reduction at scale?

Yes, but with modifications. Standard NaBH₄ is generally not reactive enough to reduce esters efficiently because the ester carbonyl is less electrophilic than that of a ketone or aldehyde.[10][11][14] However, its reactivity can be enhanced, making it a viable and much safer alternative to LAH for industrial applications.

Methods to Enhance NaBH₄ Reactivity:

  • Use of Protic Solvents: Performing the reaction in a mixture of THF and methanol can significantly accelerate the reduction of esters.[10]

  • Lewis Acid Activation: Adding a Lewis acid like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) can activate the ester carbonyl, making it more susceptible to attack by the borohydride.[11][15]

  • Elevated Temperatures: Heating the reaction can drive a sluggish reduction to completion, although this must be balanced against potential side reactions.[15]

Decision Tree: Choosing a Reducing Agent

ReducingAgentChoice Start Select Reducing Agent for Ester -> Alcohol Scale-Up Safety_Priority Is Safety the #1 Priority? Start->Safety_Priority Reactivity_Needed Is Highest Reactivity/ Speed Essential? Safety_Priority->Reactivity_Needed No NaBH4 Use NaBH₄ with Activation (e.g., +MeOH, +LiCl) (Safer, Slower) Safety_Priority->NaBH4 Yes LAH Use LiAlH₄ (LAH) (High Reactivity, High Hazard) Reactivity_Needed->LAH Yes Other Consider Alternatives (e.g., Vitride) (Good balance of safety/reactivity) Reactivity_Needed->Other No

Caption: Decision tree for selecting a suitable reducing agent.

Protocols and Comparative Data

Protocol 1: Lab-Scale (10g) LAH Reduction of Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Safety Warning: This procedure involves Lithium Aluminum Hydride, which is extremely dangerous. It must be performed by trained personnel in a chemical fume hood under a strict inert atmosphere. All glassware must be oven-dried.[6]

Materials:

  • Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: 10.0 g

  • Lithium Aluminum Hydride (LAH): 2.2 g

  • Anhydrous Tetrahydrofuran (THF): 200 mL

  • Ethyl Acetate: ~20 mL

  • Water, 15% w/v Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.[7]

  • Purge the entire system with dry nitrogen.

  • Carefully add the LAH (2.2 g) to the flask, followed by 100 mL of anhydrous THF. Stir to form a grey slurry.[13]

  • Cool the slurry to 0 °C using an ice-water bath.

  • Dissolve the ester (10.0 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LAH slurry over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C.

  • Quench (Fieser Method): Quench the reaction by the slow, dropwise addition of:

    • 2.2 mL of water

    • 2.2 mL of 15% NaOH solution

    • 6.6 mL of water A white, granular precipitate should form.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and filter the mixture through a pad of Celite, washing the filter cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Comparative Data of Reducing Agents
FeatureLithium Aluminum Hydride (LAH)Sodium Borohydride (NaBH₄)Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride)
Reactivity (vs. Esters) Very HighLow (requires activation)[10][15]High
Safety Profile Severe (Pyrophoric, water-reactive)[5][7]Good (Stable in air, reacts slowly with protic solvents)[10]Moderate (Water-reactive but less so than LAH)
Typical Solvents Anhydrous Ethers (THF, Et₂O)[13]Alcohols (MeOH, EtOH), THF, Water[10]Toluene, THF[8]
Work-up Complexity High (Hazardous quench, difficult filtration)Low (Simple aqueous quench)Moderate (Aqueous quench)
Relative Cost HigherLowerModerate
Scale-Up Suitability Low (Requires specialized equipment and controls)High (Preferred industrial choice)Good (Often used as a safer LAH alternative)

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Technical Support Center: Synthesis of Chroman Deriv
  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • NaBH4 Reduction of Esters.
  • This compound. Smolecule.
  • Sodium Borohydride. Common Organic Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.
  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
  • Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters? Reddit.
  • Why is lithium aluminum hydride unsafe for aldehydes and ketones? Knowledge.
  • A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].
  • Process For Preparation Of 6 Fluoro 3,4 Dihydro 2 H 1 Benzopyran 2 Carboxaldehyde. IPIndia.
  • Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Molbase.
  • Why some esters can be reduced by sodium borohydride?
  • Why can't sodium borohydride reduce carboxylic acid and ester groups?
  • WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. PubChem - NIH.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
  • Methanol Synthesis Loop Troubleshooting. Slideshare.
  • This compound | CAS 99199-62-9. Santa Cruz Biotechnology.
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. CPHI Online.
  • Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace - The University of Queensland.
  • Large scale purification – of oligonucleotides with ion exchange chrom

Sources

Technical Support Center: Stability and Degradation of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and potential degradation. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.

Question 1: I am observing an unexpected peak in my HPLC chromatogram after storing my sample in an acidic buffer. What could be the cause?

Answer:

The appearance of a new peak, particularly in an acidic medium, strongly suggests acid-catalyzed degradation. The structure of this compound contains a cyclic ether (the benzopyran ring), which is susceptible to hydrolysis under acidic conditions.[1] This process, known as acid-catalyzed hydrolysis, likely involves the protonation of the ether oxygen, followed by a nucleophilic attack from water, leading to the opening of the pyran ring.[1]

Troubleshooting Steps:

  • Confirm pH: Immediately verify the pH of your sample and buffers.

  • Neutralize a Sample Aliquot: Take a portion of your degraded sample and neutralize it with a suitable base (e.g., 0.1 M NaOH) before re-injection into the HPLC. If the degradation reaction is quenched, you should see a stable ratio of the parent compound to the new peak.

  • LC-MS Analysis: To identify the new peak, subject the degraded sample to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The expected primary degradation product would be a ring-opened species, which would have a molecular weight corresponding to the addition of a water molecule (M+18).

  • Buffer Selection: For future experiments requiring acidic conditions, consider using a less harsh buffer system or performing the experiment at a lower temperature to minimize the rate of degradation.

Question 2: My compound shows a gradual loss of purity when stored in solution at room temperature, even when protected from light. What degradation pathway might be at play?

Answer:

A gradual loss of purity in solution, in the absence of light and significant pH stress, could be indicative of oxidation. The secondary alcohol moiety in this compound is a primary site for oxidation. This can be initiated by dissolved oxygen in the solvent, especially if any trace metal ions are present to catalyze the reaction.[2][3]

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solutions, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonication bath. This will minimize the amount of dissolved oxygen available for oxidation.

  • Use of Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution to inhibit radical-mediated oxidation processes.

  • Storage Conditions: Store solutions under an inert atmosphere (e.g., in vials sealed with a nitrogen blanket) and at reduced temperatures (2-8°C or frozen) to slow down the rate of oxidation.

  • Characterize Degradants: Use LC-MS to analyze the degraded sample. The primary oxidation product would likely be the corresponding ketone, resulting from the oxidation of the secondary alcohol. This would correspond to a loss of two mass units (M-2) from the parent compound.

Question 3: I am conducting a photostability study, and I see multiple degradation peaks. How can I determine the primary photodegradation pathway?

Answer:

Photodegradation can induce complex reactions, including oxidation and cleavage of chemical bonds. For a fluorinated aromatic compound like this, several pathways are possible. The UV energy can excite the molecule, making it more susceptible to reaction with oxygen or leading to direct photolytic cleavage. The carbon-fluorine bond is generally strong, but photodegradation can sometimes lead to defluorination or the formation of other fluorinated byproducts.[4]

Troubleshooting Steps:

  • Control Experiments: Ensure you have a control sample that is kept in the dark at the same temperature to distinguish between photolytic and thermal degradation.

  • Time-Course Analysis: Analyze samples at multiple time points during the light exposure. This will help you identify the primary degradants (which appear first) versus secondary degradants (which form from the breakdown of primary products).

  • Advanced Analytical Techniques:

    • LC-MS/MS: Use tandem mass spectrometry to fragment the degradation products. The fragmentation patterns will provide structural information to help in their identification.[5]

    • ¹⁹F NMR: If significant degradation is observed, ¹⁹F NMR can be a powerful tool to track the fate of the fluorine atom.[4][6] A change in the chemical environment of the fluorine will result in a shift in the NMR signal, and the appearance of new signals could indicate different fluorinated degradants.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The secondary alcohol can be oxidized to a ketone.[2]

  • Hydrolysis: The ether linkage in the benzopyran ring can be cleaved under acidic or, to a lesser extent, basic conditions, leading to ring-opening.[1]

  • Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation, potentially involving the aromatic ring and the rest of the molecule.

Q2: How can I perform a comprehensive forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7] A typical study involves exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[9]

Below is a detailed protocol for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade acetonitrile and water

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation:

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂24Room Temp
Thermal4880
Photolytic--

This table should be filled in with your experimental data.

Visualizing the Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxid Oxidation (3% H2O2, RT) stock->oxid Expose to therm Thermal (80°C) stock->therm Expose to photo Photolytic (ICH Q1B) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxid->hplc Analyze therm->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Peaks Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Acid/Base Hydrolysis cluster_photo Photodegradation parent This compound ketone 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one parent->ketone [O] ring_opened Ring-Opened Hydroxy Compound parent->ring_opened H+/OH- photo_products Various Photoproducts (e.g., defluorinated, cleaved) parent->photo_products hv

Caption: Potential degradation pathways.

References

  • Vertex AI Search. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • BioPharm International.
  • NIH.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. The oxidation and reduction of benzopyran compounds.
  • NIH. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • ResearchGate.
  • Benchchem. Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.

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Technical Support Center: Troubleshooting Impurities in the Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9). This chroman derivative is a pivotal intermediate in the multi-step synthesis of Nebivolol, a third-generation β1-adrenergic receptor antagonist.[1] The quality of this intermediate is paramount, as impurities can carry forward, complicating downstream reactions and compromising the purity of the final active pharmaceutical ingredient (API).

The most common industrial synthesis route involves the reduction of a parent carboxylic acid or, more frequently, its ester derivative, such as methyl or ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate. This reduction is typically achieved using a powerful hydride reducing agent like Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al® or Vitride®.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during synthesis, workup, and purification. It provides not just solutions, but the underlying chemical principles to empower researchers to diagnose and resolve issues effectively.

FAQ Section 1: Reaction-Related Impurities

This section focuses on impurities that arise directly from the chemical transformation of the starting material into the desired alcohol.

Q1: My post-reaction analysis (TLC/HPLC) shows a significant amount of a less polar spot/peak corresponding to my starting material. What is causing this incomplete reduction?

A1: Root Cause Analysis & Troubleshooting

Observing residual starting material, either the carboxylic acid or its ester, is the most common issue in this synthesis. It points to an incomplete reaction, which can be attributed to several factors related to the reducing agent and reaction conditions.

Causality: Hydride reductions of esters involve the nucleophilic attack of a hydride ion on the carbonyl carbon. Powerful reagents like Red-Al are generally effective, but their reactivity is finite and highly dependent on stoichiometry and reaction conditions.[4][5]

Troubleshooting Steps:

  • Verify Reducing Agent Stoichiometry: An insufficient charge of the reducing agent is the primary cause of incomplete conversion.

    • Protocol: Ensure you are using at least the stoichiometrically required amount of hydride. For esters, this is typically 2 equivalents of hydride (or 1 equivalent of Red-Al, which delivers two hydrides). A slight excess (1.1-1.5 equivalents of Red-Al) is often recommended to overcome any reagent deactivation by trace moisture.

  • Assess Reducing Agent Quality: Hydride reagents are sensitive to moisture and can degrade over time, leading to a lower-than-expected active hydride content.

    • Protocol: Use a freshly opened bottle of Red-Al or titrate an older bottle to determine its exact molarity before use. Avoid storing the reagent in frequently opened containers.

  • Check for Moisture: Water reacts rapidly and exothermically with hydride reagents, consuming them and rendering them ineffective for the reduction.

    • Protocol: Ensure your reaction solvent (e.g., Toluene) is anhydrous. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon) before use.

  • Review Reaction Temperature and Time: While Red-Al is highly reactive, reductions performed at very low temperatures may be sluggish.

    • Protocol: The reduction of aromatic esters with Red-Al is often performed between 0°C and room temperature. If you are running the reaction at a very low temperature (e.g., -78°C) to control selectivity and still see starting material, consider allowing it to warm to 0°C or room temperature for a few hours before quenching. Monitor the reaction by TLC or HPLC until the starting material spot disappears.

Q2: I've observed an impurity with a mass that is 2 amu lower than my product. Could this be the corresponding aldehyde?

A2: Root Cause Analysis & Troubleshooting

Yes, the presence of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde is a known process-related impurity. It can arise from two main pathways: incomplete reduction of the ester or over-oxidation of the final product.

Causality:

  • Incomplete Reduction: While powerful reagents like Red-Al typically reduce esters all the way to the alcohol, modified or weaker hydride reagents can be used to stop the reaction at the aldehyde stage.[5] If your reagent is partially deactivated or if specific additives are present, aldehyde formation is possible.

  • Over-oxidation: The target primary alcohol is susceptible to oxidation to the aldehyde, especially during workup or if exposed to air and certain metal catalysts for extended periods. This is a common degradation pathway.[1]

Troubleshooting Steps:

  • Ensure Complete Reduction: If you suspect the aldehyde is from an incomplete reaction, follow the troubleshooting steps in Q1. Using a slight excess of a potent reagent like Red-Al should drive the reaction past the aldehyde stage to the desired alcohol.

  • Inert Workup Conditions: To prevent oxidation during workup and isolation:

    • Protocol: After quenching the reaction (e.g., with Rochelle's salt or dilute acid), ensure the organic layers are not left exposed to air for prolonged periods. Consider blanketing the solution with nitrogen during transfers and concentration steps.

  • Avoid Oxidizing Agents: Be mindful of all reagents used in the process. For instance, some patents describe the subsequent step as an oxidation of the alcohol to the aldehyde using reagents like TEMPO.[1] Cross-contamination with any oxidizing agents must be strictly avoided.

Q3: My mass spectrometry analysis shows a peak that corresponds to a des-fluoro analog of my product. How is this possible?

A3: Root Cause Analysis & Troubleshooting

The presence of a des-fluoro impurity, rac-3,4-dihydro-2H-1-benzopyran-2-methanol, is a critical process-related impurity that has been noted in Nebivolol syntheses.[1] It arises from the reductive cleavage of the C-F bond on the aromatic ring.

Causality: While the aryl C-F bond is generally strong, it can be cleaved under certain reductive conditions, a process known as hydrodefluorination. This is more likely to occur with aggressive hydride reagents, elevated temperatures, or the presence of transition metal catalysts that can facilitate the cleavage.

Troubleshooting Steps:

  • Control Reaction Temperature: This side reaction is often promoted by excessive heat.

    • Protocol: Maintain a controlled temperature during the addition of the reducing agent and throughout the reaction. Running the reaction at 0°C instead of refluxing in toluene, for example, can significantly minimize this impurity.

  • Reagent Choice: The choice and handling of the reducing agent are critical.

    • Protocol: Avoid using overly harsh or non-specific reducing systems. Red-Al is generally a good choice, but ensure it is not contaminated with transition metals. If hydrodefluorination is a persistent issue, exploring milder reducing agents like sodium borohydride (if reducing an acid chloride precursor) or carefully controlled conditions might be necessary.

  • Source of Precursor: Ensure the starting carboxylic acid is not already contaminated with its des-fluoro analog. This impurity could carry through from the very beginning of the synthetic sequence.

FAQ Section 2: Workup and Purification-Related Issues

This section addresses impurities that are introduced or formed during the quenching, extraction, and purification stages.

Q4: After an acidic workup, my crude NMR looks messy, and I see new polar impurities on my TLC plate. What's happening?

A4: Root Cause Analysis & Troubleshooting

The chroman core, specifically the ether linkage, is susceptible to cleavage under strongly acidic conditions. This leads to ring-opening and the formation of highly polar degradation products.

Causality: The mechanism involves the protonation of the ether oxygen within the pyran ring. This makes the adjacent benzylic carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to the opening of the ring to form a linear phenol derivative. This is a classic example of acid-catalyzed ether cleavage.

Troubleshooting Steps:

  • Use a Milder Quench: Avoid using strong, non-volatile acids like sulfuric acid for your workup.

    • Protocol: A standard and much safer workup for Red-Al reductions is a "Fieser workup" or quenching with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This effectively complexes the aluminum salts and allows for clean phase separation without exposing the product to harsh pH.

  • Control pH: If an acidic wash is necessary (e.g., to remove basic impurities), use a dilute, mild acid and minimize contact time.

    • Protocol: Use a brief wash with dilute (e.g., 1N) HCl. Immediately after the wash, neutralize the organic layer with a saturated sodium bicarbonate wash, followed by a water or brine wash to remove residual salts. Do not let the organic layer sit for extended periods while acidic.

  • Temperature Control: Acid-catalyzed hydrolysis is accelerated by heat.

    • Protocol: Perform all acidic washes at cool temperatures (0-10°C) to minimize the rate of degradation.

Diagram of Key Synthetic Pathways and Impurity Formation

G Start 6-Fluoro-chroman-2- carboxylic Acid/Ester Reagent Reducing Agent (e.g., Red-Al) Start->Reagent Product rac-6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-methanol (TARGET) Reagent->Product  Main Reaction  (Complete Reduction) Impurity1 Unreacted Starting Material Reagent->Impurity1  Incomplete Reaction  (Insufficient Reagent/  Poor Quality) Impurity2 Des-fluoro Impurity Reagent->Impurity2  Side Reaction  (High Temp/  Harsh Conditions) Impurity3 Aldehyde Impurity Reagent->Impurity3  Incomplete Reduction  (Weaker Reagent) Product->Impurity3  Degradation  (Oxidation) Workup Acidic Workup (H₃O⁺) Product->Workup Impurity4 Ring-Opened Product Workup->Impurity4  Degradation  (Ether Cleavage)

Caption: Key pathways in the synthesis and impurity formation.

Data & Protocols

Table 1: Common Impurities and Recommended Analytical Methods
Impurity NameLikely SourceRecommended Analytical MethodTypical RRT (HPLC)
6-Fluoro-chroman-2-carboxylic Acid/EsterIncomplete ReactionHPLC-UV, LC-MS> 1.0 (More Lipophilic)
6-Fluoro-chroman-2-carboxaldehydeIncomplete Reduction / Product OxidationHPLC-UV, GC-MS~0.9 - 1.0
3,4-Dihydro-2H-1-benzopyran-2-methanolHydrodefluorination (Side Reaction)HPLC-UV, LC-MS, GC-MS~0.95 - 1.05
Ring-Opened Hydrolysis ProductAcidic Workup DegradationLC-MS< 0.5 (More Polar)
Residual Solvents (e.g., Toluene)Incomplete DryingGC-HS (Headspace)N/A

Note: RRT (Relative Retention Time) is highly method-dependent and provided for illustrative purposes relative to the main product peak.

Protocol 1: Standard Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying gram-scale quantities of the crude product.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product spot. A typical system might be 70:30 Hexanes:Ethyl Acetate.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent (Hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., 70:30 Hexanes:EtOAc).

    • Collect fractions in test tubes or flasks.

    • Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product and impurities.

  • Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol as a solid or oil.

Protocol 2: HPLC Method for In-Process Control

This method can be used to monitor reaction completion and assess crude purity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 282 nm.[6]

  • Injection Volume: 10 µL

  • Sample Prep: Dilute a small aliquot of the reaction mixture (after quenching) in Acetonitrile.

Troubleshooting Workflow for Unknown Impurity

G Start Unknown Impurity Detected (e.g., by HPLC/TLC) Step1 Characterize by LC-MS Start->Step1 Step2 Determine Molecular Weight (MW) Step1->Step2 Decision1 Compare MW to Known Species Step2->Decision1 Path1 Matches Starting Material, Product, Aldehyde, or Des-Fluoro Analog? Decision1->Path1 Yes Path2 No Match. Is it more or less polar than product? Decision1->Path2 No Action1 Impurity Identified. Consult relevant FAQ for mitigation. Path1->Action1 Action2 More Polar: Suspect degradation from workup (e.g., hydrolysis). Review workup protocol. Path2->Action2 Action3 Less Polar: Suspect impurity from starting materials or reagent-related byproduct. Analyze starting materials. Path2->Action3

Caption: A logical workflow for identifying an unknown impurity.

References

  • Gohel V, et al. (2021). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 13(5): 1-8. Available at: [Link]

  • Google Patents. (2011). US20110250454A1 - Preparation of nebivolol.
  • Gohel V, et al. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets. Systematic Reviews in Pharmacy, 14(1), 413-423. Available at: [Link]

  • European Patent Office. (2009). EP2163551B1 - An improved process for the preparation of nebivolol hydrochloride.
  • Google Patents. (2012). WO2012095707A1 - Process for the preparation of nebivolol.
  • ResearchGate. (2020). Development & validation of stability indicating method for quantification of nebivolol & their related substances by HPLC-UV-PDA detection in its pharmaceutical drug product. Available at: [Link]

  • Patel, V. R., et al. (2022). DEVELOPMENT AND VALIDATION OF A ROBUST RP-HPLC METHOD FOR ESTIMATION OF NEBIVOLOL IN MARKETED FORMULATION. GSC Biological and Pharmaceutical Sciences, 21(02), 213–222. Available at: [Link]

  • Google Patents. (2013). EP2646426B1 - Process for the preparation of nebivolol.
  • Bezmialem Science. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Available at: [Link]

  • International Journal of Pharmacy. (2013). analytical method development and validation for simultaneous estimation of nebivolol and valsartan in bulk and pharmaceutical dosage form by rp-hplc method. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. (2023). Development and validation of stability indicating RP-HPLC method for nebivolol by using the DOE approach. Available at: [Link]

  • NIH - National Center for Biotechnology Information. (2012). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. PMC. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2017). Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS. Available at: [Link]

  • Google Patents. (2006). WO2006025070A2 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
  • Organic Chemistry Portal. (2023). Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Available at: [Link]

  • ResearchGate. (2015). Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-Al®). Available at: [Link]

  • Wordpress. (2023). Aluminium Hydride Reagents. Available at: [Link]

  • Wikipedia. (2023). Sodium bis(2-methoxyethoxy)aluminium hydride. Available at: [Link]

  • Lach-Ner. (2023). Synhydrid modifications. Available at: [Link]

Sources

Troubleshooting low yield in the preparation of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Introduction: The synthesis of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a critical step in the development of various pharmaceuticals, most notably as a key intermediate for the β-blocker Nebivolol.[1] While the reduction of the parent ester or carboxylic acid appears straightforward, achieving a consistently high yield requires meticulous attention to detail. This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize this transformation, converting low-yield frustrations into successful outcomes. We will focus on the most common synthetic route: the hydride-mediated reduction of an alkyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate.

Visual Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level overview of the diagnostic process when encountering a low yield.

TroubleshootingWorkflow start Low Yield Observed check_reaction Reaction Monitoring (TLC) start->check_reaction no_reaction No Reaction / High SM Remainder check_reaction->no_reaction Starting Material (SM) Dominates reaction_ok Reaction Complete (TLC) check_reaction->reaction_ok SM Consumed cause_reagent Cause: Inactive Hydride Reagent no_reaction->cause_reagent cause_conditions Cause: Non-Anhydrous Conditions no_reaction->cause_conditions solution_reagent Solution: Use fresh LiAlH₄/Vitride. Verify stoichiometry. cause_reagent->solution_reagent cause_conditions->solution_reagent check_workup Work-up & Isolation reaction_ok->check_workup emulsion Problem: Emulsion or Gelatinous Precipitate check_workup->emulsion Low Crude Yield crude_ok Good Crude Recovery check_workup->crude_ok High Crude Yield solution_workup Solution: Implement Fieser Work-up. Ensure proper quenching sequence. emulsion->solution_workup check_purification Purification (Chromatography) crude_ok->check_purification loss_purification Problem: Product Loss During Column check_purification->loss_purification Low Final Yield solution_purification Solution: Optimize solvent system. Consider alternative methods (Recrystallization). loss_purification->solution_purification

Caption: A logical workflow for diagnosing the root cause of low product yield.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter.

Problem Area 1: The Reaction Fails to Initiate or Proceed to Completion

Q: My TLC analysis shows only my starting ester, even after several hours. What is the most probable cause?

A: This points to a fundamental failure in the reducing agent's activity or the reaction conditions.

  • Cause 1: Deactivated Hydride Reagent. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this reduction and is extremely reactive towards moisture.[2] If it has been stored improperly or is from an old container, it will be partially or completely quenched. It reacts violently with water to produce hydrogen gas and inactive aluminum hydroxides.[2]

  • Solution 1: Use Fresh Reagent. Always use freshly opened LiAlH₄ or a standardized solution. If you suspect your solid reagent is old, it cannot be reliably reactivated and must be replaced.

  • Cause 2: Non-Anhydrous Conditions. This is the most frequent cause of failure. Any trace of water in your solvent, on your glassware, or in your starting material will consume the LiAlH₄ before it can reduce the ester. The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon).[2]

  • Solution 2: Ensure Rigorous Anhydrous Technique.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.

    • Solvent: Use a freshly distilled, anhydrous grade solvent like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). Solvents from a solvent purification system (SPS) are ideal. Do not use solvents from a bottle that has been opened multiple times without proper storage over molecular sieves.

    • Atmosphere: Assemble your reaction apparatus while flushing with nitrogen or argon. Use septa and needles for all liquid transfers.

Q: My reaction is very slow or stalls, with significant starting material remaining alongside some product.

A: This indicates that your reaction started but did not have enough active reducing agent to go to completion.

  • Cause: Insufficient Reducing Agent. You may have underestimated the amount of LiAlH₄ needed. While the stoichiometry for ester reduction is 2 equivalents of hydride (or 0.5 equivalents of LiAlH₄), it is standard practice to use a moderate excess (1.5 to 2.0 equivalents of LiAlH₄) to compensate for any trace moisture and ensure the reaction is driven to completion.[3][4] Furthermore, if your starting ester contains acidic impurities (like the parent carboxylic acid), the LiAlH₄ will be consumed in an acid-base reaction first, depleting the reagent available for reduction.[5]

  • Solution: Verify Purity and Stoichiometry.

    • Purity Check: Analyze your starting ester by ¹H NMR to ensure it is free from the corresponding carboxylic acid.

    • Increase Stoichiometry: Use 1.5 equivalents of LiAlH₄ relative to your starting ester. Add it portion-wise at 0°C, monitoring by TLC after the final addition and subsequent stirring at room temperature.

Problem Area 2: The Work-up and Isolation

Q: After quenching my reaction, I formed a thick, gelatinous emulsion that is impossible to filter and resulted in a very low crude yield. What happened?

A: This is a classic problem with LiAlH₄ reductions and is due to improper quenching, which forms poorly filterable, product-trapping aluminum salts.

  • Cause: Incorrect Quenching Procedure. Simply adding water or acid to the reaction mixture will often result in the formation of a colloidal aluminum hydroxide precipitate.

  • Solution: Employ the Fieser Work-up. This carefully controlled, sequential addition of reagents is designed to produce dense, granular, and easily filterable aluminum salts. For a reaction using X g of LiAlH₄ in a solvent like THF:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and cautiously add X mL of water.

    • Add X mL of 15% (w/v) aqueous NaOH solution.

    • Add 3X mL of water.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes to 1 hour. You should observe the formation of a white, granular solid that can be easily removed by filtration.

    • Wash the filtered solid thoroughly with your reaction solvent (THF or Ether) to recover any adsorbed product.

Fieser Work-up Reagent Ratios
Reagent Volume relative to mass (X g) of LiAlH₄
1. WaterX mL
2. 15% aq. NaOHX mL
3. Water3X mL
Problem Area 3: Purification

Q: I recovered a good amount of crude product, but I'm losing most of it during silica gel column chromatography.

A: This suggests an issue with your purification technique or choice of stationary/mobile phase.

  • Cause 1: Inappropriate Solvent System. If your elution solvent is too polar, your product may elute too quickly along with impurities. If it is not polar enough, your product may remain strongly adsorbed to the silica gel, leading to streaking and poor recovery. The alcohol product is significantly more polar than the starting ester.

  • Solution 1: Optimize TLC First. Before running a column, find a solvent system that gives your product an Rf value of ~0.25-0.35 on a TLC plate. A good starting point for this compound is a mixture of Ethyl Acetate and Hexanes (e.g., starting at 20:80 and increasing polarity to 30:70 or 40:60).

  • Cause 2: Product Instability (Less Common). While this specific chromanol is relatively stable, some complex alcohols can be sensitive to the acidic nature of standard silica gel.[6]

  • Solution 2: Consider Alternatives.

    • Neutralized Silica: You can use silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidity.

    • Alternative Stationary Phases: Alumina (neutral or basic) can be an alternative to silica gel.[6]

    • Recrystallization: If your crude product is a solid and reasonably pure, recrystallization is an excellent method to achieve high purity with minimal loss.[6][7] Try solvents like ethyl acetate/hexanes or dichloromethane/hexanes.

Optimized Experimental Protocol

(Based on standard procedures for LiAlH₄ reduction of chromane esters)[8][9][10]

This protocol assumes the reduction of 10 mmol of ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate.

  • Preparation: Under a nitrogen atmosphere, add LiAlH₄ (0.57 g, 15 mmol, 1.5 equiv.) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a septum. Add 50 mL of anhydrous THF via cannula. Cool the resulting suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate (2.24 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting ester by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

  • Work-up (Fieser Method): Once the reaction is complete, cool the flask back to 0°C.

    • Slowly add 0.6 mL of water.

    • Slowly add 0.6 mL of 15% aq. NaOH.

    • Slowly add 1.8 mL of water.

    • Remove the ice bath and stir vigorously for 1 hour.

  • Isolation: Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 20 mL). Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of 10% to 40% Ethyl Acetate in Hexanes to afford the title compound as a white solid or colorless oil.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the ester? No. NaBH₄ is a much milder reducing agent and is generally not powerful enough to reduce esters or carboxylic acids.[10][11] An attempt to use NaBH₄ will almost certainly result in no reaction and recovery of your starting material.

Q2: What are the primary safety concerns when working with LiAlH₄? LiAlH₄ is a dangerous chemical that must be handled with extreme care. It is pyrophoric (can ignite spontaneously in air, especially humid air) and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Always handle it in an inert atmosphere glovebox or under a nitrogen/argon blanket. Have a Class D fire extinguisher (for combustible metals) available.

Q3: My starting material is the carboxylic acid, not the ester. Does this guide still apply? Yes, the principles are the same, but the stoichiometry differs. The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate, consuming one equivalent of hydride. Therefore, you will need more LiAlH₄ compared to the ester reduction. A minimum of 3 hydride equivalents (0.75 eq LiAlH₄) is theoretically required, but using 2.0-2.5 equivalents of LiAlH₄ is recommended in practice.[4] The work-up and purification steps remain identical.

References

  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Online] Available at: [Link]

  • Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde.
  • ResearchGate. (2015). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH₄, LiAlH₄. [Online] Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. [Online] Available at: [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Online] Available at: [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. [Online] Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Online] Available at: [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Online] Available at: [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Benzopyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzopyrans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing fluorine atoms into the benzopyran scaffold. Fluorination can dramatically alter the physicochemical and pharmacological properties of a molecule, but the journey is often fraught with challenges, from stubborn side reactions to complex purification.[1][2][3]

This document moves beyond simple protocols to explain the why behind common experimental failures and provides actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Selectivity in Electrophilic Fluorination of β-Dicarbonyl Precursors

Q: I am attempting a monofluorination of a chroman-4-one or a related β-ketoester precursor using Selectfluor™, but I'm getting a significant amount of the difluorinated byproduct. How can I improve selectivity for the desired monofluorinated product?

A: This is a classic challenge in electrophilic fluorination. Over-fluorination occurs because the electron-withdrawing nature of the first fluorine atom can increase the acidity of the remaining α-proton, making the monofluorinated product's enolate as reactive, or even more reactive, than the starting material's enolate.

Underlying Mechanism:

The reaction proceeds via the formation of an enol or enolate, which then attacks the electrophilic fluorine source (Selectfluor™). After the first fluorination, the resulting α-fluoroketone can still enolize, leading to a second fluorination.

Troubleshooting Protocol & Optimization:

  • Control Stoichiometry Precisely: This is the most critical parameter.

    • Begin by using a slight substoichiometric amount of the fluorinating agent (e.g., 0.9 to 0.95 equivalents of Selectfluor™). This ensures the reaction stops once the limiting reagent is consumed, leaving some starting material behind, which is often easier to separate than the difluorinated byproduct.[4]

  • Monitor the Reaction Rigorously: Do not run the reaction for a fixed time. Monitor its progress closely every 15-30 minutes using Thin Layer Chromatography (TLC), LC-MS, or ¹⁹F-NMR.[5][6] Quench the reaction immediately upon consumption of the majority of the starting material.

  • Lower the Reaction Temperature: Reducing the temperature can enhance selectivity. Lower kinetic energy can make the difference in activation energy between the first and second fluorination more pronounced. Start your reaction at 0 °C or even -20 °C and allow it to warm slowly, if necessary.[4]

  • Solvent Choice: The solvent can influence enolization kinetics. Acetonitrile is common, but for troublesome substrates, consider exploring less polar solvents or protic solvents like t-butanol, which can modulate enolate reactivity.

  • Base Selection (if used): If a base is used to promote enolate formation, switch to a weaker, non-nucleophilic base (e.g., a tertiary amine like triethylamine instead of a stronger alkoxide). Use it in catalytic amounts where possible.

Data-Driven Optimization Strategy:

ParameterStandard ConditionTroubleshooting Adjustment 1Troubleshooting Adjustment 2Rationale
Selectfluor™ (eq.) 1.10.95 0.90Prevents over-fluorination by making it the limiting reagent.[4]
Temperature Room Temp (25 °C)0 °C -20 °C to RTSlows down the rate of the second fluorination more significantly.[4]
Solvent AcetonitrileAcetonitrilet-butanol or DMFAlters enolate stability and reactivity.
Monitoring Every 2 hoursEvery 15 min Every 30 minCrucial for quenching the reaction at the optimal point.

Visualizing the Competing Pathways:

G cluster_0 Desired Pathway: Monofluorination cluster_1 Side Reaction: Difluorination SM Starting Material (β-Ketoester) Enolate1 Enolate Intermediate SM->Enolate1 + Base Product1 Monofluorinated Product Enolate1->Product1 + Selectfluor™ - Base H⁺ Product1_c Monofluorinated Product Enolate2 Enolate of Product 1 (More Acidic α-H) Product1_c->Enolate2 + Base Product2 Difluorinated Byproduct Enolate2->Product2 + Selectfluor™ - Base H⁺ G Start Alcohol Precursor + DAST Intermediate Intermediate (e.g., R-O-SF₂NEt₂) Start->Intermediate Carbocation Carbocation Intermediate Intermediate->Carbocation Sₙ1-like Product_SN2 Desired Fluorinated Product Intermediate->Product_SN2 Sₙ2 Product_Elim Alkene Byproduct (Elimination) Carbocation->Product_Elim - H⁺ Product_Rearr Rearranged Fluoride (Rearrangement) Carbocation->Product_Rearr Hydride/Alkyl Shift, then + F⁻

Caption: DAST-mediated fluorination: Desired Sₙ2 vs. side reactions.

Issue 3: Low Yields and Byproducts in Benzopyran Ring Formation

Q: I'm attempting a one-pot synthesis of a 2-amino-4H-chromene derivative from a salicylaldehyde, malononitrile, and a base catalyst, but my yields are low and I'm getting a complex mixture. What's going wrong?

A: Multicomponent reactions for benzopyran synthesis are elegant and efficient but sensitive to reaction conditions. The mechanism typically involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. [7]A failure or side reaction at any of these steps can lead to a complex product mixture.

Potential Side Reactions & Causes:

  • Knoevenagel Condensation Failure: The initial condensation between the aldehyde and the active methylene compound (malononitrile) may be slow or incomplete if the catalyst is not effective.

  • Unwanted Michael Addition: The intermediate formed after the Knoevenagel condensation is a Michael acceptor. Sometimes, a second molecule of the nucleophile (malononitrile anion) can add to it, leading to dimeric byproducts instead of cyclizing.

  • Hydrolysis: If the reaction is run for too long or under aqueous/protic conditions, the nitrile groups can hydrolyze to amides or carboxylic acids, complicating the mixture.

  • Incorrect Cyclization: The intramolecular Michael addition might fail if sterically hindered or if the conformation is unfavorable. The open-chain intermediate may be isolated instead.

Troubleshooting Protocol & Optimization:

  • Catalyst Choice: The base catalyst is critical. If a weak base like piperidine or triethylamine is failing, consider a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an organocatalyst like DABCO (1,4-diazabicyclo[2.2.2]octane), which has been shown to be highly efficient. [7]2. Solvent and Temperature:

    • Ethanol is common, but it can participate in side reactions. Try running the reaction in an aprotic solvent like acetonitrile or THF to minimize hydrolysis and favor the desired pathway.

    • Gently heating the reaction (e.g., 50-60 °C) can often drive the final cyclization step to completion. Microwave irradiation can also be highly effective for accelerating these reactions and improving yields. [7]3. Order of Addition: While often run as a one-pot mixture, for difficult substrates, try a stepwise approach. First, perform the Knoevenagel condensation between the aldehyde and malononitrile. Once TLC confirms formation of the adduct, add the phenolic component to initiate the Michael addition and cyclization cascade.

  • Purification Strategy: Fluorinated compounds can have unique properties.

    • Chromatography: Use silica gel column chromatography as a standard method. [5]Due to the polarity of fluorine, you may need to adjust your solvent system (e.g., using ethyl acetate/hexane or DCM/methanol).

    • ¹⁹F-NMR Analysis: This is an invaluable tool for analyzing the crude mixture. It can tell you how many different fluorinated species are present and in what approximate ratio, helping you to identify byproducts without full isolation. [6][8] Workflow for Troubleshooting Benzopyran Synthesis:

workflow Start Low Yield/ Complex Mixture CheckCatalyst Step 1: Evaluate Catalyst (e.g., Piperidine vs DABCO) Start->CheckCatalyst CheckSolvent Step 2: Change Solvent (e.g., EtOH to MeCN) CheckCatalyst->CheckSolvent If no improvement CheckTemp Step 3: Adjust Temperature (e.g., RT to 60°C or MW) CheckSolvent->CheckTemp If no improvement CheckPurity Step 4: Analyze Crude (TLC, ¹⁹F-NMR) CheckTemp->CheckPurity Purify Step 5: Optimize Purification (Column Chromatography) CheckPurity->Purify Success High Yield/ Pure Product Purify->Success

Caption: Systematic workflow for optimizing benzopyran synthesis.

References

  • Source: National Institutes of Health (NIH)
  • Title: Examples for synthesizing benzopyrans.
  • Source: National Institutes of Health (NIH)
  • Title: (PDF)
  • Source: National Institutes of Health (NIH)
  • Title: Technical Support Center: Overcoming Side Reactions in Fluorination Source: BenchChem URL
  • Title: An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest Source: MDPI URL
  • Title: Multicomponent reaction for the synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles Source: VAST JOURNALS SYSTEM URL
  • Source: National Institutes of Health (NIH)
  • Source: Professor Steven V.
  • Title: Exploiting the unusual effects of fluorine in methodology Source: RSC Publishing URL
  • Source: Chemical Science (RSC Publishing)
  • Source: National Institutes of Health (NIH)

Sources

Technical Support Center: Stability of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the molecule's structural liabilities and employing robust experimental design, you can ensure the integrity of your results.

Introduction: Understanding the Molecule's Stability Profile

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chroman derivative. The stability of this class of molecules is influenced by several structural features: the benzopyran ring system, which contains an ether linkage, a primary alcohol, and a fluorine substituent on the aromatic ring. While specific stability data for this exact molecule is not extensively published, we can infer its likely behavior from forced degradation studies on structurally related compounds, such as the drug Nebivolol, and from the fundamental chemistry of chromanols and benzopyrans.[1][2][3]

Potential sites of instability include the ether linkage, which can be susceptible to acid and base-catalyzed hydrolysis, and the primary alcohol, which is a potential site for oxidation. The aromatic ring itself is generally stable but can be involved in photolytic degradation pathways under certain conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues you may encounter during your experiments.

Q1: I've dissolved my compound in an acidic aqueous buffer (pH < 4) and see a loss of the parent compound over time. What is likely happening?

A1: Under strong acidic conditions, the ether oxygen in the dihydropyran ring can be protonated. This protonation makes the benzylic C-O bond more susceptible to cleavage via hydrolysis. This ring-opening reaction would lead to the formation of a diol-substituted fluorophenol derivative. Forced degradation studies on Nebivolol, which contains this core structure, have demonstrated susceptibility to acidic hydrolysis.[3]

Troubleshooting Steps:

  • Confirm Degradation: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection, to monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

  • pH Adjustment: If your experimental conditions permit, increase the pH of your solution to a less acidic range (pH 5-7). Chromanol structures generally exhibit greater stability in neutral to slightly acidic conditions.

  • Solvent Choice: If possible, use aprotic or less protic solvents to minimize hydrolysis.

Q2: My compound seems to be degrading in a basic solution (pH > 9). What is the likely degradation pathway?

A2: Similar to acidic conditions, basic hydrolysis can also promote the cleavage of the ether linkage in the benzopyran ring. While typically less reactive than acid-catalyzed cleavage for this type of ether, it can still occur, especially at elevated temperatures. Studies on Nebivolol confirm that it is highly susceptible to basic hydrolysis.[3][4]

Troubleshooting Steps:

  • Neutralization: After your experiment, immediately neutralize the solution before analysis to prevent further degradation.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow the rate of hydrolysis.

  • Alternative Reagents: If a basic environment is required, consider using non-nucleophilic organic bases in an aprotic solvent if your experimental design allows.

Q3: I've observed a new impurity peak in my chromatogram after storing the compound in a solution exposed to air, particularly in the presence of trace metals. What could this be?

A3: The primary alcohol and the chromanol ring system are susceptible to oxidation.[5] The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. Additionally, the chromanol ring itself, similar to Vitamin E (α-tocopherol), can undergo oxidation to form quinone-type species, especially in the presence of oxidizing agents or metal ions that can catalyze the formation of reactive oxygen species.[6][7]

Troubleshooting Steps:

  • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or Vitamin E.

  • Degas Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions to minimize dissolved oxygen.

  • Use of Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

  • Storage Conditions: Store stock solutions under an inert atmosphere and protected from light at low temperatures (-20°C or -80°C).

Q4: Does exposure to light affect the stability of this compound?

A4: While many aromatic compounds are susceptible to photodegradation, forced degradation studies on the closely related drug Nebivolol have shown it to be stable under photolytic conditions.[2] However, direct and prolonged exposure to high-intensity UV light should still be avoided as a general precaution, as benzopyrans can undergo photochemical reactions.[8]

Preventative Measures:

  • Always store solutions in amber vials or protect them from light using aluminum foil.

  • Conduct experiments under subdued lighting conditions when possible.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol under your specific conditions, a forced degradation (stress testing) study is recommended. The goal is to induce 5-20% degradation to identify potential degradants and establish degradation pathways.[9]

Table 1: Recommended Conditions for Forced Degradation Study
Stress ConditionReagents and ConditionsRecommended Time Points
Acid Hydrolysis 0.1 M HCl at 60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C2, 6, 12, 24 hours
Oxidation 3% H₂O₂ in water at room temperature2, 6, 12, 24 hours
Thermal Solid compound at 80°C and solution (in proposed solvent) at 60°C1, 3, 7 days
Photolytic Solution exposed to ICH Q1B compliant light source (e.g., >1.2 million lux hours)End of exposure
Step-by-Step Methodology for Hydrolytic and Oxidative Stress Testing
  • Prepare Stock Solution: Accurately weigh and dissolve rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.

  • Initiate Stress Conditions:

    • Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Place in a water bath at 60°C.

    • Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Place in a water bath at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water. Keep at the same temperature as the stressed sample.

  • Sampling: At each designated time point, withdraw an aliquot from the stressed and control samples.

  • Neutralization (for Acid/Base Samples): Immediately neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl. This is critical to stop the degradation reaction.

  • Dilution: Dilute the neutralized/stressed sample and the control sample to a suitable concentration for analysis (e.g., 50 µg/mL) with your HPLC mobile phase.

  • Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Visualizing Workflows and Pathways

Diagram 1: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot ox Oxidation (3% H2O2, RT) stock->ox Aliquot control Control (Water, 60°C) stock->control Aliquot sampling Sample at Time Points acid->sampling base->sampling ox->sampling control->sampling neutralize Neutralize (Acid/Base) sampling->neutralize Acid/Base Samples dilute Dilute to Final Conc. sampling->dilute Ox/Control Samples neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent rac 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-methanol hydro_prod Ring-Opened Product (Fluorophenol diol derivative) parent->hydro_prod H+ or OH- ox_prod1 Aldehyde Derivative parent->ox_prod1 [O] ox_prod3 Quinone-type Species parent->ox_prod3 [O] ox_prod2 Carboxylic Acid Derivative ox_prod1->ox_prod2 [O]

Caption: Potential degradation pathways for the target compound.

By following these guidelines and proactively investigating the stability of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, you can ensure the quality and reliability of your research data.

References

  • Forced Degradation Study of Nebivolol Under Different Stress Conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Baillet, G., et al. (1997). Photodegradation of Organic Photochromes in Polymers - Naphthopyrans and Naphthoxazines Series -. Molecular Crystals and Liquid Crystals, 298(1), 69-78.
  • Beutner, R. H., & Bauer, K. H. (1987). Oxidation of the α-tocopherol model compound 2,2,5,7,8-pentamethyl-6-chromanol in the presence of alcohols.Helvetica Chimica Acta, 70(5), 1269-1279.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 4,6-Dimethyl-2-benzopyrone.BenchChem.
  • Cisneros-Cisneros, C., et al. (2005). Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation.The Journal of Organic Chemistry, 70(25), 10363-10369.
  • Kancherla, P., et al. (2017). Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS.
  • Rosenau, T., et al. (2005). Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation.The Journal of Organic Chemistry, 70(25), 10363-9.
  • Wagner, B. A., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents.Antioxidants, 9(4), 345.
  • Jain, P. S., et al. (2011). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations.Indian Journal of Pharmaceutical Sciences, 73(4), 451-456.
  • Kumar, A., & Saini, P. (2018). Development and Validation of a Forced Degradation UPLC Method for the Simultaneous Determination of Nebivolol HCl and Valsartan in Bulk and Pharmaceutical Dosage Form.Research Journal of Pharmacy and Technology, 11(7), 2845-2851.
  • Nyola, N. K., & Govindasamy, J. (n.d.). DEGRADATION OF NEBIVOLOL HYDROCHLORIDE. ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol has emerged as a compound of significant interest, primarily as a key intermediate in the synthesis of Nebivolol, a third-generation β-blocker with a unique pharmacological profile.[2] This guide provides an in-depth comparative analysis of the biological activity of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their interactions with biological targets, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The central thesis of this guide is that the biological activity of this class of compounds is intrinsically linked to their stereochemistry and the nature of substituents on the benzopyran ring system. While the racemic mixture of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol serves as a synthetic precursor, its constituent enantiomers are precursors to the two active enantiomers of Nebivolol, each with distinct and synergistic pharmacological effects.

The Dual Pharmacological Nature of the 6-Fluorochroman-2-methanol Scaffold

The primary biological relevance of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol lies in its role as a building block for Nebivolol. Nebivolol is a racemic mixture of (+)-Nebivolol (d-Nebivolol) and (-)-Nebivolol (l-Nebivolol).[2][3] The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the classic beta-blocking effects on the heart, such as reduced heart rate and blood pressure.[2][3][4] In contrast, the l-enantiomer is responsible for a unique vasodilatory effect mediated by the release of nitric oxide (NO) from endothelial cells.[2][3] This dual mechanism of action—cardioselective β1-blockade and NO-mediated vasodilation—sets Nebivolol apart from traditional beta-blockers.

The 6-fluoro substituent on the chroman ring is a critical feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] Studies on other fluorinated adrenergic ligands have shown that the position of the fluorine atom can dramatically influence receptor selectivity. For example, 6-fluoronorepinephrine is an α-adrenergic agonist, while 2-fluoronorepinephrine is a nearly pure β-adrenergic agonist.[6][7]

Comparative Biological Activity Data

While specific quantitative data for the direct precursor, rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, is not extensively available in the public domain, we can infer its potential activities by examining the well-characterized final product, Nebivolol, and other related benzopyran derivatives.

Compound/AnalogTarget(s)Activity MetricValueKey Structural FeaturesReference(s)
(+)-Nebivolol (d-enantiomer) β1-Adrenergic ReceptorIC500.8 nM(S,R,R,R)-configuration of the final dimeric structure[8]
(-)-Nebivolol (l-enantiomer) Endothelial Nitric Oxide Synthase (eNOS)-Potentiates NO release(R,S,S,S)-configuration of the final dimeric structure[2][3]
Propranolol β1/β2-Adrenergic Receptors-Non-selective antagonistNaphthalene ring system[1]
Atenolol β1-Adrenergic Receptorlog Kd-6.66Selective β1-antagonist[8]
Betaxolol β1-Adrenergic ReceptorIC506 µMSelective β1-antagonist[8]

Note: The activities of d- and l-Nebivolol are for the final dimeric drug substance, which is formed from the precursor alcohol. The data for other beta-blockers are provided for comparison of potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class of compounds can be dissected by considering the key structural components: the 6-fluoro-chroman core, the stereochemistry at the 2-position, and the nature of the substituent at the 2-position.

The 6-Fluoro-Chroman Core

The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a common motif in compounds targeting adrenergic receptors. The 6-fluoro substitution is crucial. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing receptor binding interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the molecule.

Stereochemistry at the 2-Position

As evidenced by the distinct activities of the Nebivolol enantiomers, the stereochemistry of the chiral centers is paramount. The specific spatial arrangement of the hydroxyl and the rest of the molecule dictates the interaction with the chiral binding pockets of the target receptors. For β-adrenergic receptors, the (R)-configuration at the hydroxyl-bearing carbon is typically associated with higher antagonist activity in most beta-blockers. However, Nebivolol is a notable exception where the (S,R,R,R)- and (R,S,S,S)- configurations of the final molecule determine the distinct activities.[4]

Substituents at the 2-Position

The methanol group in the title compound is a reactive handle for further synthesis, leading to the final dimeric structure of Nebivolol. In other benzopyran analogs, modifications at this position can lead to a wide range of biological activities. For instance, replacing the methanol with other functional groups can modulate potency and selectivity for various receptors.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for assessing the key biological activities are provided below.

Protocol 1: In Vitro β1-Adrenergic Receptor Binding Assay

This assay determines the affinity of a test compound for the β1-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the β1-adrenergic receptor.

Materials:

  • Human β1-adrenergic receptor-expressing cell line (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist)

  • Non-specific binding control: Propranolol

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Cell Membrane Preparation: Culture the β1-AR expressing cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Competition Binding Assay: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of β1-Adrenergic Receptor Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes β1-AR Expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-CGP 12177 Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Separate Bound/Free Radioligand (Filtration) Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Plotting Plot % Specific Binding vs. [Test Compound] Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for β1-Adrenergic Receptor Binding Assay.

Protocol 2: Endothelial Nitric Oxide Synthase (eNOS) Activation Assay

This assay measures the ability of a test compound to stimulate the production of nitric oxide in endothelial cells.

Objective: To quantify the production of nitric oxide (NO) in response to a test compound.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium

  • Test compounds

  • Griess Reagent System (for nitrite determination)

  • Nitrate reductase (to convert nitrate to nitrite)

  • L-arginine (substrate for eNOS)

Procedure:

  • Cell Culture: Culture HUVECs in appropriate medium until confluent.

  • Treatment: Replace the medium with a buffer containing L-arginine and treat the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Sample Collection: Collect the cell culture supernatant.

  • Nitrate to Nitrite Conversion: Treat the supernatant with nitrate reductase to convert any nitrate produced into nitrite.

  • Griess Reaction: Add the Griess reagents to the samples. This will form a colored azo dye in the presence of nitrite.

  • Quantification: Measure the absorbance of the samples at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the cell culture supernatants, which is indicative of NO production.

Diagram of eNOS Activation Signaling Pathway:

G TestCompound l-enantiomer Analog (e.g., l-Nebivolol) Receptor β3-Adrenergic Receptor (?) TestCompound->Receptor Activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates eNOS eNOS PI3K_Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified eNOS activation pathway.

Conclusion

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol represents a fascinating scaffold with significant, yet stereochemically dependent, biological potential. Its role as a precursor to the dual-acting antihypertensive agent Nebivolol highlights the importance of chirality in drug design. The d-enantiomer pathway leads to potent β1-adrenergic blockade, while the l-enantiomer pathway results in beneficial NO-mediated vasodilation.

Further research into the direct biological activities of the racemic precursor and a wider range of its analogs is warranted. Such studies would provide a more granular understanding of the structure-activity relationships and could lead to the development of novel therapeutics with tailored pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

  • Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. PubMed. [Link]

  • Syntheses and Beta-Adrenergic Binding Affinities of (R)- And (S)-fluoronaphthyloxypropanolamines. PubMed. [Link]

  • Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. ResearchGate. [Link]

  • Stereochemical Comparison of Nebivolol With Other Beta-Blockers. PubMed. [Link]

  • Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. [Link]

  • Syntheses of (R)- and (S)-2- and 6-fluoronorepinephrine and (R)- and (S)-2- and 6-fluoroepinephrine: effect of stereochemistry on fluorine-induced adrenergic selectivities. PubMed. [Link]

  • Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. PubMed. [Link]

  • Endothelial nitric oxide synthase activation is critical for vascular leakage during acute inflammation in vivo. PNAS. [Link]

  • beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. PubMed. [Link]

  • Regulation of endothelial nitric oxide synthase by small RNA. PMC. [Link]

  • Beta 1-selective Adrenoceptor Antagonists: Examples of the 2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazole Class. PubMed. [Link]

  • Beta 1-selective adrenoceptor antagonists: examples of the 2-[4-[3-(substituted amino)-2-hydroxypropoxy]phenyl]imidazole class. 2. PubMed. [Link]

  • High-affinity binding of agonists to beta-adrenergic receptors on intact cells. PMC. [Link]

  • Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. NIH. [Link]

  • Inhibitory effects of methanol extract of seeds of Job's Tears (Coix lachryma-jobi L. var. ma-yuen) on nitric oxide and superoxide production in RAW 264.7 macrophages. PubMed. [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]

Sources

A Comparative Guide to Purity Analysis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the chemical purity and stereochemical integrity of starting materials and intermediates are of paramount importance. This guide provides an in-depth comparative analysis of methodologies for determining the purity of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a key chiral building block in the synthesis of various pharmaceuticals. We will explore common impurities, compare analytical techniques, and present detailed experimental protocols to ensure the quality and consistency required for drug development.

The Critical Role of Purity in Pharmaceutical Synthesis

The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability. The 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol scaffold is therefore a valuable synthon. However, impurities, including regioisomers, starting materials, and by-products from the synthetic route, can negatively impact the safety and efficacy of the final API. Furthermore, as a racemic mixture, the separation and quantification of the individual enantiomers are often critical, as they may exhibit different pharmacological activities.

Common Impurities in the Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

The synthesis of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol typically involves the reduction of the corresponding ketone, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one. Potential impurities that may arise during this process include:

  • Unreacted Starting Material: 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one.

  • Over-reduction Products: Where the aromatic ring is partially or fully reduced.

  • Ring-Opening Products: Resulting from cleavage of the pyran ring under harsh reaction conditions.

  • Regioisomers: Such as 5-fluoro or 7-fluoro isomers, if the starting material is not regiochemically pure.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity analysis is dictated by the nature of the impurities to be detected and the required level of sensitivity. Here, we compare the most common methods for the analysis of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution, sensitive, versatile with various detectors (UV, MS).May require derivatization for compounds without a chromophore.Quantification of non-volatile impurities, starting materials, and by-products.
Gas Chromatography (GC) Separation based on volatility and polarity.Excellent for volatile impurities and residual solvents. High sensitivity with FID or MS detectors.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile by-products.
Chiral HPLC/SFC Separation of enantiomers using a chiral stationary phase.Direct separation and quantification of enantiomers.Chiral columns can be expensive and have specific mobile phase requirements.Determination of enantiomeric excess (e.e.).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of molecular structure based on the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify impurities without a reference standard.Lower sensitivity compared to chromatographic methods.Structural elucidation of unknown impurities, quantification of major components.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information.Typically coupled with a separation technique (LC-MS, GC-MS).Identification and confirmation of impurities.

Experimental Protocols

HPLC-UV Method for Achiral Purity Analysis

This method is suitable for the quantification of non-volatile impurities and unreacted starting material.

Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of mobile phase prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL onto HPLC system prep3->hplc1 hplc2 Isocratic elution hplc1->hplc2 hplc3 UV detection at 275 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate % purity using area normalization data1->data2 cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis prep1_c Weigh 5 mg of sample prep2_c Dissolve in 10 mL of mobile phase prep1_c->prep2_c prep3_c Filter through 0.45 µm syringe filter prep2_c->prep3_c hplc1_c Inject 5 µL onto chiral column prep3_c->hplc1_c hplc2_c Isocratic elution with hexane/isopropanol hplc1_c->hplc2_c hplc3_c UV detection at 275 nm hplc2_c->hplc3_c data1_c Integrate enantiomer peak areas hplc3_c->data1_c data2_c Calculate enantiomeric excess (e.e.) data1_c->data2_c

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Instrumentation and Conditions:

  • HPLC System: Shimadzu Prominence-i LC-2030C or equivalent

  • Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • UV Detection: 275 nm

Procedure:

  • Sample Preparation: Prepare a sample solution at a concentration of 0.5 mg/mL in the mobile phase.

  • Injection: Inject the sample solution into the chiral HPLC system.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Comparison with an Alternative: Chiral Epoxides

Chiral epoxides, such as (R)- or (S)-styrene oxide, are also common building blocks in pharmaceutical synthesis. The purity analysis of these compounds presents different challenges.

Feature rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (R)-Styrene Oxide
Key Purity Concern Enantiomeric purity, residual starting material (ketone).Enantiomeric purity, residual diol from hydrolysis.
Primary Analytical Technique Chiral HPLC, HPLC-UV.Chiral GC, GC-MS.
Sample Volatility LowHigh
Potential for On-Column Degradation LowHigh (ring-opening)

The higher volatility of styrene oxide makes it more amenable to GC-based methods, which can offer higher resolution and faster analysis times for volatile compounds. However, the thermal lability of epoxides requires careful optimization of GC inlet temperatures to prevent on-column degradation.

Conclusion and Recommendations

The purity analysis of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol requires a multi-faceted approach. A combination of HPLC-UV for achiral purity and chiral HPLC for enantiomeric excess determination provides a comprehensive assessment of quality. For unknown impurity identification, LC-MS is an invaluable tool. The choice of analytical methodology should always be guided by a thorough understanding of the synthetic route and potential impurities. By implementing robust and validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • Chiral Separations by Liquid Chromatography. Subramanian, G. (Ed.). (2007). Wiley-VCH. [Link]

  • Impurity and Degradant Profiling. Ermer, J., & Miller, J. H. M. (Eds.). (2005). RSC Publishing. [Link]

  • International Council for Harmonisation (ICH) Q3A Impurities in New Drug Substances. (2006). ICH. [Link]

  • Gas Chromatography and Mass Spectrometry: A Practical Guide. Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Academic Press. [Link]

  • Enantioselective synthesis of 6-fluoro-chroman-2-carboxylic acid derivatives. Journal of Fluorine Chemistry. (2008). [Link]

A Senior Application Scientist's Comparative Guide to Enantiomeric Purity Determination of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical composition of pharmaceutically active compounds is a critical quality attribute, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern chromatographic techniques for the determination of enantiomeric purity of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the principles, practical methodologies, and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and efficient methods for chiral purity analysis.

Introduction: The Imperative of Chiral Separation

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol possesses a single stereocenter, making it exist as a pair of enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to stereospecific therapeutic effects or adverse reactions. Therefore, the accurate quantification of the enantiomeric excess (e.e.) is not merely an analytical exercise but a regulatory necessity and a cornerstone of drug safety and efficacy.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chromatographic methods overcome this by creating a transient chiral environment where the two enantiomers exhibit different affinities, allowing for their separation. This is typically achieved through the use of a Chiral Stationary Phase (CSP). This guide will compare the three leading chromatographic techniques for this purpose.

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique is a critical decision driven by factors such as speed, resolution, solvent consumption, and compatibility with detection methods like mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantiomeric separations. The separation mechanism relies on the differential interaction of the enantiomers with a CSP. For a polar molecule like 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.

Causality in Method Development:

  • Stationary Phase Selection: Polysaccharide derivatives, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series, create chiral "pockets" or grooves. The enantiomers fit differently into these pockets, leading to differential retention. For initial screening, columns like CHIRALPAK IA, IB, IC, and IG are recommended as they cover a wide range of selectivities.

  • Mobile Phase Optimization: In Normal Phase (NP) mode, a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier, competing with the analyte for interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution. For MS compatibility, Reversed Phase (RP) or Polar Organic (PO) modes are preferred.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations. It uses supercritical CO2 as the primary mobile phase, which is non-toxic and readily available. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.

Causality in Method Development:

  • Mobile Phase: The mobile phase in SFC consists of supercritical CO2 and an organic modifier, typically an alcohol like methanol. Methanol is often the preferred co-solvent due to its high eluotropic strength. For polar analytes, additives like amines or acids may be required to improve peak shape.

  • Advantages for Polar Analytes: While historically favored for non-polar compounds, modern SFC instruments and column technologies have expanded its utility to polar analytes. SFC often provides unique selectivity and can successfully separate compounds that are challenging by HPLC. For many chiral separations, SFC is faster and provides higher resolution than HPLC.

Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For non-volatile analytes like our target compound, derivatization is necessary to increase volatility.

Causality in Method Development:

  • Derivatization: The hydroxyl group of the benzopyran methanol needs to be derivatized, for example, by silylation or acylation, to make it amenable to GC analysis. This adds an extra step to the sample preparation process, which can be a source of error if not carefully controlled.

  • Stationary Phase: Chiral GC columns typically use cyclodextrin derivatives as the CSP. These phases offer excellent enantioselectivity for a wide range of compounds.

  • Limitations: The requirement for derivatization and the thermal stability of the analyte and its derivative are key limiting factors for GC.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

FeatureChiral HPLC (Normal Phase)Chiral SFCChiral GC
Analysis Time 10 - 20 min2 - 10 min15 - 30 min
Resolution (Rs) Good to Excellent (>1.5)Excellent (>2.0)Excellent (>2.0)
Solvent Consumption High (Hexane, IPA/EtOH)Low (CO2, Methanol)Very Low (Carrier Gas)
Sample Prep Dissolve in mobile phaseDissolve in modifierDerivatization required
MS Compatibility Possible with mode changeExcellentExcellent
Throughput ModerateHighLow to Moderate

Experimental Protocols & Workflows

Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization cluster_val Phase 5: Validation Prep Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) Screen_HPLC HPLC Screening (e.g., CHIRALPAK IA, IB, IC, IG) Mobile Phase: Hexane/IPA Prep->Screen_HPLC Inject Screen_SFC SFC Screening (Same columns as HPLC) Mobile Phase: CO2/MeOH Prep->Screen_SFC Inject Eval Separation Achieved? Screen_HPLC->Eval Screen_SFC->Eval Eval->Screen_HPLC No, try different columns/conditions Optimize Optimize Mobile Phase (Modifier %, Additives) Temperature, Flow Rate Eval->Optimize Yes Validate Method Validation (Robustness, Linearity, LOD/LOQ) Optimize->Validate

Caption: General workflow for chiral method development.

Protocol 1: Chiral HPLC Method
  • Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL.

Self-Validation Check: A system suitability test should yield a resolution (Rs) of > 2.0 between the enantiomeric peaks and a tailing factor between 0.9 and 1.5 for both peaks.

Protocol 2: Chiral SFC Method
  • Column: CHIRALPAK® IA-3, 3 µm, 4.6 x 100 mm.

  • Mobile Phase: Supercritical CO2 / Methanol (75:25, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 0.5 mg/mL.

Self-Validation Check: The system suitability should demonstrate a resolution (Rs) of > 2.5, and the pressure fluctuation should be minimal to ensure reproducible retention times.

Decision Tree for Method Selection

The choice between HPLC, SFC, and GC depends on the specific needs of the laboratory.

Decision_Tree Start Start: Need to determine enantiomeric purity Throughput Is high throughput critical? Start->Throughput Solvent Is reducing organic solvent use a priority? Throughput->Solvent No SFC Choose SFC: - Fast analysis - Low solvent waste - High resolution Throughput->SFC Yes Volatility Is the analyte volatile or easy to derivatize? Solvent->Volatility No Solvent->SFC Yes HPLC Choose HPLC: - Well-established - Versatile - Robust Volatility->HPLC No GC Choose GC: - High sensitivity - For volatile analytes Volatility->GC Yes

Caption: Decision tree for selecting a chiral separation technique.

Conclusion and Recommendations

For the enantiomeric purity determination of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, both chiral HPLC and SFC are highly effective methods.

  • Supercritical Fluid Chromatography (SFC) is strongly recommended for laboratories where speed, throughput, and sustainability are primary drivers. Its ability to deliver high-resolution separations in significantly shorter times with reduced organic solvent consumption makes it the superior choice for process development and high-throughput screening environments.

  • High-Performance Liquid Chromatography (HPLC) remains a robust and reliable option, particularly in quality control laboratories where established protocols and instrumentation are already in place. Its versatility across different modes (NP, RP, PO) provides flexibility in method development.

  • Gas Chromatography (GC) is the least favorable option for this specific analyte due to the necessity of a derivatization step, which adds complexity and potential for variability to the analytical workflow. It should only be considered if HPLC or SFC are unavailable or if specific volatile impurities are also of interest.

Ultimately, the optimal choice depends on a balance of performance requirements, available instrumentation, and laboratory goals. For new method development, SFC presents the most compelling advantages in efficiency and environmental impact.

References

  • Daicel Chiral Technologies. (n.d.). Application Notes: Chiral. LCGC International. Retrieved from [Link]

  • Slideshare. (n.d.). Comparison of sfc, gc and hplc. Retrieved from [Link]

  • Zhang, J., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-66. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013). Instruction manual for chiralpak® as-h. Retrieved from [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Retrieved from [Link]

  • Welch, C. J., et al. (2020). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry, 22, 1344-1351. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Lesellier, E. (2015). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Separation of methyclothiazide using new immobilized column – chiralpak ig - application note. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Schugar, H., et al. (2022).

A Comparative Guide to the Cost-Effective Synthesis of Nebivolol: An Analysis of the rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1 adrenergic receptors and its ability to induce vasodilation through nitric oxide potentiation.[1][2] This dual mechanism of action makes it a highly effective agent for the management of hypertension and heart failure.[1][2] The commercial success of Nebivolol hinges on a manufacturing process that is not only efficient and high-yielding but also economically viable and environmentally sustainable. The synthesis of Nebivolol is a complex process involving the creation of four chiral centers, which presents significant challenges in controlling stereochemistry and minimizing the production of unwanted isomers.[2][3]

A pivotal strategy in the synthesis of Nebivolol involves the use of key intermediates that streamline the introduction of the required stereochemistry. One such critical intermediate is rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. This guide provides a detailed cost-effectiveness analysis of the synthetic route employing this intermediate, comparing it with alternative pathways. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a comprehensive resource for professionals in drug development and manufacturing.

The Central Role of this compound

The synthesis of Nebivolol fundamentally involves the coupling of two distinct chroman-based fragments.[4] this compound serves as a precursor to one of these essential building blocks. Its significance lies in its efficient conversion to the corresponding aldehyde, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde, a versatile intermediate in many patented Nebivolol syntheses.[5] The cost-effectiveness of this route is therefore heavily dependent on the efficient and economical synthesis of the initial alcohol.

Synthetic Pathway Analysis: A Head-to-Head Comparison

Route A: The this compound Pathway

This synthetic approach commences with the readily available 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The transformation to the target alcohol is typically achieved in two steps: esterification followed by reduction.

  • Esterification: The carboxylic acid is converted to its corresponding ester, often the ethyl or methyl ester, under acidic conditions.[5][6] This is a standard and high-yielding reaction.

  • Reduction: The ester is then reduced to the primary alcohol, this compound.[6] While effective, the choice of reducing agent is a critical cost and safety consideration. Historically, reagents like sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride®) have been used, but these can be expensive.[5] More recent, cost-effective methods are continuously being explored.

  • Oxidation: The alcohol is subsequently oxidized to the aldehyde. Modern methods often employ reagents like sodium hypochlorite in the presence of a TEMPO catalyst, which are more economical and environmentally friendly than older methods using heavy metals like chromium.[5][6]

From the aldehyde, the synthesis proceeds to form the key epoxide and amino-alcohol fragments that are ultimately coupled to form Nebivolol.[1][5]

Route B: Alternative Synthetic Routes

Several alternative strategies for Nebivolol synthesis exist, each with its own set of advantages and disadvantages. A prominent alternative involves the direct use of resolved enantiomers of 6-fluoro-chroman-2-carboxylic acid.[7] This approach aims to control stereochemistry from an earlier stage but often involves a greater number of steps and can be more costly due to the resolution process.[7]

Other routes may employ different starting materials and intermediates, such as those derived from glyceraldehyde acetonide.[4] However, these can be lengthy, with some patented syntheses requiring up to thirty steps, making them less economically viable for large-scale production.[7] The use of hazardous reagents like thionyl chloride and sodium hydride in some of these alternative pathways also presents safety and environmental concerns.[5][8]

Cost-Effectiveness and Performance Comparison

The economic viability of a synthetic route is a multifactorial equation. Below is a comparative analysis of the this compound pathway against common alternatives.

MetricRoute A: rac 6-Fluoro...methanol PathwayRoute B: Alternative Pathways (e.g., Early Resolution)
Starting Material Cost Moderate: 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a relatively accessible starting material.[9][10]High: Chiral starting materials or resolution agents add significant cost.[7]
Number of Steps Generally shorter and more convergent.Often longer, with additional steps for chiral resolution or introduction of stereocenters.[7]
Overall Yield Can be high, though dependent on the efficiency of the reduction and oxidation steps.[6]Can be lower due to the increased number of steps and potential for material loss during resolution.[11]
Reagent & Catalyst Cost Can be optimized for cost-effectiveness by using modern reagents like TEMPO.[6]May require expensive chiral catalysts or resolving agents.[3]
Process Complexity Moderately complex, with a key challenge being the separation of diastereomers later in the synthesis.[3]Can be highly complex, with multiple chromatographic separations.[4][11]
Scalability Generally good, with established protocols for large-scale production.[6]Can be challenging to scale up, especially chromatographic separations.[11]
Environmental Impact Can be minimized by avoiding heavy metals and using catalytic oxidation methods.[5][6]Varies, but some routes utilize hazardous reagents.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a synthesis of published methodologies.[5][6]

  • Esterification:

    • To a solution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (1.0 eq) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester.

  • Reduction:

    • Dissolve the ethyl ester (1.0 eq) in an anhydrous solvent such as toluene under an inert atmosphere.

    • Cool the solution to 0°C and slowly add a solution of a suitable reducing agent (e.g., sodium dihydro-bis(2-methoxyethoxy)aluminate, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution.

    • Filter the resulting mixture, and separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by crystallization from a suitable solvent like cyclohexane.[6]

Protocol 2: Oxidation to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

This protocol is based on a TEMPO-catalyzed oxidation.[5][6]

  • To a solution of this compound (1.0 eq) in dichloromethane (10 volumes) at 0°C, add TEMPO (0.01 eq) and potassium bromide (0.1 eq).

  • Slowly add an aqueous solution of sodium hypochlorite (1.2 eq) while maintaining the temperature at 0-5°C.

  • Stir the reaction vigorously for 1-2 hours, monitoring by TLC.

  • Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired aldehyde.

Visualizing the Synthetic Pathways

Nebivolol_Synthesis cluster_route_a Route A: rac-Alcohol Pathway cluster_route_b Route B: Alternative (Early Resolution) A1 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid A2 Ethyl 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylate A1->A2 Esterification A3 rac 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-methanol A2->A3 Reduction A4 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxaldehyde A3->A4 Oxidation (TEMPO) A5 Key Epoxide & Amino-Alcohol Fragments A4->A5 Nebivolol Nebivolol A5->Nebivolol Coupling B1 rac 6-Fluoro-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid B2 Resolved (S) and (R) Carboxylic Acids B1->B2 Chiral Resolution B3 Separate Synthesis of Chiral Fragments B2->B3 B3->Nebivolol Coupling

Caption: Comparative workflows for Nebivolol synthesis.

Conclusion

The synthesis of Nebivolol via this compound presents a robust and economically favorable approach for large-scale production. While challenges in diastereomeric separation exist later in the synthesis, the route benefits from readily available starting materials and the potential for optimization through the use of modern, cost-effective reagents. Alternative routes, such as those involving early-stage chiral resolution, often introduce additional steps and costs that can make them less competitive for industrial applications. Ultimately, the choice of synthetic strategy will depend on a careful evaluation of raw material costs, process efficiency, scalability, and regulatory considerations. The pathway utilizing this compound, particularly when paired with modern catalytic oxidation methods, represents a compelling and cost-effective strategy for the industrial synthesis of Nebivolol.

References

  • Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry - ACS Publications.
  • Process For Preparation Of 6 Fluoro 3,4 Dihydro 2(h) Benzopyran 2 Carboxaldehyde. Google Patents.
  • Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Your Europe.
  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate.
  • Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Your Europe.
  • Nebivolol Synthetic Routes. MedKoo Biosciences.
  • Preparation of nebivolol. Google Patents.
  • Process for the preparation of nebivolol. European Patent Office.
  • Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. ResearchGate.
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Your Europe.
  • Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof. Google Patents.
  • A process for preparation of racemic nebivolol. Google Patents.
  • An improved process for the preparation of nebivolol hydrochloride. Google Patents.
  • An Improved Process For The Preparation Nebivolol Hydrochloride. Quick Company.
  • United States Patent (10) Patent No.: US 8,604,222 B2. Google Patents.
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. European Patent Office.
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  • Nebivolol synthesis method and intermediate compound thereof. Google Patents.

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A Comparative Guide to the Synthetic Routes of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of racemic 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a key intermediate in the synthesis of pharmaceuticals such as the β-blocker Nebivolol.[1][2] The choice of synthetic pathway in drug development is critical, impacting scalability, cost-effectiveness, and the impurity profile of the final active pharmaceutical ingredient (API). This document will dissect two distinct strategies: a linear synthesis commencing from 4-fluorophenol and a convergent approach involving the reduction of a pre-synthesized chroman ester. Through detailed experimental protocols, data-driven comparisons, and mechanistic insights, this guide aims to equip researchers and drug development professionals with the necessary information to make informed decisions for their specific applications.

Introduction to the Target Molecule

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, with the chemical formula C₁₀H₁₁FO₂, is a fluorinated chroman derivative. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability and binding affinity to biological targets.[1] This makes fluorinated building blocks, such as the title compound, highly valuable in medicinal chemistry. The primary focus of this guide is to evaluate the synthetic accessibility of this important racemic intermediate.

Synthetic Route 1: Multi-step Synthesis from 4-Fluorophenol

This route builds the chroman core from a readily available starting material, 4-fluorophenol, through a sequence of classical organic transformations. This linear approach offers a high degree of control over the introduction of substituents on the aromatic ring.

Experimental Protocol:

Step 1: Acetylation of 4-Fluorophenol

4-Fluorophenol is first protected as its acetate ester to facilitate the subsequent ortho-acylation.

  • In a reaction vessel, 4-fluorophenol is dissolved in a suitable solvent such as acetic anhydride.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting 4-fluorophenyl acetate is isolated by aqueous workup and purified by distillation.

Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate

The acetyl group is rearranged from the phenolic oxygen to the ortho position on the aromatic ring to yield 2-acetyl-4-fluorophenol. This reaction is typically catalyzed by a Lewis acid.[2]

  • 4-Fluorophenyl acetate is dissolved in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Anhydrous aluminum chloride (AlCl₃) is added portion-wise at a controlled temperature (typically elevated to favor ortho-acylation).[3]

  • The reaction mixture is heated until completion.

  • The reaction is quenched by the addition of acid, and the product, 2-acetyl-4-fluorophenol, is isolated and purified. A yield of 58% has been reported for this step.[1]

Step 3: Claisen Condensation and Cyclization

2-Acetyl-4-fluorophenol undergoes a Claisen condensation with diethyl oxalate, followed by an intramolecular cyclization and hydrolysis to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1]

  • Sodium ethoxide is prepared in situ by dissolving sodium metal in absolute ethanol.

  • A mixture of 2-acetyl-4-fluorophenol and diethyl oxalate is added to the sodium ethoxide solution at a controlled temperature.

  • The reaction mixture is refluxed to drive the condensation and cyclization.

  • Subsequent hydrolysis with aqueous acid yields the chromone carboxylic acid, which can be isolated by filtration.

Step 4: Catalytic Hydrogenation

The double bond and the ketone in the chromone ring are reduced simultaneously via catalytic hydrogenation to yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[1]

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is dissolved in a suitable solvent, such as acetic acid.

  • A palladium on carbon catalyst (10% Pd/C) is added.[1]

  • The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated carboxylic acid.

Step 5: Reduction of the Carboxylic Acid

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4]

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • The solution is added dropwise to a suspension of LiAlH₄ in THF at 0 °C.

  • The reaction is stirred until completion and then carefully quenched with water and aqueous base.

  • The product, rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, is extracted and purified by chromatography.

An overall yield of 27% for the formation of the carboxylic acid intermediate has been reported.[1] The final reduction step typically proceeds in high yield.

Synthetic Pathway Diagram (Route 1)

Synthetic Route 1 A 4-Fluorophenol B 4-Fluorophenyl acetate A->B Acetic anhydride, H₂SO₄ (cat.) C 2-Acetyl-4-fluorophenol B->C AlCl₃, Fries Rearrangement D 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid C->D Diethyl oxalate, NaOEt, then H₃O⁺ E 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid D->E H₂, 10% Pd/C, Acetic Acid F rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol E->F 1. LiAlH₄, THF 2. H₂O Synthetic Route 2 A 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid B Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate A->B Methanol, H₂SO₄ (cat.) C rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol B->C Vitride, Toluene/MDC, -78 °C

Caption: Convergent synthesis via reduction of the chroman-2-carboxylate ester.

Comparative Analysis

ParameterRoute 1: From 4-FluorophenolRoute 2: From Chroman Ester
Starting Material 4-Fluorophenol (readily available, low cost)6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate (requires prior synthesis)
Number of Steps 61-2 (depending on the availability of the ester)
Overall Yield ~25-30% (estimated)High (for the reduction step, but depends on the synthesis of the ester)
Key Reagents AlCl₃, Diethyl oxalate, Pd/C, LiAlH₄Vitride or other strong reducing agents
Scalability Potentially challenging due to multiple steps and purificationMore straightforward for the final reduction step
Control of Stereochemistry Not addressed in the racemic synthesisNot addressed in the racemic synthesis
Key Challenges Fries rearrangement conditions can be harsh; multiple purification steps.Controlling the reduction to minimize aldehyde byproduct formation.

Discussion and Conclusion

Route 1 offers a fundamental approach starting from a simple, inexpensive raw material. Its linear nature, however, results in a lower overall yield and requires multiple unit operations, including a potentially harsh Fries rearrangement and a catalytic hydrogenation step. This route may be suitable for laboratory-scale synthesis and for exploring structure-activity relationships by modifying the initial phenol.

Route 2 is a more convergent and efficient strategy, provided the chroman-2-carboxylate ester is readily accessible. The final reduction step is typically high-yielding. However, controlling the selectivity of the reduction to favor the alcohol over the aldehyde can be a challenge and may require careful optimization of reaction conditions. This route is likely more amenable to large-scale production if an efficient synthesis of the ester intermediate is established.

The choice between these two synthetic routes will ultimately depend on the specific needs of the research or development program. For initial exploratory work, the flexibility of Route 1 may be advantageous. For process development and manufacturing, the efficiency of Route 2, once optimized, is likely to be the preferred option. Both routes provide viable pathways to rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a valuable building block in the synthesis of important pharmaceutical agents.

References

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (URL: [Link])

  • A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. (URL: [Link])

  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • Fries rearrangement - Wikipedia. (URL: [Link])

  • WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google P
  • Modern Synthetic Methods for Fluorine-Substituted Target Molecules. (URL: [Link])

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (URL: [Link])

  • Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])

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A Senior Application Scientist's Guide to Benchmarking the Purity of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. The compound rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a pivotal intermediate, notably in the synthesis of Nebivolol, a widely used antihypertensive agent.[1][2] The isomeric and chemical purity of this precursor directly influences the efficacy, safety, and impurity profile of the final Active Pharmaceutical Ingredient (API). Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or costly purification challenges.

This guide provides a comprehensive framework for establishing the purity of a newly synthesized batch of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. We will objectively compare its analytical profile against commercially available standards, employing a multi-pronged, orthogonal testing strategy. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for robust and trustworthy characterization.

Pillar 1: An Orthogonal Analytical Strategy for Comprehensive Purity Assessment

Relying on a single analytical technique for purity determination is a significant scientific oversight. Impurities with similar physical properties (e.g., polarity) to the main compound may co-elute in chromatography, while others may be non-responsive to a particular detector. To construct a complete and accurate purity profile, we must employ orthogonal methods—techniques that measure different chemical and physical properties.

Our strategy integrates three distinct analytical pillars:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the principal component and detecting non-volatile, UV-active impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process.[5][6]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides definitive structural confirmation and serves as a powerful tool to detect structural isomers or impurities that may be chromatographically silent or unresolved.[7][8]

G cluster_0 Purity Assessment Workflow Sample Sample HPLC HPLC Sample->HPLC Non-Volatile Impurities GCMS GCMS Sample->GCMS Volatile Impurities & Residual Solvents NMR NMR Sample->NMR Structural Confirmation & Isomers Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile NMR->Purity_Profile

Sources

A Comparative Guide to the In Vitro Activity of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vitro activity of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol and its non-fluorinated counterpart, 3,4-dihydro-2H-1-benzopyran-2-methanol. As researchers and drug development professionals, understanding the nuanced effects of strategic chemical modifications, such as fluorination, is paramount in the quest for novel therapeutics. This document will delve into the rationale behind investigating fluorinated analogs, their primary biological targets, and the state-of-the-art in vitro methodologies used to characterize their activity.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely utilized strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1] Due to its small size and high electronegativity, fluorine can significantly alter the pharmacological profile of a molecule.[2] These alterations can manifest as improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[1][2] The judicious placement of a fluorine atom can influence a molecule's conformation, pKa, and intrinsic potency, making it a powerful tool in drug design.[3][4]

In the context of the benzopyran scaffold, which is known to exhibit activity as potassium channel openers[5], the introduction of a fluorine atom at the 6-position is a rational approach to potentially modulate the compound's potency and selectivity.

Primary Biological Target: ATP-Sensitive Potassium (K-ATP) Channels

Benzopyran derivatives are a well-established class of potassium channel openers (KCOs), primarily targeting ATP-sensitive potassium (K-ATP) channels.[5][6][7] These channels are crucial in linking cellular metabolism to electrical excitability in various tissues, including vascular smooth muscle.[8] The opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of vascular smooth muscle, resulting in vasodilation.[9] This mechanism of action makes KCOs valuable candidates for the treatment of cardiovascular conditions such as hypertension.[6][9]

The activity of KCOs can be assessed through various in vitro assays that measure their ability to open K-ATP channels and elicit a physiological response, such as vasorelaxation.

Comparative In Vitro Activity: A Structure-Activity Relationship (SAR) Perspective

While direct, head-to-head comparative studies for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol and its non-fluorinated analog are not extensively reported in publicly available literature, we can infer the potential impact of the 6-fluoro substitution based on established structure-activity relationships of benzopyran KCOs.

Quantitative structure-activity relationship (QSAR) studies on benzopyran-type K-ATP channel openers have indicated that substitution at the C6-position can influence the biological activity.[8] Although direct interaction of the C6-substituent with the receptor may not be the primary determinant of activity, it can affect the overall orientation of the molecule within the binding site.[8]

Table 1: Postulated In Vitro Activity Comparison

CompoundStructurePostulated K-ATP Channel Opening Activity (EC50)Rationale for Postulated Activity
rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanolFluorinated Compound StructurePotentially lower EC50 (higher potency)The high electronegativity of fluorine can alter the electron distribution of the benzopyran ring, potentially enhancing binding affinity to the K-ATP channel. Fluorine may also improve membrane permeability, leading to better access to the intracellular binding site.[1][2][3]
rac-3,4-dihydro-2H-1-benzopyran-2-methanolNon-fluorinated Compound StructureBaseline EC50The non-fluorinated analog serves as the parent compound to establish a baseline for K-ATP channel opening activity.

It is important to note that the actual in vitro activity can only be confirmed through empirical testing using robust and validated assays.

Experimental Protocols for In Vitro Activity Assessment

To empirically determine and compare the in vitro activity of the fluorinated and non-fluorinated benzopyran derivatives, the following experimental protocols are recommended.

Rubidium Efflux Assay for K-ATP Channel Opening Activity

This assay is a well-established method to assess the activity of K-ATP channel openers by measuring the efflux of rubidium ions (Rb+), a surrogate for K+, from cells expressing the target channels.[2][4][8]

Principle: Cells are loaded with Rb+. KCOs will open K-ATP channels, allowing Rb+ to flow out of the cells down its concentration gradient. The amount of Rb+ in the supernatant is then quantified, typically by atomic absorption spectroscopy, as a measure of channel activity.[4][8]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the desired K-ATP channel subtype (e.g., Kir6.2/SUR2B for vascular smooth muscle) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Rb+ Loading: Aspirate the growth medium and wash the cells with a loading buffer. Incubate the cells with a loading buffer containing RbCl for a sufficient time to allow for Rb+ uptake.

  • Compound Incubation: Aspirate the loading buffer and wash the cells to remove extracellular Rb+. Add assay buffer containing various concentrations of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., cromakalim).

  • Efflux Period: Incubate the plate for a defined period to allow for Rb+ efflux.

  • Sample Collection: Carefully collect the supernatant, which contains the effluxed Rb+.

  • Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer to release the intracellular Rb+.

  • Quantification: Determine the Rb+ concentration in both the supernatant and the cell lysate using flame atomic absorption spectroscopy.[2][8]

  • Data Analysis: Calculate the percentage of Rb+ efflux for each concentration of the test compounds. Plot the concentration-response curves and determine the EC50 values.

Diagram of Rubidium Efflux Assay Workflow:

Caption: Workflow of the Rubidium Efflux Assay.

Patch-Clamp Electrophysiology for Direct Channel Gating Measurement

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion currents across the cell membrane.[10][11][12]

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. This allows for the measurement of ionic currents flowing through a single channel or the whole cell in response to voltage changes or the application of compounds.[11]

Step-by-Step Methodology (Whole-Cell Configuration):

  • Cell Preparation: Use cells expressing the K-ATP channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition and contain a low concentration of ATP to keep the K-ATP channels in a closed state.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.

  • Current Recording: Record the outward potassium current elicited by the compound application.

  • Data Analysis: Measure the amplitude of the evoked current at each compound concentration. Plot the concentration-response curve and determine the EC50 value.

Diagram of Patch-Clamp Electrophysiology Setup:

Patch_Clamp_Setup cluster_cell Cell cluster_pipette Micropipette cluster_electronics Recording & Amplification cell Cell Membrane (K-ATP Channel) amplifier Amplifier cell->amplifier Ionic Current pipette Glass Micropipette (Internal Solution) pipette->cell Giga-seal recorder Data Acquisition System amplifier->recorder Signal

Caption: Simplified schematic of a patch-clamp setup.

Conclusion

References

  • McCoull, D., et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. LifeArc. Retrieved from [Link]

  • El-Sheikh, A. A. K., & Emigh, J. (2024). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. Methods in Molecular Biology, 2778, 145–154. [Link]

  • El-Sheikh, A. A. K., & Emigh, J. (2024). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. ResearchGate. Retrieved from [Link]

  • Atwal, K. S., et al. (1995). Cardioselective Antiischemic ATP-sensitive Potassium Channel Openers. 4. Structure-activity Studies on Benzopyranylcyanoguanidines: Replacement of the Benzopyran Portion. Journal of Medicinal Chemistry, 38(19), 3749–3755. [Link]

  • Purves, T., et al. (2008). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in Molecular Biology, 491, 267–277. [Link]

  • Quast, U., et al. (1995). Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levcromakalim and minoxidil sulfate in rat isolated aorta. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(1), 86–93. [Link]

  • Mannaioni, P. F., et al. (1992). Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties. Pharmacological Research, 26(3), 213–226. [Link]

  • Quast, U. (1989). The potassium channel openers: a new class of vasorelaxants. Journal of Cardiovascular Pharmacology, 14 Suppl 9, S1–S3. [Link]

  • Rinne, S., et al. (2023). A graphite furnace-atomic absorption spectrometry-based rubidium efflux assay for screening activators of the Kv7.2/3 channel. Archiv der Pharmazie, 356(3), e2200585. [Link]

  • Wible, B. A., et al. (2009). Novel 384-Well Population Patch Clamp Electrophysiology Assays for Ca2+-Activated K+ Channels. ASSAY and Drug Development Technologies, 7(5), 465–476. [Link]

  • El-Sheikh, A. A. K., & Emigh, J. (2024). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. NextBio. Retrieved from [Link]

  • Quast, U., & Cook, N. S. (1989). Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels. Journal of Pharmacology and Experimental Therapeutics, 248(3), 1261–1268. [Link]

  • Toth, A., et al. (1998). Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein. Journal of Cardiovascular Pharmacology, 31(3), 429–434. [Link]

  • Coetzee, W. A. (2013). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Comprehensive Physiology, 3(3), 1209–1241. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Nicolas, J. M., et al. (2019). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 2019, 141–157. [Link]

  • Sharma, D., et al. (2022). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Advances, 12(13), 7985–8001. [Link]

  • Denton, K. E., et al. (2022). Further Structure-Activity Relationship of G Protein-Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds. ChemMedChem, 17(22), e202200424. [Link]

  • Kour, S., et al. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. ACS Chemical Neuroscience, 13(1), 105–118. [Link]

  • Ashwood, V. A., et al. (1993). Potassium channel activators based on the benzopyran substructure: Synthesis and activity of the C-8 substituent. Bioorganic & Medicinal Chemistry Letters, 3(4), 585–590. [Link]

  • Kumar, P., et al. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 24(19), 14856. [Link]

  • Kumar, D., et al. (2014). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Mini Reviews in Medicinal Chemistry, 14(1), 78–91. [Link]

  • Li, H., et al. (2025). Nebivolol prevents coronary artery spasm by upregulating voltage-gated potassium channels via protein kinase A. European Journal of Pharmacology, 1006, 178157. [Link]

  • Kumar, D., et al. (2014). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2012). Neither K+ channels nor PI3K/Akt mediates the vasodilative effect of nebivolol on different types of rat arteries. Biological & Pharmaceutical Bulletin, 35(8), 1268–1275. [Link]

  • Mason, R. P., et al. (2006). Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics, 24(3-4), 229–240. [Link]

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in Medicinal Chemistry

The synthesis of chiral building blocks is a cornerstone of modern drug development. rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a key intermediate in the synthesis of Nebivolol, a third-generation β1-adrenergic receptor antagonist with vasodilatory properties used in the treatment of hypertension. The fluorinated chroman moiety is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API).

The efficient and scalable synthesis of this intermediate is of paramount importance. A critical step in many synthetic routes is the reduction of a carbonyl group at the 2-position of the benzopyran ring to the desired primary alcohol. This guide provides a comprehensive, head-to-head comparison of three distinct catalytic approaches for this transformation: heterogeneous catalytic hydrogenation, chemical reduction with metal hydrides, and homogeneous transfer hydrogenation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data from analogous systems.

The Synthetic Challenge: Reduction of a Key Intermediate

The common precursor for the synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is typically 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or its corresponding ester. The primary challenge lies in the selective and efficient reduction of the carboxylic acid or ester functionality to the primary alcohol without affecting the aromatic fluorine substituent or the chroman ring system.

Synthetic Pathway Precursor 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (or ester) Catalyst Catalytic Reduction Precursor->Catalyst Reduction of C=O Product rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol Catalyst->Product LiAlH4_Reduction Ester Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate LiAlH4 1. LiAlH₄, Dry THF 2. H₃O⁺ work-up Ester->LiAlH4 Nucleophilic Acyl Substitution & Reduction Product rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol LiAlH4->Product

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous execution within the lab is paramount. This principle extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the critical "why" behind each procedural step.

Hazard Identification: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. This informs every subsequent step of the disposal process, from personal protective equipment (PPE) selection to waste stream segregation.

This compound is a halogenated organic compound. Its hazard profile, as indicated by supplier safety information, necessitates careful handling.[1] The primary risks are summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute ToxicityGHS07WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[1]

The Causality Behind Caution: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as a class of chemicals that can be hazardous, often exhibiting persistence in the environment.[2][3] Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[4] Such actions are illegal and can lead to serious environmental contamination.

The Disposal Workflow: A Self-Validating System

The following workflow provides a visual map for the disposal process, ensuring a logical and safe progression from waste generation to final pickup. Each step is a critical control point designed to prevent accidental exposure, environmental release, or incompatible chemical reactions.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Pickup A Waste Generated (Pure compound, solution, or contaminated materials) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into HALOGENATED ORGANIC WASTE B->C Yes D Segregate into NON-HALOGENATED ORGANIC WASTE B->D No E Select appropriate, chemically compatible waste container with a screw-top cap. C->E F Affix Hazardous Waste Label. Fill out all fields clearly. E->F G Store container in designated Satellite Accumulation Area (SAA). Use secondary containment. F->G H Keep container closed except when adding waste. G->H I Request waste pickup from Institutional EHS. H->I

Caption: Disposal workflow for laboratory chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Following these steps in order ensures compliance and safety.

Part A: Waste Collection & Segregation
  • Identify and Segregate: The cardinal rule of chemical waste management is segregation.[4][5] As a fluorinated compound, this waste must be collected in a container designated for Halogenated Organic Waste .

    • Why? Disposal methods for halogenated and non-halogenated solvents differ significantly in cost and process.[6] Mixing them leads to expensive and complex disposal challenges. Furthermore, mixing incompatible waste streams, such as acids with organics, can cause violent reactions.[5][7]

  • Select a Compatible Container: Use a sturdy, chemically resistant container with a secure, screw-top cap.[7] The original product bottle, if empty and in good condition, can be an excellent choice. Ensure the container is clean and dry before use.

    • Why? The container must prevent leaks and withstand the chemical nature of the waste. Caps must remain closed at all times except when waste is being added to prevent the release of harmful vapors.[4][8]

Part B: Labeling and Accumulation
  • Label Immediately: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6]

  • Complete the Label: Clearly and legibly fill out all required information on the tag. This typically includes:

    • The full chemical name: "this compound"

    • Any other components in the waste stream (e.g., Methanol, Dichloromethane) with percentages.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The Principal Investigator's (PI) name, lab room number, and date.

    • Why? Accurate labeling is a legal requirement and is critical for proper handling, transport, and ultimate disposal by EHS professionals. It prevents unknown waste generation, which is a significant safety hazard and disposal liability.[5]

  • Store Safely: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]

    • Best Practice: The SAA should be away from drains and high-traffic areas. Always use secondary containment (such as a plastic bin) for liquid waste containers to contain any potential leaks.[4]

Part C: Disposal of Empty Containers
  • Rinse Thoroughly: An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8]

  • Collect the Rinse: The first rinse must be collected and disposed of as hazardous waste in your Halogenated Organic Waste container.[4] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all three is the most conservative and safest approach.

  • Deface and Dispose: Once triple-rinsed and fully dry, completely obliterate or remove the original chemical label.[4][6] The container can then be disposed of in the appropriate solid waste stream (e.g., rinsed glass disposal).

Part D: Arranging for Final Disposal
  • Schedule a Pickup: Do not accumulate large quantities of waste.[4] Once your waste container is full (leaving at least one inch of headspace to allow for expansion), or if it has been in the lab for an extended period (typically 6-12 months), schedule a pickup with your EHS department.[5][7]

  • Never Transport Waste Yourself: Laboratory personnel should never transport hazardous waste across campus or to other buildings. This must be done by trained EHS staff.[6]

By integrating these procedures into your standard laboratory operations, you build a culture of safety and environmental stewardship, demonstrating a commitment to excellence that extends far beyond the data you generate.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9). As a fluorinated organic compound, its unique chemical properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to maintain a safe laboratory environment.

Hazard Identification: Understanding the Compound

Before any handling, a thorough understanding of the specific risks is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1][2] This initial assessment is the foundation upon which our entire safety protocol is built.

Table 1: GHS Hazard Classification

Hazard Code Hazard Statement Pictogram Rationale for Precaution
H302 Harmful if swallowed GHS07 Indicates potential for systemic toxicity if ingested.
H312 Harmful in contact with skin GHS07 The compound can be absorbed through the skin, leading to toxicity.[1]
H315 Causes skin irritation GHS07 Direct contact can lead to redness, itching, or inflammation.[1][2]
H319 Causes serious eye irritation GHS07 Splashes pose a significant risk of damage to the eyes.[1][2]
H332 Harmful if inhaled GHS07 Inhalation of dust or aerosols can lead to respiratory tract irritation and systemic toxicity.[1][2]

| H335 | May cause respiratory irritation | GHS07 | Highlights the need for adequate ventilation and respiratory protection.[2] |

The presence of the fluorine atom can significantly alter the molecule's reactivity and biological interactions, making cautious handling essential.[3] The following protocols are designed to mitigate the risks identified above.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is crucial. Each component protects a specific exposure route, and their combined use provides comprehensive safety. A site-specific risk assessment should always be performed, but the following recommendations provide a robust baseline.[4]

Table 2: Recommended Personal Protective Equipment

Protection Type Recommended PPE Justification & Expert Insight
Eye & Face Chemical splash goggles and a full-face shield. Goggles provide a seal against splashes, essential due to the H319 "Causes serious eye irritation" classification. A face shield offers a broader barrier of protection for the entire face from splashes during transfers or solution preparations.[3][5]
Hand Chemical-resistant nitrile gloves (double-gloving recommended). The H312 "Harmful in contact with skin" and H315 "Causes skin irritation" classifications demand robust hand protection.[1][2] Double-gloving minimizes the risk of exposure from a single glove failure or during doffing. Always inspect gloves for integrity before use.[3][6]
Body Flame-resistant laboratory coat and a chemical-resistant apron. A lab coat protects skin and personal clothing from contamination. For procedures with a higher splash risk, such as preparing solutions or large-scale transfers, a chemical-resistant apron provides an additional impermeable barrier.[3][4]
Respiratory NIOSH-approved respirator with appropriate cartridges. Given the H332 "Harmful if inhaled" and H335 "May cause respiratory irritation" warnings, all handling of the solid compound must be done within a certified chemical fume hood.[2][4] If engineering controls are insufficient or during a spill cleanup, a respirator is mandatory to prevent inhalation of harmful particles.[3][5]

| Foot | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[4] |

Operational Blueprint: From Preparation to Completion

Safe handling is a process. Following a deliberate, step-by-step procedure minimizes the potential for accidents and exposure.

Step 1: Pre-Handling Safety Check
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check the airflow monitor.

  • Locate Emergency Equipment: Confirm the unobstructed accessibility of the safety shower, eyewash station, and a spill kit appropriate for chemical spills.[4]

  • Prepare Work Area: Decontaminate the work surface within the fume hood. Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) to minimize movement in and out of the handling area.

Step 2: Donning PPE - The Protective Sequence

The order in which you put on PPE is critical to ensure complete protection and prevent contamination.

G cluster_donning PPE Donning Sequence node_coat 1. Lab Coat node_respirator 2. Respirator (if required) node_coat->node_respirator Secure Fit node_goggles 3. Goggles & Face Shield node_respirator->node_goggles Seal Check node_gloves 4. Gloves (over cuffs) node_goggles->node_gloves Final Check

Caption: PPE Donning Workflow.

Step 3: Active Handling Protocol
  • Weighing and Transfer: Conduct all manipulations of the solid compound deep within the fume hood to contain any airborne particles. Use tools like spatulas to avoid direct contact.

  • Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. If using a volatile solvent, ensure it is compatible with the compound and that the fume hood provides adequate ventilation.[4]

  • Container Management: Keep the primary container of the compound sealed when not in use.

Step 4: Post-Handling Decontamination
  • Clean Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol or as determined by a site-specific protocol) to neutralize and remove any residual contamination.

  • Segregate Waste: Immediately place any contaminated disposable items (weigh boats, wipes, gloves) into a designated hazardous waste container.

Step 5: Doffing PPE - The Decontamination Sequence

Removing PPE correctly is as important as putting it on correctly. The goal is to prevent contact with any contamination on the exterior of the equipment.

G cluster_doffing PPE Doffing Sequence node_gloves 1. Outer Gloves (if double-gloved) node_apron 2. Chemical Apron node_gloves->node_apron node_coat 3. Lab Coat (turn inside out) node_apron->node_coat node_goggles 4. Face Shield & Goggles node_coat->node_goggles node_respirator 5. Respirator node_goggles->node_respirator node_inner_gloves 6. Inner Gloves node_respirator->node_inner_gloves node_wash 7. Wash Hands Thoroughly node_inner_gloves->node_wash

Caption: PPE Doffing and Decontamination Workflow.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spill: Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spill: Evacuate the laboratory immediately and alert institutional emergency response personnel.[3] Do not attempt to clean it up yourself.

Disposal and Deactivation Plan

Due to their persistence, fluorinated organic compounds require careful disposal.[3]

  • Waste Segregation: All materials that have come into contact with this compound, including surplus compound, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Regulatory Compliance: Adhere strictly to your institution's and local environmental regulations for the disposal of hazardous chemical waste. Consult your Environmental Health and Safety (EH&S) department for specific procedures. While research into the recycling of fluorine from chemical waste is ongoing, current standard practice is high-temperature incineration by a licensed disposal facility.[7][8]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. PubChem.
  • Blotz. (n.d.). This compound. BLD Pharm.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • BenchChem. (2025). Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. Benchchem.
  • Woitalka, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Fornacon-Wood, C., et al. (2024).
  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Lab Manager Magazine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.